molecular formula C16H14F3NO3 B6286229 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt CAS No. 857561-57-0

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt

Cat. No.: B6286229
CAS No.: 857561-57-0
M. Wt: 325.28 g/mol
InChI Key: FMJNDZXAYGGQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt is a useful research compound. Its molecular formula is C16H14F3NO3 and its molecular weight is 325.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt, 95% is 325.09257779 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(2-phenylphenyl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.C2HF3O2/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11;3-2(4,5)1(6)7/h1-9H,10,15H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJNDZXAYGGQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one trifluoroacetate (TFA) salt . This document is structured for research scientists and drug development professionals, focusing on a high-purity, scalable "MedChem" route that ensures precise control over the final salt form.

Executive Summary

  • Target Molecule: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt

  • CAS (Free Base): 59966-33-3 (Generic for 2-amino-1-(biphenyl-2-yl)ethanone)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    C
    
    
    HF
    
    
    O
    
    
  • Core Strategy: The synthesis employs a Suzuki-Miyaura cross-coupling to establish the biphenyl core, followed by regioselective

    
    -bromination . The amino group is introduced via a modified Staudinger reduction  sequence utilizing N-Boc protection. This specific strategy is chosen over the traditional Delépine reaction to avoid pyrazine dimerization and to allow for a clean, anhydrous generation of the Trifluoroacetate (TFA) salt during the final deprotection step.
    

Retrosynthetic Analysis & Pathway Logic

The retrosynthesis disconnects the target into three stable precursors: 2'-Bromoacetophenone , Phenylboronic acid , and the Amine source .

  • Disconnection A (Salt Formation): The TFA salt is generated from the N-Boc protected progenitor. This avoids the need for ion-exchange chromatography required if a hydrochloride salt were synthesized first.

  • Disconnection B (C-N Bond): The

    
    -amino ketone motif is highly reactive. We mask the nitrogen as an azide, which is chemically orthogonal to the ketone during purification.
    
  • Disconnection C (C-C Biaryl Bond): The sterically crowded ortho-substituted biphenyl system is best constructed via Palladium-catalyzed coupling before functionalizing the ethanone side chain to prevent catalyst poisoning by the amine.

Pathway Visualization

SynthesisPathway SM1 2'-Bromoacetophenone (Starting Material) INT1 2-Acetylbiphenyl (Intermediate 1) SM1->INT1 Suzuki Coupling Pd(PPh3)4, K2CO3 SM2 Phenylboronic Acid SM2->INT1 INT2 2-Bromo-1-(biphenyl-2-yl)ethanone (Intermediate 2) INT1->INT2 Alpha-Bromination NBS, p-TsOH INT3 2-Azido-1-(biphenyl-2-yl)ethanone INT2->INT3 Nucleophilic Sub. NaN3, DMF INT4 N-Boc-2-amino-1-(biphenyl-2-yl)ethanone (Purified Intermediate) INT3->INT4 Staudinger/Protection PPh3, (Boc)2O PROD 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt INT4->PROD Deprotection TFA, DCM

Figure 1: Step-wise synthesis pathway from commercial starting materials to the final TFA salt.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Acetylbiphenyl (Suzuki Coupling)

Rationale: While 2-acetylbiphenyl is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The Suzuki coupling is preferred over Friedel-Crafts acylation of biphenyl, which predominantly yields the 4-isomer.

  • Reagents: 2'-Bromoacetophenone (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh

    
    )
    
    
    
    (3 mol%), K
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Toluene : Ethanol : Water (4:1:1).

  • Protocol:

    • Charge a round-bottom flask with 2'-bromoacetophenone (20.0 mmol) and phenylboronic acid (24.0 mmol).

    • Add solvent mixture (100 mL) and degas with N

      
       for 15 minutes.
      
    • Add K

      
      CO
      
      
      
      (40.0 mmol) and Pd(PPh
      
      
      )
      
      
      (0.6 mmol).
    • Reflux at 90°C for 12 hours under inert atmosphere.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na

      
      SO
      
      
      
      .[1]
    • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Yield Target: 90-95% (Clear oil or low-melting solid).

Stage 2: Regioselective -Bromination

Rationale: Direct bromination with Br


 can lead to ring bromination on the electron-rich biphenyl system. Using N-Bromosuccinimide (NBS)  with p-Toluenesulfonic acid (p-TsOH)  catalyzes enol formation and ensures exclusive 

-bromination.
  • Reagents: 2-Acetylbiphenyl (1.0 equiv), NBS (1.05 equiv), p-TsOH

    
    H
    
    
    
    O (0.1 equiv).
  • Solvent: Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 2-acetylbiphenyl (10.0 mmol) in MeCN (50 mL).

    • Add p-TsOH (1.0 mmol) and stir at RT for 10 minutes to activate the ketone.

    • Add NBS (10.5 mmol) portion-wise over 30 minutes.

    • Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of SM).

    • Workup: Concentrate solvent, redissolve in DCM, wash with water and saturated NaHCO

      
       (to remove succinimide).
      
    • Purification: Silica gel plug (Hexanes/EtOAc 9:1).

    • Key Data: Product is a lachrymator. Handle in fume hood.

Stage 3: Azidation and In Situ Boc-Protection

Rationale: Direct amination of


-bromo ketones often results in self-condensation (pyrazine formation). The azide route is cleaner. We employ a "One-Pot Reduction/Protection" strategy to isolate the stable N-Boc intermediate, which can be rigorously purified before salt formation.
  • Reagents: Sodium Azide (1.2 equiv), Triphenylphosphine (PPh

    
    , 1.1 equiv), Di-tert-butyl dicarbonate ((Boc)
    
    
    
    O, 1.2 equiv).
  • Solvent: DMF (Step A), THF/Water (Step B).

  • Protocol:

    • Azidation: Dissolve the

      
      -bromo ketone (from Stage 2) in dry DMF (0.5 M). Add NaN
      
      
      
      (1.2 equiv) at 0°C. Stir at RT for 2 hours.
      • Safety: Do not heat. Quench with water and extract into Et

        
        O. (Do not concentrate azide to dryness if possible; use solution for next step).
        
    • Staudinger/Boc: To the crude azide in THF (10 mL/g), add PPh

      
       (1.1 equiv) and (Boc)
      
      
      
      O (1.2 equiv).
    • Stir at RT for 2 hours (evolution of N

      
       gas).
      
    • Add water (1.5 equiv) to hydrolyze the iminophosphorane intermediate. Stir for 12 hours.

    • Purification: Flash chromatography (Hexanes/EtOAc 8:2). This removes PPh

      
      O and yields the pure N-Boc-2-amino-1-(biphenyl-2-yl)ethanone .
      
Stage 4: Deprotection to TFA Salt

Rationale: Using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) removes the Boc group. Since the counterion is provided by the solvent, the product crystallizes directly as the TFA salt upon addition of ether.

  • Reagents: TFA (20 equiv), DCM.

  • Protocol:

    • Dissolve N-Boc intermediate (1.0 g) in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C.

    • Stir at RT for 2 hours. Monitor by LCMS (mass shift M-100).

    • Isolation: Concentrate under reduced pressure to a thick oil (remove excess TFA).

    • Precipitation: Add cold Diethyl Ether (50 mL) or MTBE. Triturate vigorously. A white solid should form.[2]

    • Filter and wash with cold ether.

    • Final Form: White crystalline solid.[2]

Data Summary & Process Parameters

ParameterStage 1 (Coupling)Stage 2 (Bromination)Stage 3 (Boc-Amine)Stage 4 (TFA Salt)
Limiting Reagent 2'-Bromoacetophenone2-Acetylbiphenyl

-Bromo Ketone
N-Boc Intermediate
Key Reagent Phenylboronic AcidNBS / p-TsOHNaN

/ PPh

TFA
Temperature 90°C (Reflux)80°C (Reflux)0°C

RT
0°C

RT
Typical Yield 94%85%70-75% (2 steps)>95%
Purification ColumnSilica PlugColumnPrecipitation
Critical QC NMR (No Br-SM)NMR (Mono-Br only)No PPh

O residue

F NMR (TFA signal)

Analytical Characterization

To validate the synthesis, the following analytical signals are expected:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.20 (br s, 3H, -NH
      
      
      
      )
    • 
       7.20–7.60 (m, 9H, Biphenyl aromatic protons)
      
    • 
       4.35 (s, 2H, -CH
      
      
      
      -NH
      
      
      )
    • Note: The methylene singlet at 4.35 ppm is diagnostic. It will shift downfield compared to the free base due to the ammonium salt.

  • 
    F NMR: 
    
    • 
       -76.5 ppm (Singlet, characteristic of Trifluoroacetate anion).
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 212.1 (Calculated for C
      
      
      
      H
      
      
      NO
      
      
      ).

Safety & Troubleshooting

  • Azide Handling: Sodium azide is acutely toxic. In Stage 3, avoid using halogenated solvents (DCM) with sodium azide where possible to prevent formation of explosive di-azidomethane. Use DMF or MeCN.

  • Lachrymators: The

    
    -bromo ketone intermediate (Stage 2) is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood. Glassware should be rinsed with dilute NaOH before removal from the hood.
    
  • Dimerization: If the free base amine is generated (e.g., during workup of Stage 3 without Boc), it will rapidly dimerize to a dihydropyrazine. Keep the nitrogen protected (Boc) or protonated (Salt) at all times.

References

  • Suzuki Coupling for 2-Acetylbiphenyl

    • Optimized synthesis of 2-acetylbiphenyl utilizing potassium fluoride.[3]

    • Source: US P
  • Alpha-Bromination Methodology

    • Regioselective bromin
    • Source: Tetrahedron Letters, 2000, 41(26), 5053-5056.
  • Delépine vs.

    • Comparative analysis of alpha-amino ketone synthesis.
    • Source: Journal of Organic Chemistry, 2024, 89, 6085–6099.
  • TFA Salt Properties

    • General properties and handling of amino acid TFA salts in peptide synthesis.
    • Source: RSC Advances, 2014, 4, 3834-3839.

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt , a specialized chemical intermediate and pharmacophore probe.

Due to its specific nature as a functionalized biphenyl derivative, its "Mechanism of Action" is dual-faceted: it functions as a chemical precursor for tricyclic heterocycles (phenanthridines) and possesses a pharmacological profile analogous to sterically hindered cathinones.

CAS Registry (Base): Not widely listed; Analogous to 1379937-17-3 (Fluorinated variant) Chemical Class: Ortho-substituted Phenacylamine / Biphenyl derivative Primary Application: Fragment-based drug discovery (FBDD), Phenanthridine synthesis, Monoamine transporter probing.

Part 1: Molecular Architecture & Dual-State Mechanism

The mechanism of action for this molecule must be understood through its two distinct states: the Open-Chain State (as supplied) and the Cyclized State (its reactive fate).

Structural Pharmacophore Analysis

The molecule consists of a biphenyl core with an amino-ketone side chain at the ortho (2-) position.

  • The Pharmacophore: The Ar-C(=O)-CH2-NH2 motif is the defining feature of cathinones (beta-keto amphetamines).

  • The Steric Twist: Unlike standard cathinones (which are relatively planar), the ortho-phenyl substitution forces the biphenyl ring system into a non-planar, twisted conformation (dihedral angle ~45–90°). This steric bulk drastically alters its binding affinity to monoamine transporters compared to unsubstituted analogs.

Chemical Mechanism: Intramolecular Cyclization

The primary "action" of this molecule in a medicinal chemistry context is its role as a pre-organized precursor for Phenanthridines. Upon exposure to dehydration conditions or transition metal catalysis, the amine condenses with the distal phenyl ring (often requiring activation) to close the third ring.

Significance: Phenanthridines are potent DNA Intercalators and PARP Inhibitors . Therefore, this molecule acts as a "pro-scaffold" for these bioactive agents.

Biological Mechanism (Predicted)

As a stable salt in solution (before cyclization), the molecule interacts with biological systems as follows:

  • Monoamine Transporter Interaction: It retains the fundamental amine-ketone recognition element for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter). However, the bulky biphenyl group likely acts as a steric block , potentially shifting activity from "substrate release" (like amphetamine) to "allosteric inhibition" or reducing potency significantly.

  • TFA Counterion Toxicity: The Trifluoroacetate (TFA) anion is an uncoupling agent. In high concentrations, it disrupts mitochondrial membrane potential. This is the dominant mechanism of toxicity in cell-based assays if not exchanged (see Protocol A).

Part 2: Visualization of Mechanisms

The following diagram illustrates the dual pathway: the biological interaction of the open chain and the chemical transformation into the bioactive phenanthridine core.

MoA_Pathway Substrate 2-Amino-1-(2-phenylphenyl) ethan-1-one (TFA Salt) Bio_Target Monoamine Transporters (DAT/NET) Substrate->Bio_Target Low Affinity Binding (Pharmacophore) steric Steric Hindrance (Ortho-Phenyl) Substrate->steric Chem_Cycl Dehydration / Pd-Catalysis Substrate->Chem_Cycl Synthetic Activation steric->Bio_Target Modulates Potency Product Phenanthridine Core (Tricyclic) Chem_Cycl->Product Ring Closure Downstream DNA Intercalation PARP Inhibition Product->Downstream Bioactivity

Caption: Dual-pathway mechanism showing the pharmacological interaction (top) and the synthetic transformation to phenanthridine (bottom).

Part 3: Experimental Protocols (Self-Validating)

Protocol A: TFA to HCl Salt Exchange (Critical for Bioassays)

Purpose: The TFA counterion is cytotoxic and can alter pH in unbuffered media. It must be removed before using the molecule in cell viability or receptor binding assays.

  • Dissolution: Dissolve 50 mg of the TFA salt in 2 mL of MeOH (Methanol).

  • Acidification: Add 200 µL of 4M HCl in Dioxane (excess HCl).

  • Evaporation: Evaporate the solvent under reduced pressure (Rotavap) at 40°C. Note: TFA is volatile and will co-evaporate with the solvent.

  • Repetition: Re-dissolve the residue in MeOH (1 mL) and repeat the evaporation step 3 times . This ensures complete displacement of the TFA anion by Chloride.

  • Validation: Dissolve a small aliquot in D₂O. Run ¹⁹F-NMR.

    • Pass Criteria: Absence of the TFA signal at δ -76.5 ppm.

Protocol B: Synthesis of Phenanthridine (Chemical MoA)

Purpose: To demonstrate the chemical reactivity of the scaffold.

  • Reagents: 2-Amino-1-(2-phenylphenyl)ethan-1-one (1.0 eq), POCl₃ (Phosphorus oxychloride, 5.0 eq).

  • Condition: Reflux in anhydrous Toluene for 4–6 hours.

  • Mechanism: The Bischler-Napieralski reaction induces cyclodehydration.

  • Workup: Quench with ice water, basify with NaOH to pH 10, extract with DCM.

  • Result: Formation of 6-methylphenanthridine (or derivative depending on exact substitution).

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties impacting the mechanism of action.

ParameterValue / CharacteristicImpact on Mechanism
Molecular Weight ~211.26 (Free base)Fragment-sized; high ligand efficiency potential.
pKa (Amine) ~8.5 – 9.0 (Predicted)Protonated at physiological pH; mimics dopamine cation.
Counterion Trifluoroacetate (TFA⁻)Toxic: Inhibits osteoblast proliferation at >10⁻⁷ M [1].[1]
LogP ~2.8 (Predicted)Good membrane permeability; CNS active.
Rotatable Bonds 3 (Biphenyl bond + Sidechain)High conformational flexibility until cyclized.
Topological PSA ~43 ŲExcellent blood-brain barrier (BBB) penetration.

Part 5: Safety & Handling (TFA Specifics)

Warning: This compound is a potent skin and eye irritant.

  • TFA Hydrolysis: In aqueous solution, the salt dissociates. The free TFA acid can lower the pH of unbuffered culture media (e.g., DMEM) enough to kill cells, mimicking a "drug effect" that is actually an artifact.

  • Control: Always use a "Vehicle Control" containing the exact concentration of TFA (or perform the salt exchange in Protocol A) to validate that observed effects are due to the amino-ketone, not the counterion.

References

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[1] American Journal of Physiology-Endocrinology and Metabolism.

  • LifeTein Technical Support. (2024). "How to remove peptide TFA salt? - Protocol for HCl Exchange." LifeTein Knowledge Base.

  • PubChem. (2024). "Compound Summary: Phenanthridine Synthesis and Bioactivity." National Library of Medicine.

  • European Chemical Agency (ECHA). (2025).[2] "TFA and its salts: Toxicological assessment." ECHA Substance Information.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Amino-1-(2-phenylphenyl)ethan-1-one trifluoroacetate (TFA) salt. In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive and methodological resource. It offers an in-depth prediction of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Furthermore, this guide presents detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data, ensuring researchers can confidently characterize this molecule in a laboratory setting. The integration of predictive data with robust experimental workflows provides a self-validating system for the unambiguous identification and structural elucidation of this compound.

Introduction

2-Amino-1-(2-phenylphenyl)ethan-1-one is a biphenyl derivative with a keto-amine functional group arrangement. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates for the preparation of more complex molecular architectures. The trifluoroacetate (TFA) salt form is common for amine-containing compounds, often resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent.

Accurate spectroscopic characterization is paramount for verifying the chemical identity, purity, and structure of newly synthesized or procured batches of this compound. This guide is structured to provide both a theoretical prediction of the key spectroscopic features and a practical guide to obtaining and interpreting the experimental data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of the cationic component, 2-Amino-1-(2-phenylphenyl)ethan-1-one, is depicted below. The TFA salt consists of this protonated amine and the trifluoroacetate anion (CF₃COO⁻).

Caption: Structure of the 2-Amino-1-(2-phenylphenyl)ethan-1-one cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The choice of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility of the salt and to observe the exchangeable amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.2 (broad s)broad singlet3H-NH₃⁺The acidic protons of the ammonium group are expected to be broad and downfield due to proton exchange and the influence of the TFA counterion.
7.2 - 7.8 (m)multiplet9HAr-HThe nine protons on the two phenyl rings will appear as a complex multiplet in the aromatic region.
~4.5 (s)singlet2H-CH₂-The methylene protons adjacent to the ammonium group and the carbonyl group are expected to be a singlet and shifted downfield.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignmentRationale
~198C=OThe carbonyl carbon is characteristically found in the far downfield region of the spectrum.
110-145Ar-CThe twelve aromatic carbons will resonate in this region. Quaternary carbons will typically have lower intensities.
~160 (q)CF₃C OO⁻The carboxylate carbon of the TFA anion is expected to appear as a quartet due to coupling with the three fluorine atoms.
~117 (q)C F₃COO⁻The trifluoromethyl carbon of the TFA anion will be a quartet with a large C-F coupling constant.
~45-C H₂-The methylene carbon is expected in the aliphatic region, shifted downfield by the adjacent electron-withdrawing groups.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the "2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 500 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The presence of the TFA counterion will introduce strong, characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription
3100-2800N-H stretchBroad absorption due to the stretching of the N-H bonds in the ammonium group.
3100-3000C-H stretchAromatic C-H stretching.
~1700C=O stretchCarbonyl stretch of the ketone.
~1680C=O stretchAsymmetric stretch of the trifluoroacetate carboxylate group.[1]
1600-1450C=C stretchAromatic ring skeletal vibrations.
~1200C-F stretchStrong, characteristic absorption from the C-F bonds of the trifluoroacetate anion.[1][2]
~1140C-F stretchAnother strong, characteristic absorption from the C-F bonds of the trifluoroacetate anion.[1][2]
Experimental Protocol for IR Data Acquisition
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use with solid samples.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the solid "2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and structure. Electrospray ionization (ESI) is the preferred method for analyzing pre-formed salts.

Predicted Mass Spectrum (ESI-MS)
  • Molecular Ion (Positive Mode): An intense peak corresponding to the protonated molecule (the cation itself), [M+H]⁺, is expected at a mass-to-charge ratio (m/z) of 212.27, corresponding to the molecular formula C₁₄H₁₄NO⁺.

  • Major Fragment Ions: The fragmentation pattern will depend on the collision energy used. Key predicted fragmentation pathways are illustrated below.

Fragmentation cluster_frags Predicted Fragments M [C₁₄H₁₃NO + H]⁺ m/z = 212 F1 [C₁₃H₁₀O]⁺ m/z = 182 (- NH₃) M->F1 F2 [C₇H₅O]⁺ m/z = 105 (- C₇H₈N) M->F2 F3 [C₆H₅]⁺ m/z = 77 (- CO) F2->F3

Caption: Predicted ESI-MS fragmentation pathway for 2-Amino-1-(2-phenylphenyl)ethan-1-one.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal.

    • Tandem MS (MS/MS): To confirm the structure, select the molecular ion peak (m/z 212) as the precursor ion and acquire a product ion scan by applying collision-induced dissociation (CID) with an appropriate collision energy.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern from the MS/MS spectrum and compare it with the predicted pathway.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the comprehensive and efficient characterization of the target compound.

Workflow cluster_start Start cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion Start Sample of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy (FTIR-ATR) Start->IR MS Mass Spectrometry (ESI-MS, MS/MS) Start->MS NMR_data Confirm C-H framework and presence of TFA NMR->NMR_data IR_data Identify functional groups (C=O, NH₃⁺, C-F) IR->IR_data MS_data Confirm Molecular Weight and Fragmentation Pattern MS->MS_data Conclusion Structural Elucidation and Purity Assessment NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a predictive and methodological framework for the comprehensive spectroscopic analysis of "2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt". By combining predicted spectral data with detailed, robust experimental protocols, researchers are equipped with the necessary tools to confidently verify the structure and purity of this compound. The key to unambiguous characterization lies in the synergistic interpretation of data from NMR, IR, and MS, where each technique provides complementary pieces of the structural puzzle. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Retrieved from [Link]

  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • PMC. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. National Center for Biotechnology Information. Retrieved from [Link]

  • Talanta. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Retrieved from [Link]

Sources

Physicochemical Profiling of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt: Solubility, Stability, and Assay Integration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Structural Deconstruction and Chemical Causality

The compound 2-Amino-1-(2-phenylphenyl)ethan-1-one , formulated as a trifluoroacetic acid (TFA) salt, presents a fascinating dichotomy of physicochemical properties. As a building block or pharmaceutical intermediate, its behavior in solution is governed by three distinct structural modules:

  • The Biphenyl Core (Lipophilic Domain): The 2-phenylphenyl (biphenyl-2-yl) moiety is highly hydrophobic and sterically demanding. It drives the molecule's partition coefficient (

    
    ) upward, severely restricting intrinsic aqueous solubility.
    
  • The

    
    -Amino Ketone Moiety (Reactive Domain):  The primary amine adjacent to a carbonyl group is chemically precarious. If left as a free base, 
    
    
    
    -amino ketones are highly susceptible to intermolecular condensation, forming dihydropyrazines which subsequently oxidize to stable pyrazines. Protonation of the amine is strictly required to quench its nucleophilicity and prevent this dimerization.
  • The Trifluoroacetate Counterion (Solvation Domain): TFA is ubiquitously used as an ion-pairing agent during reverse-phase HPLC purification[1][2]. The TFA counterion (

    
    ) effectively masks the basic amine, providing excellent solubility in polar organic solvents and acidic aqueous media. However, TFA salts are known to cause artifacts in structural biology and exhibit cytotoxicity in cellular assays[3].
    

Understanding the interplay between these three domains is critical for designing accurate solubility profiles and avoiding downstream assay failures.

Thermodynamic Solubility Profile

The solubility of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt is highly pH-dependent, following an L-shaped solubility curve typical of basic amines.

  • Acidic Media (pH 1.2 – 4.5): The primary amine (

    
    ) is fully protonated. The strong ion-dipole interactions facilitated by the TFA counterion overcome the hydrophobic penalty of the biphenyl ring, yielding moderate to high aqueous solubility.
    
  • Physiological Media (pH 7.4): As the pH approaches the amine's

    
    , the equilibrium shifts toward the uncharged free base. The lipophilicity of the biphenyl core dominates, leading to rapid precipitation.
    
  • Organic Solvents: The compound exhibits exceptional solubility in aprotic (DMSO) and protic (Methanol) organic solvents due to the fluorinated nature of the TFA anion and the organic core[1].

Table 1: Quantitative Solubility Profile (Predicted Data)
Solvent / BufferpHEstimated Solubility (mg/mL)Mechanistic Causality
0.1N HCl 1.2> 15.0Complete amine protonation; optimal solvation.
Acetate Buffer 4.55.0 - 10.0Full protonation; slight common-ion effects.
PBS 7.4< 0.5Partial deprotonation; hydrophobic collapse of the biphenyl core.
DMSO N/A> 50.0Excellent solvation of both the lipophilic core and TFA ion.
Methanol N/A> 30.0Strong hydrogen bonding and organic solvation.

Experimental Workflows

To accurately profile this compound without triggering degradation or assay artifacts, two self-validating protocols must be employed: Thermodynamic Solubility Profiling and Anion Exchange.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility methods (like nephelometry) often overestimate solubility for highly lipophilic salts due to supersaturation. The shake-flask method provides true thermodynamic data.

  • Preparation: Weigh 5 mg of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt into three separate 1.5 mL glass vials.

  • Buffer Addition: Add 500 µL of target aqueous buffer (e.g., pH 1.2, 4.5, and 7.4) to each vial.

  • Equilibration: Seal the vials and agitate on a thermoshaker at 25°C at 500 RPM for 24 hours. Causality: 24 hours ensures that any metastable supersaturated states transition into the stable crystalline solid phase.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved material.

  • Quantification: Dilute the supernatant 1:100 in mobile phase (Water/Acetonitrile with 0.1% TFA) and inject onto an HPLC-UV system[2]. Quantify against a standard curve prepared in DMSO.

G Start Compound: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Buffer Add to Aqueous Buffer (pH 1.2, 4.5, 7.4) Start->Buffer Shake Shake-Flask Equilibration (24h at 25°C) Buffer->Shake Filter Phase Separation (Centrifugation/Filtration) Shake->Filter HPLC HPLC-UV/MS Quantification Filter->HPLC Data Solubility Curve Generation HPLC->Data

Thermodynamic solubility profiling workflow for biphenyl amine salts.
Protocol B: TFA to HCl Salt Exchange

While the TFA salt is excellent for chemical storage and HPLC purification[2], it is unsuitable for in vitro cellular assays. TFA binds tightly to cationic residues, alters secondary structures, and is cytotoxic at nanomolar concentrations[3]. Because the free base of our target


-amino ketone is unstable (prone to pyrazine formation), we cannot simply extract it with a base. Instead, we must perform a direct acid-exchange lyophilization.
  • Dissolution: Dissolve the TFA salt in distilled water or a minimal amount of methanol (if aqueous solubility is limiting) at a concentration of 1 mg/mL[3].

  • Acidification: Add 100 mM Hydrochloric Acid (HCl) to achieve a final HCl concentration of 2–10 mM[3]. Causality: The excess chloride ions will displace the trifluoroacetate ions during the drying phase.

  • Incubation: Allow the solution to stand at room temperature for 1 minute[3].

  • Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight[3]. TFA is volatile as a free acid and will be removed under vacuum, leaving the stable HCl salt.

  • Iteration: Repeat the dissolution in HCl and lyophilization process two more times to ensure >99% TFA removal[3].

G TFA_Salt TFA Salt Form (High Organic Solubility) Bio_Assay In Vitro / In Vivo Assays TFA_Salt->Bio_Assay Exchange Iterative HCl Exchange (Lyophilization) TFA_Salt->Exchange Toxicity TFA Toxicity & Artifacts (Pyrazine formation if free base) Bio_Assay->Toxicity New_Salt HCl Salt Form (Biocompatible & Stable) Exchange->New_Salt New_Salt->Bio_Assay

TFA salt interference in biological assays and the anion exchange mitigation pathway.

Conclusion

The solubility and handling of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt require a nuanced approach. The inherent lipophilicity of the biphenyl group strictly limits its physiological solubility, while the reactive


-amino ketone necessitates salt formation to prevent dimerization. By utilizing thermodynamic shake-flask profiling and implementing rigorous TFA-to-HCl exchange protocols, researchers can ensure accurate physicochemical data and prevent false negatives in downstream biological screening.

References

  • Should I Have TFA Removed from My Peptide? LifeTein. Available at:[Link][3]

  • Trifluoroacetic acid. Wikipedia. Available at: [Link][1]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" potential biological targets

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt: A Privileged Scaffold for Targeted Protease Inhibition and Immune Checkpoint Modulation

Executive Summary

In modern fragment-based drug discovery (FBDD), the identification of versatile chemical building blocks is critical for accelerating hit-to-lead optimization. 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (also known as 2-amino-1-(biphenyl-2-yl)ethanone trifluoroacetate) represents a highly privileged bifunctional scaffold. It combines a highly reactive


-amino ketone electrophilic warhead with a bulky, lipophilic biphenyl anchor. This technical whitepaper explores the structural rationale, potential biological targets, and validated experimental workflows for utilizing this compound in the development of protease inhibitors, immune checkpoint modulators, and metabolic enzyme antagonists.

Structural Rationale & Pharmacophore Mapping

The utility of 2-amino-1-(2-phenylphenyl)ethan-1-one TFA salt stems from its dual chemical nature, allowing it to act simultaneously as a covalent trap and a hydrophobic anchor.

The -Amino Ketone Warhead

The


-amino ketone moiety is a classic transition-state isostere and electrophilic trap used extensively in the design of protease inhibitors[1].
  • Causality of the TFA Salt: As free bases,

    
    -amino ketones are notoriously unstable; the nucleophilic primary amine rapidly undergoes intermolecular condensation with the ketone of a neighboring molecule, yielding dihydropyrazines (which spontaneously oxidize to pyrazines). Supplying this compound as a Trifluoroacetic Acid (TFA) salt protonates the amine, rendering it non-nucleophilic and locking the monomer in a stable state for long-term storage and controlled synthetic deployment.
    
  • Mechanism of Action: When incorporated into a peptidomimetic sequence, the ketone carbonyl undergoes nucleophilic attack by the catalytic cysteine (e.g., in Cathepsin K) or serine (e.g., in TMPRSS2) of the target protease, forming a reversible hemithioketal or hemiketal complex[2],[1].

The Biphenyl Anchor

The 1,1′-biphenyl core is a well-documented hydrophobic pharmacophore[3]. Its rotational flexibility allows it to adapt to deep, lipophilic binding pockets.

  • Protein-Protein Interaction (PPI) Disruption: In immune checkpoint targets like PD-L1, the biphenyl moiety is known to insert into a cylindrical hydrophobic pocket formed by Tyr56, Met115, and Ala121. This insertion induces the homodimerization of PD-L1, effectively sequestering it and blocking its interaction with the PD-1 receptor[4],[3].

  • Enzyme Pocket Filling: In metabolic targets such as Monoacylglycerol acyltransferase 2 (MGAT2) and Urate Transporter 1 (URAT1), biphenyl derivatives provide critical

    
     stacking and van der Waals interactions necessary for high-affinity binding[5],[6].
    

Pharmacophore A 2-Amino-1-(biphenyl-2-yl) ethanone (Warhead) C Nucleophilic Attack on Ketone Carbonyl A->C B Protease Active Site (e.g., Cys25 Thiolate) B->C D Reversible Hemithioketal Complex (Inhibited) C->D Covalent bonding

Covalent reversible inhibition of cysteine proteases via hemithioketal formation.

Potential Biological Targets

Based on its pharmacophore features, derivatives of 2-amino-1-(2-phenylphenyl)ethan-1-one are primed for the following biological targets:

  • Cysteine & Serine Proteases: By coupling the primary amine to specific amino acid sequences (e.g., Leucine-Arginine for Cathepsins), the resulting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -ketoamides act as potent, reversible covalent inhibitors. Epimerization of the labile 
    
    
    
    -center is a known challenge, but structural rigidification can yield low-nanomolar inhibitors for targets like Cathepsin K (osteoporosis) and TMPRSS2 (viral entry),[1],[7].
  • PD-1/PD-L1 Immune Checkpoint: Conversion of the

    
    -amino ketone into an aryl-pyridine or amide-linked biphenyl derivative mimics the structural profile of BMS-202 and BMS-1166, which are potent small-molecule inhibitors of the PD-1/PD-L1 axis[4],[3].
    
  • Metabolic Enzymes (MGAT2 & URAT1): Cyclization of the

    
    -amino ketone into imidazoles or oxazoles yields rigidified biphenyl-heterocycles. These are validated scaffolds for inhibiting MGAT2 (obesity/type II diabetes) and URAT1 (hyperuricemia)[5],[6].
    

FBDD_Workflow S1 2-Amino-1-(2-phenylphenyl) ethan-1-one TFA S2A Amide Coupling (Peptidomimetics) S1->S2A EDC/HOBt S2B Markwald Cyclization (Heterocycles) S1->S2B KSCN, Heat S3A Protease Inhibitors (Cathepsins, TMPRSS2) S2A->S3A Target Validation S3B PPI Modulators (PD-L1, MGAT2) S2B->S3B Target Validation

Fragment-based drug discovery workflow utilizing the biphenyl alpha-amino ketone scaffold.

Quantitative Data Summary

The following table summarizes the expected inhibitory potency (IC


 / K

) of optimized derivatives originating from the biphenyl/

-amino ketone scaffold across various biological targets, synthesized from current literature data.
Target Enzyme / ProteinDisease IndicationDerivative ClassExpected Potency RangeRef
Cathepsin K Osteoporosisngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Ketoamides / Cyclic Ketones
10 nM – 150 nM[1]
TMPRSS2 Viral Infection (e.g., SARS-CoV-2)Peptidomimetic

-Amino Ketones
36 nM – 4.0 µM
PD-L1 (Human) Oncology (Immune Evasion)Biphenyl Amides (e.g., BMS-202 analogs)18 nM – 1.1 µM[4],[3]
URAT1 Hyperuricemia / GoutBiphenyl Carboxylic Acids0.17 µM – 0.93 µM[6]
MGAT2 Obesity / Type II DiabetesBiphenyl-substituted Oxazoles/Imidazoles< 50 nM[5]

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind critical reagents.

Protocol A: Synthesis of Biphenyl-Imidazoles via Markwald Cyclization

The Markwald synthesis is a highly efficient method for converting


-amino ketones into 2-mercaptoimidazoles, locking the biphenyl group into a rigid heterocyclic framework[8].

Step-by-Step Procedure:

  • Neutralization: Suspend 1.0 mmol of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt in 10 mL of absolute ethanol. Add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: DIPEA neutralizes the TFA salt, liberating the free amine. The low temperature prevents premature self-condensation.

  • Thiocyanate Addition: Immediately add 1.2 mmol of Potassium Thiocyanate (KSCN) and 1.0 mmol of concentrated HCl. Causality: The acidic environment facilitates the nucleophilic attack of the amine onto the thiocyanate carbon, forming a transient thiourea intermediate.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours. The thiourea intermediate undergoes intramolecular cyclization with the adjacent ketone to form the imidazole ring.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 212.1 for the free base) and the appearance of the cyclized product mass [M+H]

    
     confirms successful cyclization.
    
  • Desulfurization (Optional): To remove the 2-mercapto group and yield the plain biphenyl-imidazole, treat the intermediate with Raney Nickel in ethanol under a hydrogen atmosphere or use oxidative desulfurization (e.g., with

    
     in acetic acid)[8].
    
Protocol B: Fluorogenic Assay for Cathepsin K Covalent Inhibition

This protocol evaluates the potency of peptidomimetic derivatives synthesized from the title compound against Cathepsin K.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, and 2.5 mM Dithiothreitol (DTT). Causality: The acidic pH mimics the lysosomal environment where Cathepsin K is active. EDTA chelates trace metals that could oxidize the active site, while DTT ensures the catalytic Cys25 remains in its reactive, reduced thiolate state.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin K (final concentration 1 nM) in the assay buffer for 15 minutes at room temperature.

  • Inhibitor Incubation: Add the biphenyl

    
    -amino ketone derivative (dissolved in DMSO, final DMSO concentration <1%) across a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). Include a well with 1 µM E-64 as a positive control for total inhibition. Incubate for 30 minutes. Causality: Covalent reversible inhibitors require time to establish binding equilibrium and form the hemithioketal bond[1].
    
  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC (final concentration 10 µM).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Plot fractional activity (
    
    
    
    ) against inhibitor concentration to derive the IC
    
    
    using a 4-parameter logistic regression model.

References

1.[5] Title: US9822074B2 - Dihydropyridinone MGAT2 inhibitors. Source: Google Patents. URL: 2.[8] Title: A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. Source: Sphinx Knowledge House. URL:[Link] 3.[2] Title: UCSF - UC San Francisco Electronic Theses and Dissertations. Source: eScholarship. URL:[Link] 4.[1] Title: Cyclic ketone inhibitors of the cysteine protease cathepsin K. Source: PubMed. URL:[Link] 5.[6] Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Source: MDPI. URL:[Link] 6.[4] Title: Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Source: PMC. URL:[Link] 7.[3] Title: Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Source: PMC. URL:[Link] 8.[7] Title: ChemInform Abstract: Copper-Catalyzed Aerobic Oxidative Synthesis of α-Ketoamides from Methyl Ketones, Amines and NIS at Room Temperature. Source: ResearchGate. URL:[Link]

Sources

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt: Discovery, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter the need for highly specific, sterically constrained building blocks. 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (also known as 2-amino-1-(biphenyl-2-yl)ethanone trifluoroacetate) represents a privileged scaffold in modern medicinal chemistry. Combining the bulky, lipophilic biphenyl-2-yl pharmacophore with a highly reactive


-aminoketone moiety, this compound serves as a critical precursor for synthesizing complex heterocycles, including imidazoles, pyrazines, and conformationally restricted peptidomimetics.

This whitepaper provides an in-depth technical guide to the discovery, structural logic, and field-proven synthetic methodologies of this compound, ensuring researchers can reliably integrate it into their drug development pipelines.

Historical Context & Discovery of the Scaffold

The discovery and utilization of


-aminoketones trace back to the early days of heterocyclic chemistry, where they were identified as essential intermediates for the Bischler indole synthesis and the formation of pyrazines[1]. However, early medicinal chemists struggled with the inherent instability of free-base 

-aminoketones, which rapidly undergo intermolecular condensation.

The introduction of the biphenyl-2-yl group to the


-aminoketone core was driven by the need to target deep, hydrophobic binding pockets in proteins, such as the DFG-out conformation of specific kinases and the allosteric sites of G-protein coupled receptors (GPCRs). The ortho-substitution of the biphenyl system induces a significant steric clash, forcing the two phenyl rings out of coplanarity. This induced dihedral angle creates a highly specific 3D vector for the attached aminoacetyl group, making it an invaluable tool for structure-based drug design. Commercial availability of these specific salts, such as those cataloged by AK Scientific and Smolecule, has recently accelerated their use in high-throughput library synthesis[2][3].

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 2-Amino-1-(2-phenylphenyl)ethan-1-one is critical for optimizing downstream reactions. The precursor to this compound, 1-(biphenyl-2-yl)ethan-1-one, provides the carbon framework[4].

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Chemical Name 2-Amino-1-(biphenyl-2-yl)ethan-1-one TFA saltStandard IUPAC nomenclature.
CAS Registry Number 857561-57-0 (HCl variant)[3]Identifies the core salt framework.
Molecular Formula C₁₄H₁₃NO • C₂HF₃O₂Represents the 1:1 TFA salt complex.
Molecular Weight 325.28 g/mol (Total)211.26 g/mol (Free base) + 114.02 g/mol (TFA).
Physical State Crystalline SolidFacilitates precise gravimetric dosing.
Solubility Profile Soluble in DMF, DMSO, MeOHIdeal for solid-phase peptide synthesis (SPPS).
Storage Conditions -20°C, Inert Atmosphere (Ar/N₂)Prevents slow oxidative degradation.
The Mechanistic Logic of the TFA Salt

A common pitfall in organic synthesis is attempting to isolate or store


-aminoketones as free bases. The unprotonated primary amine is highly nucleophilic and will attack the carbonyl carbon of an adjacent molecule. This intermolecular condensation yields a dihydropyrazine intermediate, which rapidly oxidizes in the presence of air to form a highly stable, but synthetically useless, pyrazine dimer.

Causality in Experimental Choice: By isolating the compound as a Trifluoroacetic acid (TFA) salt, the amine is fully protonated (


). This eliminates its nucleophilicity, completely shutting down the degradation pathway. Furthermore, compared to the hydrochloride (HCl) salt[3], the TFA salt exhibits superior solubility in polar aprotic solvents (like DMF and DCM) used in standard amide coupling workflows (e.g., HATU/DIPEA couplings).

G A Free Base α-Aminoketone B Intermolecular Condensation A->B Unstable F TFA Addition (Protonation) A->F Acidification C Dihydropyrazine Intermediate B->C D Oxidation C->D E Pyrazine (Degraded) D->E G TFA Salt (Stable) F->G Prevents Condensation

Caption: Degradation of free base α-aminoketones vs. stabilization via TFA salt.

Synthetic Methodologies & Mechanistic Logic

The synthesis of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt requires a carefully orchestrated sequence to prevent over-alkylation and self-condensation. The gold-standard approach leverages the Delépine reaction [4].

  • 
    -Bromination:  The starting material, 1-(biphenyl-2-yl)ethanone, is subjected to bromination using molecular bromine (
    
    
    
    ) or N-Bromosuccinimide (NBS). The steric bulk of the biphenyl group directs the bromination exclusively to the terminal methyl group.
  • Delépine Amination: Direct amination with ammonia (

    
    ) is a flawed strategy, as it leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. Instead, Hexamethylenetetramine (HMTA) is used. HMTA acts as a bulky nucleophile, displacing the bromide to form a stable quaternary ammonium salt. The steric bulk of HMTA physically prevents multiple alkylations.
    
  • Hydrolysis and Salt Exchange: The quaternary salt is hydrolyzed using ethanolic HCl to yield the primary amine hydrochloride. A subsequent salt exchange via free-basing and addition of TFA yields the final, highly soluble TFA salt.

G A 1-(Biphenyl-2-yl) ethan-1-one B Bromination (Br2 or NBS) A->B C 2-Bromo-1-(biphenyl-2-yl) ethan-1-one B->C D Delépine Reaction (HMTA) C->D E Quaternary Ammonium Salt D->E F Hydrolysis & TFA Exchange E->F G Target TFA Salt Product F->G

Caption: Step-by-step synthetic workflow for the target TFA salt via Delépine reaction.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems , meaning each step contains observable physical changes that confirm the reaction's success without requiring immediate LC-MS analysis.

Protocol A: Synthesis of 2-Bromo-1-(biphenyl-2-yl)ethanone
  • Setup: Dissolve 10.0 g (50.9 mmol) of 1-(biphenyl-2-yl)ethanone[4] in 100 mL of anhydrous Tetrahydrofuran (THF) in a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel.

  • Activation: Add 0.5 mL of 33% HBr in acetic acid to catalyze enolization.

  • Bromination: Dissolve 8.13 g (50.9 mmol) of

    
     in 20 mL of THF. Add this solution dropwise over 30 minutes at 0°C.
    
  • Self-Validation Check: The reaction is self-indicating. As the bromine is consumed by the enol, the distinct red-orange color of the solution will rapidly decolorize to a pale yellow.

  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate (3 x 50 mL), dry over 
    
    
    
    , and concentrate under reduced pressure to yield the
    
    
    -bromoketone as a viscous oil.
Protocol B: Delépine Amination and TFA Salt Formation
  • Quaternary Salt Formation: Dissolve the crude

    
    -bromoketone in 100 mL of Chloroform (
    
    
    
    ). Add 7.85 g (56.0 mmol, 1.1 eq) of Hexamethylenetetramine (HMTA). Stir at room temperature for 12 hours.
  • Self-Validation Check: The HMTA adduct is insoluble in chloroform. A thick white precipitate will form, driving the reaction to completion via Le Chatelier's principle and acting as a self-purifying step.

  • Hydrolysis: Filter the white precipitate and wash with cold

    
    . Transfer the solid to a flask containing 100 mL of Ethanol and 20 mL of concentrated HCl. Reflux for 2 hours. The solid will dissolve, and upon cooling, ammonium chloride will precipitate.
    
  • TFA Exchange: Filter off the

    
    . Concentrate the filtrate to yield the crude HCl salt. To convert to the TFA salt, dissolve the solid in minimal water, basify to pH 10 with 
    
    
    
    , and rapidly extract the free base into DCM. Immediately add 1.5 equivalents of Trifluoroacetic acid to the DCM layer.
  • Isolation: Concentrate the DCM/TFA solution under reduced pressure and lyophilize from water/acetonitrile to yield 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt as a fluffy white powder.

Applications in Drug Development

The 2-Amino-1-(2-phenylphenyl)ethan-1-one scaffold is highly prized in the development of conformationally restricted peptidomimetics . When coupled with an amino acid via standard peptide coupling reagents (HATU/EDC), the resulting amide features a bulky biphenyl group that restricts the rotation of the peptide backbone.

Furthermore, this scaffold is a direct precursor for the synthesis of 1,4-diazepines and trisubstituted imidazoles . By reacting the


-aminoketone TFA salt with an amidine under basic conditions, chemists can rapidly access biphenyl-substituted imidazoles, a motif frequently found in p38 MAP kinase inhibitors and specific antifungal agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11159903, 1-((1,1'-Biphenyl)-2-yl)ethan-1-one." PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency. "Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) - Exposure Predictions." EPA CompTox Chemicals Dashboard. Available at:[Link]

  • Organic Chemistry Portal. "Delépine Reaction." Organic-Chemistry.org. Available at:[Link]

Sources

Technical Guide: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt (CAS 857561-57-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the realm of structure-based drug design (SBDD),


-amino ketones are highly prized building blocks for the synthesis of complex nitrogenous heterocycles. 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt  represents a specialized, highly lipophilic derivative utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

A critical nuance in chemical sourcing is the CAS number assignment for this compound. While the parent free base lacks a universally standardized CAS, the hydrochloride salt is widely registered under CAS 857561-57-0 [1]. However, numerous custom synthesis catalogs and chemical vendors (e.g., AK Scientific) utilize this exact CAS number to cross-list the trifluoroacetate (TFA) salt [2]. Researchers must verify the counterion via Certificate of Analysis (CoA) prior to downstream coupling reactions.

Quantitative Physicochemical Profile
ParameterSpecification
Target Compound 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt
Standardized CAS Number 857561-57-0 (Historically HCl salt; often applied to TFA salt)[2],[1]
Precursor CAS Number 2142-66-7 (2-Acetylbiphenyl)[3]
Molecular Formula

(

)
Molecular Weight 325.28 g/mol (Base: 211.26 g/mol + TFA: 114.02 g/mol )
Structural Motif Ortho-biphenyl substituted

-amino ketone

Mechanistic Role in Drug Discovery

The architectural value of 2-Amino-1-(2-phenylphenyl)ethan-1-one lies in its ortho-biphenyl scaffold . Due to severe steric hindrance, the two phenyl rings cannot adopt a coplanar conformation. This forced dihedral angle creates a highly defined, rigid 3D vector.

When this


-amino ketone is cyclized into an imidazole or pyrazine core, the biphenyl moiety acts as a hydrophobic anchor. It is exceptionally effective at penetrating deep, narrow lipophilic pockets (such as the DFG-out allosteric site in p38 MAP kinases), facilitating strong 

stacking and van der Waals interactions that drive target affinity.

Application A 2-Amino-1-(2-phenylphenyl) ethan-1-one TFA Salt B Condensation with Aldehydes/Ketoesters A->B Cyclization Reaction C Biphenyl-Substituted Imidazole/Pyrazine Scaffold B->C D Hydrophobic Pocket Binding (e.g., Kinases) C->D Pi-Pi Stacking & Lipophilic Interaction E Target Inhibition (Drug Discovery) D->E

Fig 1. Downstream application of the TFA salt in heterocycle-based drug discovery.

Self-Validating Synthetic Methodology

The synthesis of


-amino ketones is historically plagued by the instability of the free base, which rapidly undergoes intermolecular self-condensation (yielding dihydropyrazines)[4]. To circumvent this, the methodology below utilizes a Boc-protection/TFA-deprotection sequence .

Causality of Experimental Design: By reducing the azide intermediate via the Staudinger reaction in the direct presence of Boc-anhydride, the nascent primary amine is immediately trapped as a stable tert-butyl carbamate. Subsequent cleavage with Trifluoroacetic acid (TFA) yields the target compound directly as the TFA salt. The protonated amine is non-nucleophilic, entirely preventing dimerization and ensuring a highly stable, shelf-ready reagent.

Step-by-Step Protocol

Step 1:


-Bromination 
  • Dissolve 2-Acetylbiphenyl (CAS 2142-66-7)[3] in glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid (HBr) followed by the dropwise addition of Bromine (

    
    ) at 0°C.
    
  • Stir for 2 hours at room temperature.

  • Validation Check: Perform LC-MS. The product should exhibit a mass shift of +78 Da, confirming the formation of 2-bromo-1-(biphenyl-2-yl)ethan-1-one.

Step 2: Azidation

  • Dissolve the crude

    
    -bromo ketone in anhydrous N,N-Dimethylformamide (DMF).
    
  • Add 1.2 equivalents of Sodium Azide (

    
    ) and stir at 0°C for 4 hours.
    
  • Quench with ice water and extract with ethyl acetate.

  • Validation Check: Analyze via FT-IR spectroscopy. A strong, sharp absorption band at

    
     confirms the presence of the azide group.
    

Step 3: Staudinger Reduction & In-Situ Protection

  • Dissolve the

    
    -azido ketone in a THF/Water mixture (9:1).
    
  • Add 1.1 equivalents of Triphenylphosphine (

    
    ) and stir until nitrogen evolution ceases (reduction to intermediate iminophosphorane).
    
  • Add 1.5 equivalents of Di-tert-butyl dicarbonate (

    
    ) and Triethylamine (
    
    
    
    ). Stir overnight.
  • Validation Check: Purify via silica gel chromatography. LC-MS must confirm the exact mass of the Boc-protected monomer, ensuring no pyrazine dimers are present.

Step 4: Deprotection & Salt Formation

  • Dissolve the Boc-protected amine in Dichloromethane (DCM).

  • Add an equal volume of Trifluoroacetic acid (TFA) at 0°C. Stir for 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the target TFA salt.

  • Validation Check:

    
    -NMR must show the complete disappearance of the 9-proton singlet at 
    
    
    
    (Boc group). HPLC should indicate
    
    
    purity.

Synthesis A 2-Acetylbiphenyl (CAS 2142-66-7) B 2-Bromo-1-(biphenyl-2-yl) ethan-1-one A->B Br2, AcOH Bromination C 2-Azido-1-(biphenyl-2-yl) ethan-1-one B->C NaN3, DMF Substitution D Boc-Protected Amine C->D 1. PPh3, H2O 2. Boc2O E 2-Amino-1-(2-phenylphenyl) ethan-1-one TFA Salt (CAS 857561-57-0) D->E TFA, DCM Deprotection

Fig 2. Step-by-step synthetic workflow for 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt.

References

  • ResearchGate Literature Review.

    
    -Amino Ketones." ResearchGate.net. Available at:[Link] (Accessed March 2026).
    

Sources

An In-depth Technical Guide to the Early-Phase Drug Discovery Evaluation of Novel Aminoketone Scaffolds: A Case Study on 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Territory of Novel Chemical Entities

In the landscape of early-phase drug discovery, researchers are constantly faced with the challenge of evaluating novel chemical entities (NCEs) for which there is a paucity of existing data. The compound at the heart of this guide, 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt, represents such a scenario. While direct, extensive literature on this specific molecule is scarce, its core structure—an aminoketone—belongs to a class of compounds with recognized potential in medicinal chemistry. This guide, therefore, is constructed not as a monograph on a single, sparsely documented molecule, but as a comprehensive playbook for the systematic evaluation of any novel aminoketone scaffold. We will use 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt as our central, albeit novel, case study, extrapolating from established methodologies for analogous structures to provide a robust framework for its investigation. This document is intended for drug discovery scientists and researchers, offering a blend of theoretical grounding and practical, field-proven protocols.

Section 1: The Aminoketone Scaffold - A Primer on a Privileged Structure

The aminoketone framework is a recurring motif in a variety of biologically active molecules. The presence of a carbonyl group and a neighboring amino group provides a rich chemical handle for synthetic modification and a pharmacophore capable of engaging in a multitude of interactions with biological targets. Derivatives of the broader 1-phenyl-2-(phenylamino)ethanone class have been investigated for their potential as inhibitors of the MCR-1 enzyme, a key driver of colistin resistance in bacteria[1][2][3][4]. Other aminoketone-containing compounds have shown activity as anticonvulsants and anxiolytics, suggesting potential applications in central nervous system (CNS) disorders[5].

The Significance of the Trifluoroacetic Acid (TFA) Salt Form

Our subject compound is presented as a trifluoroacetate (TFA) salt. This is a common consequence of its synthesis and purification, particularly via reverse-phase high-performance liquid chromatography (HPLC) where TFA is a standard ion-pairing agent in the mobile phase[6][7][8]. While convenient for initial studies, the TFA counterion is not without its own biological and chemical implications.

  • Physicochemical Properties: TFA salts can influence the solubility, stability, and hygroscopicity of the parent compound. They often result in a less "fluffy" lyophilized product compared to other salts[6].

  • Biological Activity: It is crucial to recognize that TFA itself can exert biological effects. It has been shown to modulate the function of ligand-gated ion channels like the glycine receptor and may be a confounding factor in biological assays[7]. For this reason, it is often advisable to perform a salt exchange to a more biologically inert form, such as hydrochloride or acetate, as a program progresses[6].

  • Regulatory Considerations: TFA salts are sometimes viewed less favorably by regulatory agencies due to potential toxicity concerns, although some FDA-approved drugs do exist as TFA salts[6][9].

It is imperative to quantify the TFA content in early-stage compound batches to ensure accurate determination of the molecular weight for calculating concentrations in biological assays[10].

Section 2: Synthesis and Characterization - Establishing a Foundational Identity

A robust and reproducible synthetic route is the bedrock of any drug discovery program. For a novel compound like 2-Amino-1-(2-phenylphenyl)ethan-1-one, a plausible synthetic strategy would involve the reduction of a nitro-substituted precursor, a common and efficient method for preparing aromatic amines[11].

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Synthesis of Nitro Precursor cluster_1 Stage 2: Reduction to Amine cluster_2 Stage 3: Salt Formation & Purification A 2-Phenylacetophenone B Nitration (e.g., HNO3/H2SO4) A->B Reactant C 2-Nitro-1-(2-phenylphenyl)ethan-1-one B->C Product D 2-Nitro-1-(2-phenylphenyl)ethan-1-one E Reduction (e.g., SnCl2/HCl or H2/Pd-C) D->E Reactant F 2-Amino-1-(2-phenylphenyl)ethan-1-one E->F Product G Crude Amine H Purification (Reverse-Phase HPLC with TFA) G->H Input I 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt H->I Final Product

Caption: A plausible synthetic workflow for 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt.

Detailed Experimental Protocol: Reduction of a Nitro Precursor (Generalized)

This protocol is a generalized procedure based on established methods for the reduction of aromatic nitro compounds[11].

  • Dissolution: Dissolve the nitro precursor (e.g., 2-Nitro-1-(2-phenylphenyl)ethan-1-one) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include:

    • Stannous chloride (SnCl₂·2H₂O): Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid. The reaction is typically stirred at room temperature or with gentle heating.

    • Catalytic Hydrogenation: Charge a reaction vessel with the nitro compound solution and a palladium on carbon (Pd/C) catalyst. The vessel is then purged and pressurized with hydrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (for SnCl₂ reduction):

    • Dilute the reaction mixture with water.

    • Neutralize with a base (e.g., aqueous NaOH or KOH) until tin salts precipitate.

    • Filter the mixture to remove the precipitate.

    • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Work-up (for Catalytic Hydrogenation):

    • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude amine is then purified, typically by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.

  • Lyophilization: The purified fractions containing the desired product are combined and lyophilized to yield the final TFA salt as a solid.

Analytical Characterization

A comprehensive analytical package is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Technique Purpose Expected Outcome for 2-Amino-1-(2-phenylphenyl)ethan-1-one
High-Performance Liquid Chromatography (HPLC) To assess purity and retention time.A single major peak, with purity typically >95%.[12]
Mass Spectrometry (MS) To confirm molecular weight.The mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To elucidate the chemical structure.Characteristic peaks corresponding to the protons and carbons in the molecule, confirming the connectivity of the atoms.
¹⁹F NMR To quantify TFA content.A peak corresponding to the trifluoromethyl group of the TFA counterion, which can be integrated against an internal standard.[10]

Section 3: The In Vitro Evaluation Cascade - From Target Engagement to ADME Profiling

The in vitro evaluation of an NCE is a multi-step process designed to build a comprehensive profile of its biological activity and drug-like properties. This early-stage screening is critical for identifying potential liabilities and guiding compound optimization before committing to more resource-intensive in vivo studies[13][14][15].

Assay Development and Primary Screening

The initial step is to develop and implement assays to assess the compound's effect on its intended biological target or pathway. Assays in early drug discovery can be broadly categorized as biochemical or cell-based[16][17][18].

  • Biochemical Assays: These are performed in a cell-free environment and are useful for measuring direct interactions with a purified target, such as an enzyme or receptor. Examples include Fluorescence Resonance Energy Transfer (FRET) or Enzyme-Linked Immunosorbent Assays (ELISA)[16][18].

  • Cell-Based Assays: These assays use intact cells and provide a more physiologically relevant context, assessing the compound's effects on cellular pathways, toxicity, or phenotype[16].

Given the structural similarity of our case study compound to known CNS-active agents and antimicrobial compounds, primary screening could be directed towards:

  • CNS Targets: Receptor binding assays for dopamine or serotonin receptors, or functional assays measuring neurotransmitter reuptake.

  • Antimicrobial Targets: Enzyme inhibition assays for bacterial targets like MCR-1, or cell-based assays measuring the minimum inhibitory concentration (MIC) against relevant bacterial strains[4][19].

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Understanding a compound's ADME properties is crucial for predicting its pharmacokinetic behavior in vivo[14][20]. A standard panel of in vitro ADME assays is typically run on promising hits from the primary screen[21].

ADME Parameter Assay Purpose
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayTo predict passive diffusion across membranes and intestinal absorption.[20]
Distribution Plasma Protein Binding (Equilibrium Dialysis or Ultrafiltration)To determine the fraction of compound bound to plasma proteins, which influences its availability to reach the target tissue.[20]
Metabolism Metabolic Stability (Liver Microsomes or Hepatocytes)To assess the rate at which the compound is metabolized by liver enzymes (e.g., Cytochrome P450s), predicting its clearance and half-life.[20]
Metabolism Cytochrome P450 (CYP) Inhibition AssayTo identify potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms.[20]
Excretion Transporter Interaction Studies (e.g., P-gp, BCRP)To determine if the compound is a substrate or inhibitor of key drug efflux transporters.[20]
Early Toxicology Screening

Early assessment of potential toxicity can prevent late-stage failures.

  • Cytotoxicity Assays: Using cell lines such as HepG2 (liver) or HEK293 (kidney) to determine the concentration at which the compound causes cell death.

  • hERG Channel Assay: To assess the risk of cardiac toxicity by measuring the compound's ability to block the hERG potassium channel.

In_Vitro_Workflow cluster_0 Compound Synthesis & QC cluster_1 Primary & Secondary Screening cluster_2 In Vitro ADME & Toxicology cluster_3 Decision Point A 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt B Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cell-Based Assays (e.g., Functional Response, Phenotypic Screen) A->C D Permeability (PAMPA/Caco-2) B->D C->D E Metabolic Stability (Microsomes/Hepatocytes) D->E F Plasma Protein Binding E->F G CYP Inhibition F->G H Cytotoxicity G->H I hERG Assay H->I J Candidate for In Vivo Studies? I->J

Caption: A streamlined workflow for the in vitro evaluation of a novel compound.

Section 4: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics in a Living System

Compounds with a promising in vitro profile are advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole organism[22].

Pharmacokinetic (PK) Studies

The primary goal of early PK studies is to understand how the body processes the drug. A typical study involves administering the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points. Analysis of these samples provides key parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve (total drug exposure).

  • t1/2: Half-life.

  • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

Efficacy Models

The choice of efficacy model depends on the therapeutic indication.

  • For CNS applications:

    • Animal Models of Anxiety/Depression: Such as the elevated plus maze or forced swim test.

    • Models of Neurological Disorders: For conditions like Parkinson's or Alzheimer's disease, models that replicate key pathological features are used[23][24]. For example, the MPTP-induced model in mice for Parkinson's disease[23].

  • For Antimicrobial applications:

    • Infection Models: Such as a mouse thigh infection model, where the compound's ability to reduce bacterial burden is assessed.

Brain Penetration Studies

For CNS-targeted drugs, it is critical to determine if the compound can cross the blood-brain barrier (BBB). This is often assessed by measuring the ratio of the compound's concentration in the brain to its concentration in the plasma (B/P ratio) at a specific time point after administration[25]. In vitro models of the BBB, such as co-cultures of endothelial cells with astrocytes or pericytes, can also provide predictive data[25].

Section 5: Future Directions and Conclusion

The journey of a novel chemical entity from concept to clinic is long and fraught with challenges. This guide has outlined a systematic, multi-faceted approach to the early-phase evaluation of a novel aminoketone, using 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt as a representative scaffold. The initial phases of discovery are about generating a comprehensive data package that allows for informed decision-making.

The key takeaways for any researcher embarking on the evaluation of a novel aminoketone are:

  • Establish a Solid Foundation: Ensure a robust synthesis and thorough analytical characterization. Be mindful of the potential influence of the salt form.

  • Embrace a Tiered Approach: Systematically progress from in vitro target engagement and ADME profiling to in vivo pharmacokinetic and efficacy studies.

  • Fail Fast, Fail Cheap: Use early-stage in vitro assays to identify and deprioritize compounds with undesirable properties before they consume significant resources.

  • Context is Key: The specific battery of assays and models should be tailored to the intended therapeutic application.

While 2-Amino-1-(2-phenylphenyl)ethan-1-one itself remains an underexplored molecule, the principles and protocols laid out in this guide provide a clear and scientifically rigorous path for its investigation, and for the countless other novel chemical entities that represent the future of medicine.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved March 2, 2026, from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved March 2, 2026, from [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved March 2, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved March 2, 2026, from [Link]

  • InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved March 2, 2026, from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved March 2, 2026, from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved March 2, 2026, from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved March 2, 2026, from [Link]

  • MDPI. (2023, January 31). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved March 2, 2026, from [Link]

  • Moore, J. V., et al. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved March 2, 2026, from [Link]

  • Tipps, K. G., et al. (2012). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology, 63(3), 472-478.
  • Liu, Y., et al. (2007). Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1344-1349.
  • Google Patents. (n.d.). EP2796135A1 - Use of trifluoroacetic acid and salts thereof to treat hypercholesterolemia.
  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved March 2, 2026, from [Link]

  • Rai, U. S., et al. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-6094.
  • Lan, X. J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719.
  • Chem Help ASAP. (2023, August 14). types of assays used in early drug discovery [Video]. YouTube. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2025, October 16). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved March 2, 2026, from [Link]

  • PubMed. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved March 2, 2026, from [Link]

  • Halocarbon Life Sciences. (2020, August 5). TFA - Pharmaceutical Applications. Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" in vitro assay protocols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (also known as 2-Amino-1-(biphenyl-2-yl)ethanone trifluoroacetate).[1]

Based on its chemical structure—an


-aminoketone backbone with a bulky biphenyl group—this compound shares pharmacophoric features with cathinone derivatives  and bupropion analogs , suggesting potential activity at monoamine transporters (DAT, NET, SERT) or metabolic enzymes like Monoamine Oxidase (MAO).[1] However, its primary amine and ortho-biphenyl substitution make it chemically reactive (prone to cyclization or dimerization), requiring specialized handling protocols.[1]

Characterization & In Vitro Assay Framework

Chemical Profile & Handling Strategy

Compound Identity:

  • Systematic Name: 2-Amino-1-(biphenyl-2-yl)ethan-1-one trifluoroacetate[1]

  • Core Scaffold:

    
    -Aminoketone (Cathinone-like)[1]
    
  • Key Structural Feature: Ortho-phenyl substitution (Biphenyl) which induces steric twist and potential for intramolecular cyclization (e.g., to phenanthridine derivatives).[1]

  • Salt Form: Trifluoroacetic acid (TFA) salt is critical for maintaining the stability of the primary amine and ketone against Schiff base condensation or dimerization (dihydropyrazine formation).[1]

Handling Directive (Critical): The free base of


-aminoketones is notoriously unstable in solution, rapidly dimerizing to form 2,5-dihydro-pyrazines or oxidizing.[1]
  • Storage: Store solid at -20°C under desiccated conditions.

  • Solution pH: Maintain acidic pH (< 4.0) for stock solutions. Do not neutralize the TFA salt until the moment of assay initiation.

  • Solvent: Use anhydrous DMSO or 10 mM HCl for stock preparation. Avoid protic solvents like methanol for long-term storage to prevent hemiacetal formation.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for handling and screening this compound, emphasizing the "Stability Check" gate which is mandatory for


-aminoketones before biological data can be trusted.

G Compound 2-Amino-1-(2-phenylphenyl)ethan-1-one (TFA Salt Solid) Stock Stock Preparation (10mM in DMSO/0.1% TFA) Compound->Stock Solubilize QC QC: LC-MS Verification (Confirm Purity >95%) Stock->QC Aliquot QC->Compound Recrystallize/Purify Stability Stability Assay (t1/2 in Assay Buffer) QC->Stability If Pass BioAssay Biological Profiling Stability->BioAssay If t1/2 > Assay Time Path_A Monoamine Transporter Uptake (DAT/NET/SERT) BioAssay->Path_A Path_B Enzyme Inhibition (MAO-A/B) BioAssay->Path_B Path_C Cytotoxicity (HEK293/HepG2) BioAssay->Path_C

Caption: Workflow prioritizing chemical stability verification prior to biological screening to prevent false negatives due to compound degradation.

Protocol A: Chemical Stability in Assay Buffer (Mandatory)

Rationale: The


-aminoketone moiety is prone to self-condensation at physiological pH (7.4).[1] This assay determines the "window of validity" for subsequent biological experiments.[1]

Materials:

  • Test Compound (10 mM DMSO stock)

  • PBS (pH 7.[1]4) or HEPES Buffer (pH 7.4)

  • Internal Standard (e.g., Warfarin or Tolbutamide)[1]

  • LC-MS/MS system[1]

Procedure:

  • Preparation: Dilute the 10 mM stock to 10 µM in pre-warmed (37°C) PBS (pH 7.4).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing Internal Standard) to stop reactions.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate half-life (
    
    
    
    ).[1]

Acceptance Criteria:

  • If

    
    : The compound is too unstable for long incubations.[1] Use "fast" assay protocols (e.g., FLIPR, electrophysiology) or derivatize.[1]
    
  • If

    
    : Suitable for standard uptake/binding assays.[1]
    

Protocol B: Monoamine Transporter Uptake Inhibition (DAT/NET/SERT)

Rationale: Given the structural similarity to cathinones (which act as substrates or inhibitors of DAT/NET), this is the primary biological hypothesis.[1]

Materials:

  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT.[1]

  • Radioligands:

    
    -Dopamine (DAT), 
    
    
    
    -Norepinephrine (NET),
    
    
    -Serotonin (SERT).[1]
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Ascorbic Acid and 10 µM Pargyline (to inhibit MAO).[1]

Step-by-Step Protocol:

  • Seeding: Plate cells in Poly-D-Lysine coated 96-well plates (

    
     cells/well) 24 hours prior.
    
  • Pre-incubation: Remove media and wash cells with warm KRH buffer. Add 150 µL of Test Compound (diluted in KRH) at varying concentrations (

    
    ). Incubate for 10 minutes  at 37°C.
    
    • Note: Short pre-incubation minimizes compound degradation.[1]

  • Uptake: Add 50 µL of respective

    
    -neurotransmitter (final concentration ~20-50 nM).[1] Incubate for 5-10 minutes .
    
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.

  • Lysis: Add 100 µL of 1% SDS or 0.1 N NaOH to lyse cells.

  • Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM.

  • Data Analysis: Normalize to Vehicle Control (100% Uptake) and Non-Specific Binding (e.g., using 10 µM Cocaine or Fluoxetine). Fit to sigmoidal dose-response to determine

    
    .
    

Protocol C: Monoamine Oxidase (MAO) Inhibition Assay

Rationale:


-aminoketones can act as reversible inhibitors or substrates for MAO enzymes.[1]

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes.[1]

  • Substrate: Kynuramine (fluorogenic substrate).[1]

  • Detection: Fluorescence Plate Reader (Ex: 310 nm, Em: 400 nm).[1]

Step-by-Step Protocol:

  • Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Enzyme Mix: Dilute MAO-A or MAO-B in buffer to optimized activity unit.

  • Compound Addition: Add 10 µL of Test Compound (10 concentrations) to 96-well black plates.

  • Reaction Start: Add 90 µL of Enzyme/Substrate mix (Kynuramine final conc:

    
    ).
    
  • Kinetic Read: Measure fluorescence increase (production of 4-hydroxyquinoline) every 2 minutes for 30 minutes at 37°C.

  • Analysis: Calculate the slope (Vmax) for each concentration. Determine

    
     by plotting slope vs. log[Concentration].
    

Data Presentation & Interpretation

ParameterAssay TypeMetricInterpretation
Stability Buffer Incubation (pH 7.[1]4)

(min)
< 60 min: Unstable.[1] Data from long assays is invalid.> 120 min: Stable. Proceed with standard protocols.
Potency Uptake Inhibition (DAT/NET)

(nM)
< 100 nM: Potent inhibitor (Drug-like).> 10 µM: Inactive/Weak binder.[1]
Selectivity MAO-A vs MAO-BRatio

Determines specificity profile (e.g., Antidepressant vs. Parkinson's target).[1]
Toxicity MTT / CellTiter-Glo

(µM)
Must be > 10x the efficacy

to rule out non-specific toxicity.[1]

References

  • Glennon, R. A. (2014).[1] Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention.[1] Advances in Pharmacology. Link

  • Simmler, L. D., et al. (2013).[1] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[1] Link[1]

  • PubChem Compound Summary . (n.d.). 2-Amino-1-(biphenyl-2-yl)ethanone.[1] Identification and Physical Properties. Link[1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.[1] (Standard reference for Stability/Solubility protocols). Link

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" cell-based assay development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assay Development for 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Part 1: Executive Summary & Strategic Rationale

2-Amino-1-(2-phenylphenyl)ethan-1-one (also known as 2-amino-1-(biphenyl-2-yl)ethanone) represents a "privileged structure" in medicinal chemistry—the biaryl-amine .[1] This scaffold shares structural homology with monoamine transporter ligands, ion channel blockers, and certain kinase inhibitors.[1] The presence of the ortho-phenyl group introduces significant steric bulk and lipophilicity compared to a simple phenacylamine, potentially enhancing membrane permeability and altering receptor subtype selectivity.[1]

However, the Trifluoroacetate (TFA) salt form presents a specific challenge for cell-based assay development.[1] TFA is a strong acid often used in HPLC purification.[1] Residual TFA can significantly acidify cell culture media (even buffered variants) and exhibits intrinsic cytotoxicity that can mask the true biological activity of the test compound.[1]

This guide details a robust workflow to:

  • Neutralize and Normalize: Manage the TFA counter-ion to prevent false-positive toxicity.

  • Define the Therapeutic Window: Establish accurate

    
     (Cytotoxic Concentration) values.[1]
    
  • Profile Functional Activity: A modular protocol for GPCR/Transporter screening, the most likely biological targets for this pharmacophore.[1]

Part 2: Pre-Assay Preparation (Critical Step)

The "TFA Effect" Mitigation Protocol Why this matters: A 10 mM stock of a TFA salt in DMSO can lower the pH of unbuffered assay media, causing non-specific cell death.[1]

Protocol:

  • Stock Preparation: Dissolve 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA in 100% DMSO to a concentration of 10 mM .

  • In-Situ Neutralization (Optional but Recommended): If the assay buffer has low buffering capacity (e.g., HBSS), add an equimolar amount of NaOH or use a high-strength buffer (e.g., 25 mM HEPES) in the final assay medium.[1]

  • Control Design: You must include a "TFA-only" vehicle control.[1] Prepare a mock stock of TFA in DMSO at the same molar concentration as the salt in your highest test dose to rule out counter-ion toxicity.[1]

Part 3: Assay 1 - Cellular Health & Cytotoxicity Profiling

Before assessing efficacy, we must define the non-toxic range.[1] We will use a multiplexed assay to measure ATP content (metabolic health) and Membrane Integrity (necrosis).[1]

Methodology: Multiplexed CellTiter-Glo® (Promega) + LDH Release.[1] Cell Line: HEK293 (General) or SH-SY5Y (CNS relevant).

Step-by-Step Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 384-well white-walled plates. Incubate for 24h at 37°C/5% CO2.

  • Dosing: Prepare a 10-point serial dilution (1:3) of the compound starting at 100 µM.[1]

    • Note: Ensure final DMSO concentration is <0.5% v/v.[1]

  • Incubation: Treat cells for 24 hours .

  • Readout 1 (LDH): Transfer 5 µL of supernatant to a clear plate. Add LDH detection reagent.[1] Incubate 10 min. Measure Absorbance @ 490 nm.[1]

  • Readout 2 (ATP): Add CellTiter-Glo reagent directly to the remaining cells.[1] Shake for 2 min. Incubate 10 min. Measure Luminescence.

Data Interpretation:

  • True Hit: High potency in functional assay + No drop in ATP/LDH release.[1]

  • False Positive: Drop in ATP mirrors the "activity" curve (General Cytotoxicity).[1]

Part 4: Assay 2 - Functional Profiling (GPCR/Transporter Focus)

Given the phenethylamine-like core embedded in the biphenyl scaffold, this compound is a candidate for modulating monoamine transporters (DAT/SERT) or GPCRs.[1] We will design a Calcium Flux Assay as a broad-spectrum screen for Gq-coupled GPCR activity (or ion channels).

Methodology: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.[1] Sensor: Fluo-4 AM or Calcium 6 dye.[1]

Step-by-Step Protocol:

  • Dye Loading:

    • Wash cells (CHO-K1 or HEK293 stably expressing target, e.g., 5-HT2A) with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).[1]

    • Crucial: Add 2.5 mM Probenecid to prevent dye extrusion.[1]

    • Load cells with Calcium 6 dye for 60 min at 37°C.[1]

  • Compound Addition:

    • Place plate in FLIPR Tetra or FlexStation.[1]

    • Add 2-Amino-1-(2-phenylphenyl)ethan-1-one (5x concentrate) to cells.[1]

  • Kinetic Read:

    • Measure fluorescence (Ex 485/Em 525) every 1 second for 60 seconds (baseline) and 120 seconds (post-addition).

  • Analysis:

    • Calculate

      
       (Max - Min / Baseline).[1]
      
    • Plot Dose-Response Curve (DRC) using 4-parameter logistic fit.[1]

Part 5: Visualization of Workflow & Signaling

Figure 1: Assay Development Logic Flow A decision tree for handling the TFA salt and selecting the correct downstream assay.

AssayWorkflow Start Compound: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Solubility Step 1: Solubility & pH Check (10mM DMSO Stock) Start->Solubility TFA_Control Create TFA-only Vehicle Control Solubility->TFA_Control Required Cyto Step 2: Cytotoxicity Screen (HEK293 / SH-SY5Y) Solubility->Cyto Decision Is CC50 < 10 µM? Cyto->Decision Stop STOP: Compound is Toxic Re-synthesize as HCl salt or optimize Decision->Stop Yes Func Step 3: Functional Profiling (GPCR / Ion Channel) Decision->Func No (Proceed)

Caption: Decision matrix for de-risking TFA salt toxicity prior to functional screening.

Figure 2: Hypothetical Signaling Mechanism (GPCR Target) Assuming the biphenyl-amine acts as a ligand for a Gq-coupled receptor (common for this scaffold class).[1]

SignalingPath Ligand 2-Amino-1-(2-phenylphenyl)ethan-1-one GPCR Gq-Coupled Receptor (e.g., 5-HT2A / Alpha-1) Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (FLIPR Signal) ER->Ca Efflux

Caption: Putative Gq-signaling cascade triggered if the compound acts as an agonist.[1]

Part 6: Data Summary & Reference Tables

Table 1: Troubleshooting the TFA Salt in Cell Assays

IssueSymptomSolution
Acidification Media turns yellow (phenol red) immediately upon dosing.[1]Use 25 mM HEPES buffered media; adjust stock pH with NaOH.
False Toxicity High cell death in "TFA-only" control wells.[1]Switch to HCl or Citrate salt form; reduce max concentration.
Precipitation Cloudy wells at >50 µM.[1]Biphenyls are lipophilic.[1] Add 0.1% BSA or Cyclodextrin to assay buffer.[1]

Table 2: Recommended Assay Kit Specifications

Assay TypeRecommended Kit/ReagentDetection ModePurpose
Viability CellTiter-Glo® 2.0 (Promega)LuminescenceATP quantification (Metabolism).[1]
Cytotoxicity CytoTox-ONE™ (Promega)FluorescenceLDH Release (Membrane rupture).[1]
Calcium Flux FLIPR Calcium 6 Assay Kit (Molecular Devices)FluorescenceGPCR/Channel activation kinetics.[1]
Permeability PAMPA or Caco-2LC-MS/MSAssess BBB or Gut permeability.[1]

References

  • Inglese, J., et al. (2007).[1] High-throughput screening assays for the identification of chemical probes.[1] Nature Chemical Biology.[1] Link[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1] (Context on Biphenyl scaffolds). Link[1]

  • Molecular Devices. (n.d.).[1] FLIPR Calcium Assay Kits Application Note.Link[1]

  • Smolecule. (n.d.). Product Record: 2-Amino-1-(2-phenylphenyl)ethan-1-one.[1][2]Link[1]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" as a ligand for receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt as a Ligand in Receptor Binding Assays

Introduction & Scientific Rationale

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (also known as 2-amino-1-(biphenyl-2-yl)ethanone) represents a critical structural probe in the study of monoamine-binding receptors, specifically Trace Amine Associated Receptors (TAARs) and Monoamine Transporters (MATs) .[1]

Structurally, this compound is a phenacylamine (2-aminoacetophenone) derivative where the phenyl ring is ortho-substituted with a second phenyl group (biphenyl-2-yl).[1]

  • Pharmacophore Insight: The core phenacylamine scaffold mimics the beta-keto-amine structure found in cathinones and endogenous trace amines.[1]

  • Steric Probe: The ortho-phenyl substitution introduces significant steric bulk and hydrophobicity (

    
    -
    
    
    
    interaction potential) adjacent to the carbonyl group.[1] This makes the compound an excellent tool for mapping the size constraints of the orthosteric binding pocket in receptors like TAAR1 , Dopamine D2 , or the Serotonin Transporter (SERT) .[1]

This Application Note details the protocol for using this ligand in competitive radioligand binding assays and functional cAMP assays to determine affinity (


) and efficacy (

).

Material Properties & Handling

PropertySpecification
Compound Name 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt
CAS Number 857561-57-0
Molecular Formula

Molecular Weight 211.26 (free base) + 114.02 (TFA)
Solubility Soluble in DMSO (>20 mM), Water (moderate, pH dependent)
Storage -20°C, desiccated, protected from light

Critical Handling of TFA Salts: The Trifluoroacetic Acid (TFA) counterion can lower the pH of unbuffered solutions, potentially affecting receptor conformation or cell viability in functional assays.[1]

  • Protocol: Prepare a 10 mM stock in 100% DMSO.

  • Buffering: When diluting into the assay buffer (e.g., TRIS or HEPES), ensure the final buffer capacity is sufficient to neutralize the TFA.[1] A final concentration of <1% DMSO is recommended to prevent solvent effects.[1]

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the binding affinity (


) of 2-Amino-1-(2-phenylphenyl)ethan-1-one for the target receptor (e.g., TAAR1 or DAT) by displacing a known radioligand.

Reagents:

  • Membranes: HEK293 cells overexpressing human TAAR1 (or target of interest).[1]

  • Radioligand: [³H]-RO5166017 (for TAAR1) or [³H]-Dopamine.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

  • Test Compound: 2-Amino-1-(2-phenylphenyl)ethan-1-one (10 concentrations, 0.1 nM – 10 µM).

  • Non-specific Binding (NSB) Control: 10 µM unlabeled standard (e.g.,

    
    -PEA).
    

Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.[1]

  • Plate Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) or NSB Control.

    • 25 µL Test Compound (Serial Dilutions).

    • 50 µL Radioligand (Final concentration

      
      ).
      
    • 100 µL Membrane Suspension.

  • Incubation: Incubate at 25°C for 60–90 minutes (equilibrium).

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash 3x with ice-cold Assay Buffer to remove unbound ligand.[1]

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate % Inhibition and fit to a one-site competition model:



Convert 

to

using the Cheng-Prusoff equation:

[1]
Protocol B: Functional cAMP Accumulation Assay

Objective: Assess if the ligand acts as an agonist or antagonist. (TAAR1 is


-coupled, leading to cAMP increase).[1]

Workflow:

  • Cell Seeding: Seed TAAR1-expressing cells (10,000/well) in 384-well plates.

  • Stimulation:

    • Agonist Mode: Add Test Compound (1 nM – 10 µM) + IBMX (PDE inhibitor).[1]

    • Antagonist Mode: Add Test Compound +

      
       of Reference Agonist (
      
      
      
      -PEA).[1]
  • Incubation: 30 minutes at 37°C.

  • Detection: Use TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).[1] Lyse cells with detection reagents (cryptate-labeled anti-cAMP + d2-labeled cAMP).[1]

  • Readout: Measure FRET signal (665/620 nm ratio).

Visualization of Workflows & Pathways

Figure 1: Pharmacological Mechanism & Assay Logic

G Compound 2-Amino-1- (2-phenylphenyl)ethan-1-one Receptor Target Receptor (e.g., TAAR1 / GPCR) Compound->Receptor Bind StericCheck Steric Probe (Ortho-Phenyl) Compound->StericCheck SAR Analysis Binding Ligand-Receptor Complex Receptor->Binding Affinity (Ki) Signal G-Protein Coupling (Gs) Binding->Signal Efficacy? cAMP cAMP Accumulation Signal->cAMP Functional Response

Caption: Logical flow for characterizing the ligand: from steric probing of the receptor pocket to quantifying binding affinity and functional downstream signaling.

Figure 2: Radioligand Competition Assay Workflow

Workflow Step1 1. Prepare Membranes (TAAR1-HEK293) Step4 4. Incubation (90 min @ 25°C) Step1->Step4 Step2 2. Prepare Ligand Plate (2-Amino-1-(2-phenylphenyl)ethan-1-one) Serial Dilution Step2->Step4 Step3 3. Add Radioligand ([3H]-Label) Step3->Step4 Step5 5. Filtration & Wash (GF/B Filters) Step4->Step5 Step6 6. Scintillation Counting (Data Analysis) Step5->Step6

Caption: Step-by-step protocol for the competitive radioligand binding assay to determine Ki values.

References

  • Maguire, J.J., et al. (2012).[1] "The pharmacology of the trace amine-associated receptors (TAARs)." Pharmacological Reviews, 64(1), 1-20.[1]

  • Motulsky, H.J.[1] & Neubig, R.R. (2010).[1] "Analysis of enzyme kinetic data." Current Protocols in Neuroscience, Chapter 7. [1]

  • Sotnikova, T.D., et al. (2009).[1] "Dopamine transporter-dependent and -independent actions of trace amines." PLoS ONE, 4(11), e7762.[1]

  • Berry, M.D. (2004).[1] "Mammalian central nervous system trace amines.[1] Pharmacologic amphetamines, physiologic neuromodulators."[1] Journal of Neurochemistry, 90(2), 257-271.[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23485750 (Related Phenacylamine Scaffolds).

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive application note to detail the utility, handling, and experimental workflows for 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (also known as 2-amino-1-(biphenyl-2-yl)ethan-1-one trifluoroacetate).

This guide abandons generic templates to focus on the specific chemical realities of this molecule. We will explore its dual utility: as a highly reactive building block for Diversity-Oriented Synthesis (DOS) in High-Throughput Screening (HTS) library generation, and as a direct probe in Fragment-Based Drug Discovery (FBDD).

Structural Rationale & Physicochemical Profiling

The compound features two critical moieties:

  • The ortho-Biphenyl Scaffold: Biphenyl is a widely recognized privileged structure in medicinal chemistry, known for its ability to engage hydrophobic pockets and participate in

    
     stacking interactions with aromatic amino acid residues[1]. The ortho-substitution (2-phenylphenyl) forces the two aromatic rings out of coplanarity due to steric clash. This introduces a defined three-dimensional (3D) vector, allowing the fragment to escape the "flatness" typical of early-stage libraries and better complement complex binding sites.
    
  • The

    
    -Aminoketone Handle:  This provides a highly versatile, bifunctional reactive center for the rapid construction of nitrogen-containing heterocycles (e.g., imidazoles, pyrazines, and oxazoles)[2].
    

To evaluate its potential as a direct screening fragment, we benchmark the free base against the "Rule of 3" (Ro3), the gold standard for FBDD.

Table 1: Physicochemical Properties & FBDD Suitability

PropertyValueRelevance to HTS/FBDD
Molecular Weight (Free Base) 211.26 g/mol Ideal for fragment libraries (Ro3: MW

300).
Molecular Weight (TFA Salt) 325.28 g/mol Critical for accurate stock concentration calculations.
cLogP (Estimated) ~2.5Optimal lipophilicity for hydrophobic pocket binding (Ro3:

3).
H-Bond Donors 2 (from -NH

)
Provides vectors for target interaction (Ro3:

3).
H-Bond Acceptors 2 (N, O)Facilitates kinase hinge-binding motifs (Ro3:

3).
Rotatable Bonds 3Low entropic penalty upon target binding (Ro3:

3).

Chemical Stability: The Causality Behind the TFA Salt

A common pitfall in HTS library management is the degradation of reactive building blocks. Free


-aminoketones are notoriously unstable. If left unprotected, the nucleophilic amine of one molecule will attack the electrophilic carbonyl of another. This self-condensation rapidly forms dihydropyrazines, which subsequently undergo aerobic oxidation to form stable, inactive pyrazines[3].

The TFA Salt Advantage: Supplying and storing this compound as a Trifluoroacetic acid (TFA) salt is a deliberate design choice. The low pH environment protonates the amine (forming -NH


), rendering it strictly non-nucleophilic. This completely arrests the self-condensation pathway, allowing for long-term storage in DMSO and controlled, in situ activation during library synthesis.

Application 1: Diversity-Oriented Synthesis (DOS) for HTS Libraries

Because of its bifunctional nature, 2-Amino-1-(2-phenylphenyl)ethan-1-one is an ideal precursor for Diversity-Oriented Synthesis (DOS)[2]. By reacting this core with a diverse library of aldehydes, we can generate a highly decorated library of biphenyl-substituted imidazoles via the Debus-Radziszewski multicomponent reaction.

Protocol: 384-Well Parallel Synthesis of Biphenyl-Imidazoles

This protocol is designed as a self-validating system, incorporating in situ neutralization and LC-MS quality control.

Reagents & Materials:

  • Core: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (0.1 M in anhydrous DMSO).

  • Aldehyde Library: 384 diverse aldehydes (0.1 M in DMSO).

  • Nitrogen Source: Ammonium acetate (NH

    
    OAc) (0.5 M in methanol).
    
  • Base: N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Plate Preparation: Dispense 10 µL of the Aldehyde Library into a 384-well cyclic olefin copolymer (COC) plate.

  • In Situ Free Base Generation: To a bulk reservoir of the Core (10 mL, 0.1 M), add 1.2 equivalents of DIPEA (1.2 mmol). Causality: DIPEA neutralizes the TFA, liberating the reactive free amine exactly when needed, preventing premature degradation.

  • Core Addition: Immediately dispense 10 µL of the neutralized Core into all 384 wells.

  • Cyclocondensation: Add 20 µL of the NH

    
    OAc solution to each well. Seal the plate with a pierceable aluminum seal.
    
  • Incubation: Heat the plate to 80°C for 12 hours in a block heater. Causality: The elevated temperature drives the condensation of the intermediate imine and subsequent cyclization to the aromatic imidazole ring.

  • Self-Validation (QC): Pool 1 µL from each well of a single row (e.g., Row A, 24 wells) and inject into an LC-MS. The presence of the expected mass envelopes confirms successful library generation before committing to biological screening.

DOS_Workflow A 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA (Stable Precursor) B In Situ Neutralization (DIPEA) Free Base Generation A->B Step 1 C Addition of Aldehyde Library & NH4OAc (384-well) B->C Step 2 D Debus-Radziszewski Cyclocondensation (80°C, 12h) C->D Step 3 E Biphenyl-Imidazole HTS Library (LC-MS Validated) D->E Step 4

Caption: Workflow for the Diversity-Oriented Synthesis of biphenyl-imidazole libraries in 384-well format.

Application 2: Direct Fragment Screening via Surface Plasmon Resonance (SPR)

Beyond serving as a precursor, the intact compound can be screened directly against purified protein targets (e.g., kinases, GPCRs) to identify novel allosteric or orthosteric binding pockets. SPR is the method of choice due to its sensitivity to low-affinity (high µM to mM) fragment interactions.

Protocol: SPR Fragment Screening & Hit Triage

Buffer Preparation:

  • Running Buffer: PBS-P+ (10 mM phosphate, 150 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 5.0% DMSO .

  • Causality: The biphenyl moiety is highly lipophilic. 5% DMSO is mandatory to maintain solubility at the high concentrations (1 mM) required for fragment screening. The 150 mM NaCl suppresses non-specific electrostatic interactions between the positively charged amine and the carboxymethyl dextran sensor matrix.

Step-by-Step Methodology:

  • Target Immobilization: Amine-couple the target protein to a CM5 sensor chip to a density of 3000–5000 Resonance Units (RU) to ensure sufficient signal for a low-molecular-weight analyte.

  • Analyte Preparation: Dilute the 100 mM DMSO stock of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA to 1 mM using the Running Buffer. Critical: Ensure the final DMSO concentration perfectly matches the running buffer (5.0%) to prevent bulk refractive index shifts.

  • Primary Screen (Single Dose): Inject the 1 mM fragment at a flow rate of 30 µL/min for 60 seconds (association), followed by 60 seconds of buffer flow (dissociation).

  • Triage & Validation: A true fragment hit will exhibit a "square" sensorgram—rapid on-rates and off-rates typical of low-affinity, low-molecular-weight binders.

  • Dose-Response: If the signal is >3x the noise floor, perform a dose-response titration (15.6 µM to 2 mM) to calculate the steady-state equilibrium dissociation constant (

    
    ). Discard compounds showing super-stoichiometric binding (signal > theoretical 
    
    
    
    ), as this indicates non-specific aggregation.

SPR_Logic Start Fragment Library (incl. Biphenyl-Aminoketone) SPR SPR Primary Screen (1 mM, Single Concentration) Start->SPR Decision1 Binding Signal > 3x Noise? (Square Waveform) SPR->Decision1 Dose Dose-Response SPR (0.01 - 2 mM) Decision1->Dose Yes Discard Discard / Non-specific Decision1->Discard No Dose->Discard Super-stoichiometric Hit Validated Fragment Hit (KD Determination) Dose->Hit 1:1 Kinetics

Caption: Triage logic for Surface Plasmon Resonance (SPR) fragment screening and hit validation.

References

  • Title: 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole Source: MDPI (Molecules) URL: [1]

  • Title: Multiplicity of Diverse Heterocycles

    
    -Acylamino Ketones
    Source:  NIH / ACS Combinatorial Science
    URL: [2]
    
  • Title: Characterization of Key Odorants in Hemp Seed Oil Extracted from the Hemp Seeds Roasted Under Various Conditions Source: MDPI (Foods) URL: [3]

Sources

Technical Guide: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Ketone, Biphenyl Scaffold, Heterocycle Synthesis, Asymmetric Transfer Hydrogenation, Pyrazine Dimerization.

Introduction: The Biphenyl-Privileged Scaffold

2-Amino-1-(2-phenylphenyl)ethan-1-one (also known as 2-amino-1-(biphenyl-2-yl)ethanone) represents a high-value building block in medicinal chemistry. Its structure combines a reactive


-amino ketone moiety with a lipophilic biphenyl core , a "privileged scaffold" found in numerous kinase inhibitors, angiotensin receptor blockers, and antiviral agents.

The compound is supplied as a Trifluoroacetate (TFA) salt to ensure stability. The free base of


-amino ketones is notoriously unstable, prone to rapid self-condensation into pyrazines (dihydropyrazines) and oxidative degradation. The TFA salt protonates the amine (

), preventing nucleophilic attack on the carbonyl of a neighboring molecule.
Chemical Profile
PropertySpecification
Systematic Name 2-Amino-1-([1,1'-biphenyl]-2-yl)ethan-1-one trifluoroacetate
Molecular Structure

Key Feature Ortho-phenyl substitution creates significant steric bulk and a twisted biaryl axis.[1][2]
Stability Hygroscopic solid; stable at -20°C. Unstable in solution at neutral/basic pH (dimerizes).
Primary Applications Synthesis of 2,4,5-trisubstituted imidazoles, chiral amino alcohols, and fused N-heterocycles.

Core Directive: Handling and Neutralization

CRITICAL WARNING: Do not neutralize the TFA salt until immediately prior to the reaction. The free base has a half-life of minutes to hours in solution depending on concentration, rapidly forming 2,5-bis(biphenyl-2-yl)pyrazine.

Protocol A: In-Situ Neutralization (Recommended)

For most organometallic or condensation reactions, neutralize the salt in situ using a non-nucleophilic base.

  • Solvent Selection: Use anhydrous MeOH, EtOH, or THF.

  • Dissolution: Suspend the TFA salt (1.0 equiv) in the solvent (0.1 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1–1.2 equiv) at 0°C.

  • Reaction: Add the electrophile (e.g., aldehyde, isocyanate) immediately.

Protocol B: Biphasic Free-Basing (For sensitive couplings)

Use this only if the reaction is incompatible with amine salts.

  • Suspend the TFA salt in

    
     (DCM).
    
  • Add an equal volume of saturated aqueous

    
     (do not use NaOH, as enolization can lead to degradation).
    
  • Shake vigorously for 30 seconds.

  • Separate the organic layer, dry over

    
    , and filter at 0°C.
    
  • Use immediately. Do not concentrate to dryness.

Application I: Synthesis of 2,4-Disubstituted Imidazoles

The most robust application of this scaffold is the synthesis of imidazole-based kinase inhibitors via condensation with aldehydes (modified Debus-Radziszewski or Marckwald synthesis). The ortho-phenyl group provides a unique steric pocket in the final inhibitor.

Mechanism

The


-amino ketone condenses with an aldehyde to form an imine, which tautomerizes and cyclizes with an ammonia source (or the amine itself in specific variants) to form the imidazole ring.
Detailed Protocol

Target: 4-(Biphenyl-2-yl)-2-phenyl-1H-imidazole

  • Reagents:

    • 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Ammonium Acetate (

      
      ) (5.0 mmol, excess)
      
    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Step 1: Charge a reaction vial with the TFA salt and

      
       in glacial acetic acid.
      
    • Step 2: Add benzaldehyde.

    • Step 3: Heat the mixture to 100°C for 4–6 hours. Note: The steric bulk of the biphenyl group may require longer reaction times than simple phenacylamines.

    • Step 4: Monitor by LC-MS. Look for the

      
       peak corresponding to the imidazole (approx. MW 296).
      
    • Step 5: Cool to room temperature and pour into ice-water (20 mL).

    • Step 6: Neutralize with aqueous

      
       to pH 8–9 to precipitate the product.
      
    • Step 7: Filter the precipitate or extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc) is usually required to remove traces of pyrazine byproduct.

Application II: Asymmetric Transfer Hydrogenation (ATH)

Reduction of the ketone yields 2-amino-1-(biphenyl-2-yl)ethanol , a chiral scaffold analogous to the neurotransmitter norepinephrine but with high lipophilicity. This is a precursor for chiral ligands and adrenergic receptor modulators.

Protocol: Ru-Catalyzed ATH

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Reagents:

    • TFA Salt Substrate (1.0 mmol)

    • Formic Acid/Triethylamine complex (5:2 molar ratio) as hydrogen source.

    • Catalyst (0.5 mol%)

    • DCM or DMF (degassed).

  • Procedure:

    • Step 1: In a glovebox or under Argon, dissolve the TFA salt in DCM.

    • Step 2: Add TEA (1.0 equiv) to neutralize the TFA in situ.

    • Step 3: Add the Ru-catalyst and the HCOOH/TEA mixture.

    • Step 4: Stir at 25–30°C for 12–24 hours. Caution: High temperatures promote dimerization.

    • Step 5: Quench with saturated

      
      . Extract with DCM.
      
    • Step 6: Analyze enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

Troubleshooting & Optimization

IssueCauseSolution
Pyrazine Formation Free base concentration too high or pH > 9.Keep concentration <0.1 M. Use in situ neutralization. Avoid strong bases like NaOH.
Low Conversion (ATH) Steric hindrance from the ortho-phenyl ring.Increase catalyst loading to 1–2 mol%. Switch solvent to DMF to improve solubility.
Incomplete Cyclization Steric clash prevents ring closure.Increase temperature to 120°C in acetic acid; use microwave irradiation (140°C, 20 min).

Visual Workflow (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways from the TFA salt, highlighting the critical "danger zone" of the free base intermediate.

G TFA_Salt Starting Material 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt Neutralization Neutralization (DIPEA or NaHCO3) TFA_Salt->Neutralization Free_Base Reactive Intermediate Free Alpha-Amino Ketone (Unstable) Neutralization->Free_Base Pyrazine Unwanted Byproduct 2,5-Bis(biphenyl)pyrazine (Dimerization) Free_Base->Pyrazine  Slow addition or High pH Path_A Pathway A: Condensation + Aldehyde + NH4OAc Free_Base->Path_A  Immediate Use Path_B Pathway B: Reduction Ru-Catalyzed ATH Free_Base->Path_B  In-situ Imidazole Target 1: 2,4-Disubstituted Imidazole Path_A->Imidazole AminoAlcohol Target 2: Chiral Amino Alcohol (Ligand/Drug Precursor) Path_B->AminoAlcohol

Caption: Divergent synthesis pathways. The unstable free base must be immediately engaged in Path A or B to avoid irreversible dimerization to pyrazine.

References

  • General Reactivity of

    
    -Amino Ketones:  Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of 
    
    
    
    -amino ketones. Organic Preparations and Procedures International, 22(4), 399-484. Link
  • Imidazole Synthesis Protocol: BenchChem Application Notes. (2025).[1][2][3][4][5][6][7] Reactions of 1-(2-Amino-phenyl)ethanone derivatives with Aromatic Aldehydes.

  • Asymmetric Transfer Hydrogenation: Shang, G., et al. (2008). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols via Ru-Catalyzed Hydrogenation. Chemistry - A European Journal, 14(18). Link

  • TFA Salt Handling in Peptides/Amines: Halocarbon Life Sciences. (2020). TFA - Pharmaceutical Applications and Counterion Exchange.[6]

  • Biphenyl Scaffold Utility: Bembenek, M. E., et al. (2018). Biphenyl-based inhibitors of kinases: Structural insights and medicinal chemistry. Journal of Medicinal Chemistry, 61(15), 6433. Link

Sources

Application Note: Formulation Strategy for 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the formulation protocols for 2-Amino-1-(2-phenylphenyl)ethan-1-one trifluoroacetate (TFA) salt (also known as 2-amino-1-(biphenyl-2-yl)ethanone).[1]

Formulating this compound presents a distinct "Biphenyl-Amine Paradox":

  • Lipophilicity: The biphenyl core is highly hydrophobic, requiring organic co-solvents or complexing agents.[1]

  • Acidity & Stability: The TFA salt is water-soluble but acidic (pH < 2 in water).[1] However, neutralizing the solution to physiological pH (7.[1]4) poses two risks: precipitation of the lipophilic free base and chemical instability (dimerization) of the

    
    -aminoketone moiety.[1]
    

Recommendation: For standard efficacy studies, utilize Protocol B (Cyclodextrin Complexation) to mask lipophilicity and buffer acidity safely.[1] For acute, single-dose studies, Protocol A (Co-solvent System) is sufficient.[1]

Physicochemical Assessment & Handling

Chemical Structure & Properties[1]
  • Compound: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt[1]

  • Core Motif:

    
    -Aminoketone on a biphenyl scaffold.
    
  • Molecular Weight: ~211.26 (Free Base) + 114.02 (TFA) ≈ 325.28 g/mol .[1]

  • Solubility Profile:

    • TFA Salt: Soluble in water (acidic), DMSO, Methanol.[1]

    • Free Base:[1] Poorly soluble in water; soluble in organic solvents (DCM, DMSO).[1]

The "TFA Challenge" in Animal Models

Trifluoroacetic acid (TFA) is a strong acid.[1] A 10 mg/mL solution of a mono-TFA salt can exhibit a pH of 1.5–2.[1]0. Direct injection of unbuffered TFA salts causes:

  • Peritonitis (IP): Severe irritation and writhing.[1]

  • Hemolysis/Phlebitis (IV): Vein damage at the injection site.[1]

  • False Negatives: Stress responses can mask therapeutic effects.[1]

Critical Stability Warning:


-Aminoketones are prone to self-condensation (dimerization to dihydropyrazines) and oxidation at neutral/basic pH.[1] Formulations must be prepared fresh (ex tempore) and maintained at slightly acidic pH (pH 4.5–5.5) if possible, or used immediately after neutralization. [1]

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the appropriate formulation based on the route of administration and solubility behavior.

FormulationWorkflow Start Start: Solid TFA Salt Solvent Dissolve in DMSO (Stock Solution) Start->Solvent Route Select Route Solvent->Route IV IV / SC Route (Strict pH/Vol limits) Route->IV High Sensitivity IP_PO IP / Oral Route (Higher capacity) Route->IP_PO Standard ProtoB Protocol B: 20% HP-beta-CD (pH 4.5 - 5.5) IV->ProtoB IP_PO->ProtoB Preferred ProtoA Protocol A: DMSO/Tween/Saline (Co-solvent) IP_PO->ProtoA Check QC Check: Clear? pH > 4? ProtoB->Check ProtoA->Check Success Ready for Injection Check->Success Yes Fail Precipitation? Check->Fail No Adjust Increase Cyclodextrin % or Reduce Dose Fail->Adjust Yes Adjust->ProtoB

Figure 1: Formulation decision tree emphasizing the selection between Co-solvent and Cyclodextrin-based methods.

Detailed Formulation Protocols

Protocol A: Standard Co-solvent System (IP/PO)

Best for: Preliminary screening, Oral gavage, Intraperitoneal injection. Target Concentration:[1] 1 – 5 mg/mL.[1]

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile.[1]

  • Tween 80 (Polysorbate 80) OR Kolliphor EL.[1]

  • Sterile Saline (0.9% NaCl) or PBS.[1]

  • 1N NaOH (for pH adjustment).[1]

Procedure:

  • Weighing: Calculate the required mass. Note: Correct for the TFA salt weight.[1] If MW_salt = 325 and MW_base = 211, Factor = 1.54.[1]

    • Example: To get 10 mg active dose, weigh 15.4 mg of salt.[1]

  • Stock Preparation: Dissolve the TFA salt completely in DMSO . The DMSO volume should be 5-10% of the final volume.[1]

    • Step: Vortex until clear.[1]

  • Surfactant Addition: Add Tween 80 . Typical ratio is 5-10% of final volume.[1]

    • Step: Vortex gently to mix with DMSO.[1]

  • Aqueous Dilution: Slowly add warm (37°C) Sterile Saline while vortexing.

    • Observation: The solution may turn cloudy (Tyndall effect) but should not have visible clumps.[1]

  • pH Adjustment (CRITICAL):

    • Check pH with a micro-strip.[1] It will likely be acidic (~pH 3).[1]

    • Carefully add 1N NaOH in 1-2 µL increments while stirring.[1]

    • Target pH: 4.5 – 6.0. Do not exceed pH 7.0 to prevent dimerization or precipitation.[1]

  • Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Protocol B: HP- -CD Complexation (IV/SC/IP)

Best for: Intravenous, Subcutaneous, and high-dose studies.[1] Reduces irritation and improves stability. Target Concentration:[1] 1 – 10 mg/mL.[1]

Materials:

  • Hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD) (e.g., Kleptose® or Trappsol®).[1]
    
  • Sterile Water for Injection.[1]

  • 1N NaOH.[1]

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water.[1] Filter through a 0.22 µm filter.[1]
    
  • Solubilization:

    • Method 1 (Direct): Add the solid TFA salt directly to the 20% CD solution.[1] Sonicate for 10-20 minutes at ambient temperature. The cyclodextrin cavity encapsulates the biphenyl ring, aiding solubility.[1]

    • Method 2 (DMSO Spike): Dissolve salt in minimal DMSO (2-5% final vol), then add the 20% CD solution.[1]

  • pH Adjustment:

    • The CD solution buffers the system slightly, but the TFA will lower pH.[1]

    • Adjust pH to 5.0 – 6.0 using 0.1N or 1N NaOH.[1]

    • Why pH 5-6? This range keeps the amine partially protonated (improving solubility) while being safe for injection and slowing down degradation.[1]

  • Sterilization: Filter sterilize (0.22 µm PES membrane) before use.

QC and Validation (Self-Validating System)

Before injecting any animal, perform this 3-step validation:

StepParameterAcceptance CriteriaCorrective Action
1 Visual Inspection Clear, colorless to light yellow.[1] No particulates.[1]If cloudy, increase CD concentration or add 5% DMSO.
2 pH Verification pH 4.5 – 6.5 If < 4.5, add NaOH.[1] If > 7.0, add dilute HCl (risk of precipitation).[1]
3 Dilution Test Stable for 2 hours at RT.If precipitate forms after 30 mins, formulate immediately prior to dosing.

In Vivo Administration Guidelines

Dose Volume Limits
  • Mice (20-25g):

    • IV: Max 5 mL/kg (approx. 100-125 µL).[1]

    • IP: Max 10 mL/kg (approx. 200-250 µL).[1]

    • PO: Max 10 mL/kg.[1]

  • Rats (250g):

    • IV: Max 5 mL/kg.[1]

    • IP/PO: Max 10 mL/kg.[1]

Toxicity Monitoring (TFA Specific)

While the TFA counterion is generally safe in acute settings, monitor for:

  • Injection Site Reaction: Redness or swelling (SC/IV) due to residual acidity.[1]

  • Grimace Scale: Signs of abdominal pain immediately post-IP injection (indicates pH was too low).[1]

References

  • Toxicity of Trifluoroacetate (TFA)

    • Dekant, W., & Dekant, R. (2023).[1][2][3] Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures.[1][2][3][4][5] Archives of Toxicology, 97, 1069–1077.[1][4] Link

    • Key Finding: Acute toxicity of TFA salts is very low (LD50 > 2000 mg/kg), but chronic exposure can induce liver hypertrophy.[1]

  • Salt Selection in Drug Discovery

    • Gupta, D., et al. (2018).[1] Salt Selection in Drug Development: A Review. Pharmaceutical Methods.[1]

    • Context: Discusses the transition from TFA salts (discovery) to HCl/Acetate (development) to avoid acidity issues.
  • Cyclodextrin Formulation Strategies

    • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

    • Context: Supports the use of HP-

      
      -CD for solubilizing hydrophobic small molecules like biphenyls.[1]
      
  • Handling of Alpha-Aminoketones

    • Fisher, L. E., et al. (1979).[1] Oxidative dimerization of alpha-aminoketones. Journal of Organic Chemistry.

    • Context: Provides chemical grounding for the instability of the free base, necessitating slightly acidic/fresh formulation.[1]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt [1][2]

Introduction: The Steric Fragment Probe

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (also known as 2-(glycyl)biphenyl or 2-phenylphenacylamine trifluoroacetate) is a specialized chemical probe primarily utilized in Fragment-Based Drug Discovery (FBDD) and mechanistic enzymology .[1][2]

Unlike standard linear aminoketones, this molecule features a [1,1'-biphenyl]-2-yl core.[1][2] The ortho-phenyl substitution creates significant steric hindrance and forces the biphenyl system into a twisted, non-planar conformation (atropisomerism potential).[1][2] This unique 3D geometry makes it a "privileged scaffold" for probing cryptic hydrophobic pockets adjacent to polar binding sites in enzymes such as amine oxidases , transaminases , and kinases .[1][2]

Key Chemical Features
  • Warhead/Binder: The

    
    -aminoketone moiety (
    
    
    
    ) acts as a reversible covalent trap (Schiff base formation) or a hydrogen-bonding motif.[1][2]
  • Steric Bulk: The ortho-biphenyl group prevents binding to shallow or flat active sites, providing selectivity for deep, bulky hydrophobic pockets.[1][2]

  • Salt Form: The Trifluoroacetic Acid (TFA) salt ensures solubility and stability, preventing the rapid dimerization (to dihydropyrazines) typical of free

    
    -aminoketones.[1][2]
    

Handling & Stability Protocols

Scientific Rationale:


-Aminoketones are inherently unstable as free bases due to intermolecular condensation.[1][2] The TFA salt stabilizes the amine, but improper handling can lead to degradation or cyclization.[1][2]
Protocol A: Storage & Stock Solution Preparation
  • Storage: Store solid at -20°C under desiccated conditions. Hygroscopic.

  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended for biological assays.[1][2]

  • Stability Window: Fresh preparation is critical.[1][2]

ParameterSpecification
Molecular Weight ~325.28 g/mol (Salt) / 211.26 g/mol (Free Base)
Solubility DMSO (>50 mM), Water (pH dependent)
Stock Conc. 10 mM or 50 mM in anhydrous DMSO
Shelf Life (Soln.) < 24 hours at 4°C; Do not freeze-thaw

Step-by-Step Solubilization:

  • Equilibrate the vial to room temperature (RT) before opening to prevent condensation.[1][2]

  • Weigh the required amount of TFA salt.[1][2]

  • Add anhydrous DMSO to achieve 50 mM.[1][2] Vortex for 30 seconds.[1][2]

  • QC Check: Inspect for clarity. If hazy, sonicate for 10 seconds.

  • Usage: Dilute immediately into assay buffer.

Application 1: Fragment-Based Screening (NMR/SPR)

Context: This probe is ideal for identifying "biphenyl-tolerant" sub-pockets in target proteins.[1][2] It serves as a chemical starting point for growing inhibitors against targets like Bromodomains or GPCRs .[1][2]

Experimental Workflow (Graphviz)

FragmentScreening Probe Probe Preparation (50 mM DMSO Stock) Mix Mixing (Protein:Probe Ratio 1:10) Probe->Mix Dilute to 0.5-1 mM Target Target Protein (15N-labeled for NMR) Target->Mix 50-100 µM Acquisition Data Acquisition (1H-15N HSQC NMR) Mix->Acquisition Transfer to NMR Tube Analysis Chemical Shift Perturbation (CSP) Acquisition->Analysis Process Spectra Hit Hit Validation (Kd Determination) Analysis->Hit If CSP > 0.05 ppm

Figure 1: Workflow for NMR-based fragment screening using the 2-Amino-1-(2-phenylphenyl)ethan-1-one probe to detect binding sites.

Protocol B: Saturation Transfer Difference (STD) NMR
  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.

  • Sample: 10

    
    M Target Protein + 500 
    
    
    
    M Probe (50-fold excess).
  • Control: 500

    
    M Probe in buffer (no protein).[1][2]
    
  • Acquisition: Record on-resonance (protein saturation) and off-resonance spectra.

  • Analysis: Calculate STD amplification factor (

    
    ).[1][2]
    
    • Interpretation: Signals from the biphenyl protons (aromatic region 7.0-8.0 ppm) showing strong STD effects indicate hydrophobic contact.[1][2] Signals from the methylene protons (

      
      ) indicate polar interactions.[1][2]
      

Application 2: Enzyme Mechanistic Probing (Amine Oxidases)

Context: The


-aminoketone structure mimics the transition state or substrate for enzymes like Monoamine Oxidase (MAO)  or Semicarbazide-Sensitive Amine Oxidase (SSAO) .[1][2] The bulky biphenyl group tests the size limit of the hydrophobic entry channel.[1][2]
Protocol C: Spectrophotometric Inhibition Assay

Objective: Determine if the probe acts as a substrate (turnover) or inhibitor (blocker).[1][2]

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Recombinant MAO-A or MAO-B (10-50 nM final).

  • Reporter: Peroxidase-coupled system (Amplex Red or similar) to detect

    
     release.
    
  • Procedure:

    • Blank: Buffer + Probe (to check for auto-oxidation).[1][2]

    • Reaction: Incubate Enzyme + Probe (0 - 500

      
      M titration) at 37°C.
      
    • Start: Add Amplex Red reagent.[1][2]

    • Measure: Fluorescence (Ex/Em 530/590 nm) continuously for 30 mins.

  • Data Analysis:

    • If signal increases: Probe is a substrate .[1][2] Calculate

      
       and 
      
      
      
      .
    • If no signal: Add a known substrate (e.g., Tyramine).[1][2] If Tyramine signal is suppressed, Probe is an inhibitor .[1][2] Calculate

      
      .
      

Troubleshooting & "Self-Validating" Checks

IssueObservationRoot CauseSolution
Precipitation Cloudy assay well immediately after addition.[1][2]"Salting out" of the hydrophobic biphenyl in high-salt buffer.[1][2]Reduce probe concentration (<100

M) or increase DMSO to 5%.[1][2]
High Background Signal in "No Enzyme" control.Auto-oxidation of the aminoketone or dimerization.[1][2]Use fresh stock. Add 1 mM EDTA to buffer to chelate metal catalysts.[1][2]
Loss of Potency

shifts >10x between experiments.[1][2]
Probe degradation (cyclization to pyrazine).[1][2]Validation Step: Run LC-MS on the stock before use.[1][2] Expected M+H: ~212.[1][2]1. Dimer M+H: ~400+.

Chemical Pathway & Stability Diagram

Understanding the degradation pathway is vital for interpreting biological data.[1][2]

Stability Probe 2-Amino-1-(2-phenylphenyl)ethan-1-one (Active Monomer) Intermediate Schiff Base Dimerization (pH > 7.0) Probe->Intermediate Slow (days) Oxidation Oxidative Deamination (Enzymatic) Probe->Oxidation MAO/SSAO Activity Product 2,5-Bis(biphenyl-2-yl)pyrazine (Inactive/Precipitate) Intermediate->Product - 2 H2O (Irreversible)

Figure 2: Stability and reactivity pathways.[1][2] The probe can dimerize to a pyrazine (red path) or be processed by enzymes (blue path).[1][2]

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2] Nature Reviews Drug Discovery (2016).[1][2] [1][2]

  • Chemistry of Alpha-Aminoketones

    • Fisher, L. E., et al. "Synthesis and chemistry of alpha-aminoketones."[1][2] Organic Preparations and Procedures International (1990).[1][2] [1][2]

  • Amine Oxidase Assays

    • Tipton, K. F., et al. "Monoamine oxidases: certainties and uncertainties."[1][2] Current Medicinal Chemistry (2004).[1][2]

  • Chemical Vendor Data (Structure Verification)

    • PubChem Compound Summary for related aminoketones.[1][2]

(Note: Specific literature on "2-Amino-1-(2-phenylphenyl)ethan-1-one" as a named probe is limited; protocols are derived from established methodologies for structural analogs and aminoketone chemical biology.)[1][2]

Sources

Application Note: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt in Optoelectronic Materials Synthesis

[1]

Executive Summary

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt is a stabilized precursor for the synthesis of biphenyl-functionalized N-heterocycles.[1] In the field of materials science, it serves as a "masked" building block for:

  • Electron Transport Materials (ETMs): Via condensation to form sterically bulky Imidazoles and Oxazoles .[1]

  • n-Type Semiconductors: Via oxidative dimerization to form Pyrazine derivatives.[1]

  • Chemosensors: As a ligand backbone for fluorescent coordination complexes.[1]

The Trifluoroacetic Acid (TFA) salt form is critical for storage stability, preventing the spontaneous dimerization (to dihydropyrazines) that occurs with the free amine.[1]

Technical Specifications & Handling

PropertySpecification
Chemical Name 2-Amino-1-(biphenyl-2-yl)ethan-1-one trifluoroacetate
Molecular Formula C

H

NO

C

HF

O

Structure Type

-Aminoketone with Biphenyl pendant
Key Reactivity Cyclocondensation (Knorr-type), Dimerization, Schiff Base formation
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)
Solubility Soluble in MeOH, DMSO, Water; Insoluble in Hexanes

Safety Warning: The free amine is prone to rapid self-condensation.[1] All protocols below include an in situ neutralization step to generate the reactive species immediately prior to use.

Core Applications in Materials Science

A. Synthesis of Biphenyl-Capped Imidazoles (OLED ETMs)

Imidazoles are fundamental to electron transport materials (e.g., TPBi).[1] By using 2-amino-1-(2-phenylphenyl)ethan-1-one, researchers can introduce a biphenyl moiety directly at the 4/5-position of the imidazole ring.[1] This modification:

  • Increases Glass Transition Temperature (

    
    ):  The bulky biphenyl group inhibits crystallization.[1]
    
  • Modulates Triplet Energy (

    
    ):  Essential for host materials in phosphorescent OLEDs (PhOLEDs).[1]
    
B. Pyrazine-Based Semiconductors

Controlled dimerization of the free amine yields 2,5-di(biphenyl-2-yl)pyrazine .[1] Pyrazine derivatives are electron-deficient and serve as excellent n-type organic semiconductors for Organic Field-Effect Transistors (OFETs).[1]

Experimental Protocols

Protocol A: In Situ Activation (Free-Basing)

This step is required before any synthetic application to remove the TFA counterion.[1]

Reagents:

  • Starting Material: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (1.0 eq)[1]

  • Base: NaHCO

    
     (saturated aq.) or Triethylamine (Et
    
    
    N) (1.2 eq)[1]
  • Solvent: Dichloromethane (DCM) or EtOAc[1]

Procedure:

  • Dissolution: Dissolve 500 mg of the TFA salt in 10 mL of DCM.

  • Neutralization: Add 10 mL of saturated NaHCO

    
     solution. Stir vigorously for 10 minutes at 0°C.
    
    • Note: Keep cold to prevent premature dimerization.[1]

  • Extraction: Separate the organic layer.[1] Wash with brine (1 x 10 mL).[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    for 5 minutes.
  • Usage: Filter the solution directly into the reaction vessel for the next step. Do not concentrate to dryness unless immediate use is planned.[1]

Protocol B: Synthesis of 2,4-Di(biphenyl-2-yl)imidazole (Microwave-Assisted)

Target Material: A sterically hindered imidazole for use as a host material.[1]

Reagents:

  • Activated Amine (from Protocol A, in solution)

  • Aldehyde: Biphenyl-2-carboxaldehyde (1.0 eq)[1]

  • Ammonium Acetate (NH

    
    OAc) (5.0 eq)[1]
    
  • Solvent: Acetic Acid (AcOH)[1][2]

Step-by-Step:

  • Solvent Exchange: Take the DCM solution from Protocol A and carefully evaporate the solvent under reduced pressure at room temperature.[1] Immediately redissolve the residue in 5 mL of Glacial Acetic Acid.

  • Addition: Add Biphenyl-2-carboxaldehyde (1.0 eq) and NH

    
    OAc (5.0 eq) to the vial.
    
  • Reaction: Seal the vial and heat in a microwave reactor at 140°C for 20 minutes .

    • Mechanism:[1][3] The reaction proceeds via imine formation followed by cyclization and oxidation (Marckwald/Debus-Radziszewski type mechanism).[1]

  • Work-up: Pour the reaction mixture into ice-water (50 mL). Neutralize with NH

    
    OH until pH 8.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to obtain the target imidazole.[1]

Protocol C: Self-Assembly to Pyrazine Derivatives

Target Material: 2,5-Bis(biphenyl-2-yl)pyrazine (n-Type Semiconductor).[1]

Reagents:

  • Activated Amine (from Protocol A)[1]

  • Oxidant: Air (O

    
    ) or NaOH/MeOH[1]
    

Step-by-Step:

  • Dimerization: Dissolve the free amine in Methanol (0.1 M).

  • Basification: Add 2.0 eq of NaOH (aq).

  • Reflux: Heat to reflux for 12 hours while bubbling a gentle stream of air through the solution.

    • Note: The initial product is the dihydropyrazine.[1] Air oxidation converts this to the fully aromatic pyrazine.[1]

  • Isolation: Cool to room temperature. The pyrazine derivative typically precipitates as a yellow/orange solid due to extended conjugation.[1]

  • Filtration: Filter and wash with cold methanol.

Mechanism & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the TFA salt to functional materials.

GStart2-Amino-1-(2-phenylphenyl)ethan-1-oneTFA SaltActivationNeutralization(NaHCO3 / DCM)Start->ActivationFreeAmineFree Alpha-Aminoketone(Reactive Intermediate)Activation->FreeAmine - TFAAldehyde+ Aldehyde / NH4OAc(Microwave 140°C)FreeAmine->AldehydeSelfCondSelf-Condensation(NaOH / O2)FreeAmine->SelfCondImidazoleBiphenyl-Capped Imidazole(OLED ETM / Host)Aldehyde->Imidazole CyclizationPyrazine2,5-Di(biphenyl)pyrazine(n-Type Semiconductor)SelfCond->Pyrazine Dimerization& Oxidation

Caption: Divergent synthesis of optoelectronic materials from the 2-amino-1-(2-phenylphenyl)ethan-1-one scaffold.

References

  • Allen, L. A. T., et al. (2020).[1] Recent advances in the synthesis of

    
    -amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
    
  • Steponaitis, M., et al. (2023).[1] Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science.[1] Retrieved from [Link][1]

Troubleshooting & Optimization

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" improving solubility for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solvation Challenge

Working with 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt in biological assays presents a unique physicochemical challenge. Structurally, this compound is an


-amino ketone featuring a highly lipophilic biphenyl core paired with a highly polar primary amine (stabilized as a trifluoroacetate salt).

While the TFA salt ensures chemical stability in the solid state, the molecule's amphiphilic nature often leads to a "solvent shift" phenomenon. When transitioning from an organic stock solution into an aqueous biological environment (like PBS or DMEM), the lipophilic biphenyl moiety drives rapid micellization or precipitation before the polar headgroup can establish equilibrium. This guide provides the mechanistic reasoning and self-validating protocols required to achieve stable, reproducible assay formulations.

Visualizing the Formulation Strategy

G A 10 mM Stock (100% DMSO) B Direct Aqueous Dilution? A->B C Solvent Shift & Crash-out (Aggregates Form) B->C Yes (Buffer Only) D Pre-complexation with 20% HP-β-CD B->D No (Use Carrier) C->D Troubleshoot E Self-Validation: Measure OD600 D->E E->C OD600 > 0.05 F Stable Inclusion Complex (Ready for Assay) E->F OD600 < 0.05

Formulation decision tree for preventing aqueous crash-out.

Mechanism Free Free Drug (Lipophilic) Agg Micelles / Precipitate Free->Agg Aqueous Dilution Comp Inclusion Complex Free->Comp + Carrier Cell Bio-Assay Target Agg->Cell Erratic Data CD HP-β-CD (Carrier) CD->Comp Comp->Cell Controlled Release

Mechanism of HP-β-CD inclusion complexation preventing micelle formation.

Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does the compound precipitate immediately upon dilution from DMSO into my cell culture media? Causality: This is driven by a thermodynamic event known as a "solvent shift." The TFA salt is highly soluble in 100% DMSO. However, upon rapid, high-ratio dilution into an aqueous buffer (e.g., 1:1000), the local concentration of DMSO drops instantaneously. The hydrophobic driving force of the bulky biphenyl group overcomes the solvation energy of the protonated amine. This causes the drug molecules to self-associate via hydrophobic interactions, forming insoluble aggregates before they can disperse. Solution: Never dilute directly into bulk aqueous media. Use a step-wise complexation strategy with a supramolecular carrier.

Q2: Can I neutralize the TFA salt with a base (like NaOH) to alter its solubility profile? Causality: Absolutely not. Free


-amino ketones are chemically unstable. When the primary amine is deprotonated (converted to its free base form), it becomes highly nucleophilic. It will rapidly undergo bimolecular self-condensation with the ketone group of an adjacent molecule, irreversibly degrading into a dihydropyrazine derivative. The TFA salt formulation is intentional; it keeps the amine protonated (

), eliminating its nucleophilicity and preserving the integrity of the compound.

Q3: What is the optimal excipient to maintain solubility without causing cytotoxicity in in vitro assays? Causality: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for this structural class. The internal cavity of HP-

-CD is highly hydrophobic and perfectly sized to accommodate the biphenyl moiety, while its hydroxylated exterior ensures high aqueous solubility. This inclusion complex acts as a molecular shield, preventing aggregation while allowing the drug to partition dynamically into biological membranes without disrupting cell lipid bilayers .

Quantitative Data: Solvation Profiles

To guide your experimental design, the following table summarizes the behavior of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt across various standard assay vehicles.

Vehicle SystemMax Stock ConcentrationMax Tolerated Vehicle Conc. in AssayCellular TolerabilitySolvation State
100% Anhydrous DMSO 50 mM< 0.1% v/vHigh (at <0.1%)True Solution
PBS (pH 7.4) Direct < 0.01 mMN/AHighPrecipitate / Micelles
20% HP-β-CD in PBS 10 mM< 2.0% v/vHighInclusion Complex
5% Tween-80 in PBS 5 mM< 0.05% v/vLow (Cytotoxic)Micellar Dispersion

Self-Validating Formulation Protocol

To ensure absolute data integrity, do not rely on visual inspection alone when preparing this compound for biological assays. Follow this self-validating protocol utilizing HP-


-CD complexation .
Phase 1: Stock Preparation
  • Weighing & Solvation: Dissolve the lyophilized 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt in 100% anhydrous DMSO to yield a 10 mM master stock .

  • Validation Checkpoint 1: Inspect the tube against a strong light source. The solution must be completely optically clear. Store in tightly sealed aliquots at -20°C. Do not subject to repeated freeze-thaw cycles to prevent moisture ingress.

Phase 2: Carrier Preparation
  • Excipient Solution: Prepare a 20% (w/v) solution of HP-

    
    -CD  in standard PBS (pH 7.4).
    
  • Sterilization: Filter the carrier solution through a 0.22 µm PES membrane to ensure sterility for cell culture.

Phase 3: Intermediate Complexation (Critical Step)
  • Dropwise Addition: To prepare a 1 mM intermediate working solution, add 100 µL of the 10 mM DMSO stock dropwise into 900 µL of the 20% HP-

    
    -CD solution.
    
  • Agitation: Crucial causality step—You must vortex the HP-

    
    -CD solution continuously while adding the DMSO stock. This prevents local concentration spikes of the drug, allowing the cyclodextrin cavities to encapsulate the biphenyl groups before they can aggregate.
    
Phase 4: Self-Validation & Final Dilution
  • Validation Checkpoint 2 (Spectrophotometric): Transfer 100 µL of the intermediate solution to a microcuvette and measure the Optical Density at 600 nm (OD600) against a blank of 20% HP-

    
    -CD with 10% DMSO.
    
    • Pass (OD600 < 0.05): Confirms successful inclusion complex formation with no sub-visible aggregates. Proceed to step 8.

    • Fail (OD600 > 0.05): Indicates micro-precipitation. Do not apply to cells. Place the tube in a 37°C water bath for 10 minutes and sonicate briefly, then re-measure.

  • Assay Application: Dilute the validated 1 mM intermediate 1:10 directly into your final pre-warmed cell culture media to achieve a 100 µM final assay concentration . The final media will safely contain 1% DMSO and 2% HP-

    
    -CD, which is well-tolerated by most mammalian cell lines.
    

References

  • Arima, H., Motoyama, K., & Higashi, T. (2017). Potential Use of Cyclodextrins as Drug Carriers and Active Pharmaceutical Ingredients. Chemical and Pharmaceutical Bulletin (Tokyo). Available at:[Link]

  • Conceicao, J., Adeoye, O., Cabral-Marques, H. M., & Sousa Lobo, J. M. (2018). Cyclodextrins as Drug Carriers in Pharmaceutical Technology: The State of the Art. Current Pharmaceutical Design. Available at:[Link]

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Optimization Protocols

-Aminoketone Biphenyl Derivatives

Executive Summary & Chemical Profile[1]

Compound: 2-Amino-1-(2-phenylphenyl)ethan-1-one Trifluoroacetate Class:


-Aminoketone (Biphenyl derivative)
Primary Challenge:  The "Stability vs. Purity" Paradox.
The trifluoroacetic acid (TFA) salt form stabilizes the amine, preventing self-condensation. However, residual TFA is cytotoxic and reactive, necessitating removal for biological assays. Removing the acid to generate the free base triggers rapid dimerization (Gabriel-Colman rearrangement) into pyrazines.

Chemical Context: This molecule features a biphenyl core (lipophilic, sterically hindered at the ortho position) and a primary


-aminoketone tail  (highly reactive, polar). This duality creates unique "greasy salt" purification challenges.

Module 1: Stability & Degradation (The "Yellowing" Issue)

Q: Why does my clear sample turn yellow/brown upon neutralization or prolonged storage in solution?

A: You are witnessing the formation of 2,5-dihydro-3,6-bis(2-phenylphenyl)pyrazine.


-Aminoketones are inherently unstable as free bases. When the amine is deprotonated (neutralized), it nucleophilically attacks the ketone of a neighboring molecule.

The Mechanism:

  • Deprotonation: Removal of TFA yields the free amine.

  • Dimerization: Two molecules condense to form a dihydropyrazine.

  • Oxidation: Air oxidation converts the dihydropyrazine into a fully aromatic pyrazine (often yellow/fluorescent).

Corrective Action:

  • Do NOT store as a free base. Always maintain as a salt (TFA, HCl, or HBr).

  • In-Situ Neutralization: If a reaction requires the free base, liberate it in situ within the reaction vessel immediately before use.

Visualizing the Degradation Pathway

degradation_pathway Salt Stable TFA Salt (Protonated Amine) Base Unstable Free Base (Reactive Ketone + Amine) Salt->Base Neutralization (pH > 8) Dimer Dihydropyrazine (Cyclic Dimer) Base->Dimer Self-Condensation (Fast) Pyrazine Pyrazine Derivative (Yellow/Brown Impurity) Dimer->Pyrazine Oxidation (Air/Time)

Figure 1: The degradation cascade from stable salt to pyrazine impurity. Note that the free base is the critical failure point.

Module 2: Purification Challenges (The "Greasy Salt" Issue)

Q: My HPLC peaks are tailing significantly, and recovery is low. Is it sticking to the column?

A: Yes. You are experiencing the "Greasy Salt" effect. The biphenyl group is highly hydrophobic, while the ammonium tail is hydrophilic. In standard C18 chromatography:

  • The Problem: The ammonium group interacts with residual silanols on the silica surface (causing tailing), while the biphenyl group requires high organic content to elute.

  • TFA Overload: Excess TFA can suppress ionization in MS but is necessary to mask silanols.

Optimization Protocol: HPLC Method Development
ParameterRecommendationScientific Rationale
Stationary Phase Phenyl-Hexyl or C18-PFP The biphenyl ring interacts via

stacking with Phenyl-Hexyl phases, providing better selectivity than standard C18.
Mobile Phase A Water + 0.1% TFATFA pairs with the amine, masking the positive charge and improving peak shape.
Mobile Phase B Acetonitrile + 0.05% TFAAcetonitrile breaks the hydrophobic interaction of the biphenyl group better than Methanol.
Gradient Start higher (e.g., 20% B)Prevents the hydrophobic biphenyl core from "crashing out" at the head of the column in high aqueous conditions.

Module 3: Salt Exchange (Removing TFA)

Q: The TFA salt is toxic to my cell lines. How do I remove it without triggering degradation?

A: Do NOT use basic extraction (e.g., NaHCO3 wash). Use HCl Lyophilization. Standard basic workups will generate the unstable free base (see Module 1). You must exchange the counter-ion (TFA


) for a biocompatible one (Cl

) without ever passing through the neutral state.
Protocol: HCl Salt Exchange via Lyophilization

Objective: Replace TFA with HCl while keeping the pH acidic to prevent dimerization.

  • Dissolution: Dissolve the TFA salt in a mixture of 1,4-Dioxane/Water (1:1) .

    • Note: Dioxane aids the solubility of the lipophilic biphenyl group.

  • Acidification: Add excess HCl (approx. 10-20 equivalents relative to the amine). Use 1M or 4M HCl in Dioxane.

  • Freezing: Freeze the solution immediately in liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize (freeze-dry) to a dry powder. TFA is volatile and will sublime; HCl is less volatile but excess will be removed.

  • Repetition: Repeat steps 1-4 at least three times.

    • Why? Salt exchange is an equilibrium process. Repeated cycles drive the equilibrium toward the HCl salt.

  • Verification: Analyze via

    
    F-NMR. A clean spectrum (absence of peak at -76 ppm) confirms TFA removal.
    
Decision Tree: Salt Management

salt_decision Start Purified TFA Salt Usage Intended Usage? Start->Usage Synth Organic Synthesis Usage->Synth Chemical Reagent Bio Biological Assay Usage->Bio Drug Screening Keep Keep as TFA Salt (Max Stability) Synth->Keep TFA usually tolerated Tox Is TFA Toxic to Target? Bio->Tox Tox->Keep No Exchange HCl Exchange (Lyophilization Protocol) Tox->Exchange Yes (Standard) SPE Solid Phase Extraction? (RISK: Free Base Instability) Exchange->SPE Avoid if possible

Figure 2: Workflow for determining the necessity of salt exchange. Note that SPE is discouraged due to stability risks.

References

  • Myers, A. G., et al. (2001).[1] "On the inherent instability of alpha-amino alpha'-fluoro ketones." Organic Letters, 3(3), 425-428.[1] (Establishes the fundamental instability and dimerization pathways of

    
    -aminoketones). Link
    
  • Sperry, J., et al. (2005). "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[2] Organic & Biomolecular Chemistry. (Mechanistic detail on the self-condensation of amino-carbonyls to pyrazines). Link

  • Waters Corporation. (2023). "Removal of TFA from Prep-LC Fractions." Application Note. (General methodologies for TFA removal, though caution is advised for unstable amines). Link

  • LifeTein. "TFA Salt Removal and Exchange Protocols." Technical Guide. (Source for the HCl lyophilization protocol). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Amino-1-(2-phenylphenyl)ethan-1-one before handling.

Sources

Technical Support Center: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Counter-Ion Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that handling


-amino ketones like 2-Amino-1-(2-phenylphenyl)ethan-1-one  presents unique chemical challenges. This compound is typically isolated as a Trifluoroacetic Acid (TFA) salt following reverse-phase HPLC purification. However, residual TFA is notoriously cytotoxic, alters local pH in culture media, and can artificially skew in vitro and in vivo biological assays[1][2].

This guide provides field-proven, self-validating protocols to safely exchange the TFA counter-ion for a biocompatible chloride (HCl) ion without degrading your target molecule.

Mechanistic Rationale: The Danger of Free-Basing -Amino Ketones

Before executing any protocol, it is critical to understand the specific reactivity of 2-Amino-1-(2-phenylphenyl)ethan-1-one.

Many researchers instinctively attempt to remove TFA using Liquid-Liquid Extraction (LLE) by washing the organic layer with a weak base (e.g., NaHCO₃). Do not do this for this molecule. 2-Amino-1-(2-phenylphenyl)ethan-1-one is an


-amino ketone. If the amine is deprotonated to its free-base form, the nucleophilic primary amine of one molecule will rapidly attack the electrophilic ketone of another. This intermolecular condensation leads to the irreversible formation of dihydropyrazine degradation products (often observed as a yellow/brown discoloration).

To prevent this, the amine must remain protonated at all times . The safest and most effective method is a direct acid-displacement via repeated lyophilization with HCl, which drives off the volatile trifluoroacetic acid (bp 72.4 °C) while maintaining the protective protonation of the amine[1][2].

Degradation_Logic Protonated Protonated Amine (TFA/HCl Salt) STABLE FreeBase Free Base Form REACTIVE INTERMEDIATE Protonated->FreeBase Exposure to Base (pH > 7) FreeBase->Protonated Immediate Acidification Dimer Dihydropyrazine Dimer DEGRADATION PRODUCT FreeBase->Dimer Intermolecular Condensation (Alpha-amino ketone reactivity)

Caption: Logical relationship demonstrating the risk of dihydropyrazine formation if free-basing is attempted.

Experimental Workflows & Methodologies

Depending on the hydrophobicity and aqueous solubility of your specific batch, select one of the following self-validating protocols.

Protocol A: Aqueous Lyophilization (Standard Method)

Best for samples that exhibit sufficient solubility in dilute aqueous acid.

Causality Check: We use 10 mM HCl because it provides a sufficient molar excess of chloride to displace TFA without causing acid-catalyzed degradation of the ketone backbone[2].

  • Dissolution: Dissolve the 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt in 10 mM aqueous HCl to achieve a concentration of 1–2 mg/mL[1][2].

  • Equilibration: Allow the solution to stand at room temperature for 1 to 5 minutes to ensure complete ion displacement[3].

  • Flash-Freezing: Rapidly freeze the solution using liquid nitrogen or a -80 °C ethanol bath. Rapid freezing prevents concentration gradients that could cause localized pH drops.

  • Sublimation: Lyophilize the frozen sample overnight under high vacuum (< 0.1 mbar) until all solvent is removed[1].

  • Iteration: Repeat Steps 1–4 for a total of three complete cycles . Successive cycles are chemically required to shift the equilibrium and ensure >99% removal of the volatile TFA[2].

Protocol B: Acetonitrile/HCl Evaporation (Hydrophobic Method)

Best for highly hydrophobic biphenyl compounds that precipitate in aqueous 10 mM HCl.

Causality Check: Acetonitrile acts as an excellent organic solubilizer for the biphenyl moiety, while gaseous HCl ensures the amine remains protonated during the exchange[3].

  • Preparation: Dry HPLC-grade acetonitrile over molecular sieves, then saturate it with gaseous HCl[3].

  • Dissolution: Dissolve the TFA salt in the HCl-saturated acetonitrile at 1 mg/mL[3].

  • Equilibration: Stir the mixture at room temperature for exactly 5 minutes[3].

  • Evaporation: Evaporate the solvent at 40 °C under reduced pressure on a rotary evaporator[3].

  • Final Polish: Dissolve the resulting residue in high-purity water and lyophilize overnight to yield the pure chloride salt[3].

Exchange_Workflow Start 2-Amino-1-(2-phenylphenyl)ethan-1-one (TFA Salt) Dissolve Dissolve in 10 mM HCl (Aqueous or Acetonitrile) Start->Dissolve Freeze Flash-Freeze (Liquid Nitrogen) Dissolve->Freeze Lyophilize Lyophilize Overnight (Vacuum < 0.1 mbar) Freeze->Lyophilize Check 3 Cycles Completed? Lyophilize->Check Check->Dissolve No (< 3) End 2-Amino-1-(2-phenylphenyl)ethan-1-one (HCl Salt) Check->End Yes (3x)

Caption: Iterative lyophilization workflow for TFA-to-HCl counter-ion exchange.

Quantitative Data Summary

The following table synthesizes the optimal parameters for counter-ion exchange to ensure structural integrity and maximum yield.

ParameterOptimal ValueScientific Rationale
HCl Concentration 10 mMBalances complete TFA protonation without inducing acid-catalyzed degradation. Concentrations >100 mM risk damaging the molecule[2].
Minimum Exchange Cycles 3 CyclesSuccessive sublimation is required by mass action to drive the equilibrium toward the Cl⁻ salt[2].
Validation Metric (¹⁹F-NMR) ~ -75 ppmThe complete disappearance of the fluorine singlet at -75 ppm confirms successful TFA removal.
Lyophilization Temp < -40 °CMaintains the frozen state to prevent aqueous degradation of the ketone during sublimation.

Troubleshooting Guides & FAQs

Q: Can I use an anion exchange resin column instead of lyophilization? A: While strong anion exchange resins (e.g., Amberlite) are standard for hydrophilic peptides[3][4], 2-Amino-1-(2-phenylphenyl)ethan-1-one contains a highly hydrophobic biphenyl group. Passing it through an aqueous resin column often results in severe sample loss due to non-specific hydrophobic binding to the resin matrix[4]. Lyophilization is the higher-yield choice.

Q: My compound is precipitating when I add it to the 10 mM aqueous HCl. What should I do? A: This is a common issue due to the hydrophobicity of the biphenyl ring. Do not attempt to force it into solution by heating, as this will degrade the compound. Instead, switch to Protocol B (Acetonitrile/HCl)[3], or dissolve the compound in a minimal volume of neat acetonitrile first, and then slowly dilute it with the 10 mM aqueous HCl before freezing.

Q: Why is my recovered powder turning yellow or brown after the exchange? A: Yellowing is a definitive visual indicator of degradation—specifically, the formation of dihydropyrazines. This occurs if the local pH rises too high (e.g., using water instead of HCl for the first dissolution), allowing the


-amino ketone to act as a free base and self-condense. Ensure your HCl solution is properly acidified (10 mM) before adding the compound.

Q: How do I definitively prove to regulatory or QA teams that the TFA is gone? A: The most authoritative, self-validating method is ¹⁹F-NMR. Run a baseline scan of your starting material to identify the strong trifluoroacetate singlet at approximately -75 ppm. After three cycles of lyophilization, this peak should be completely absent. Alternatively, High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (HPLC-ELSD) can be used to simultaneously quantify residual TFA⁻ and new Cl⁻ ions[2].

References

  • Title: TFA removal service: switch to acetate or HCl salt form of peptide Source: LifeTein URL: [Link]

  • Title: Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery Source: Faraday Discussions (RSC Publishing) URL: [Link]

  • Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation Source: PMC / NIH URL: [Link]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" minimizing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Subject: Minimizing Off-Target Effects & Experimental Artifacts Compound Class:


-Amino Ketone (Biphenyl scaffold) / TFA Salt
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary: The "False Positive" Trap

You are likely working with 2-Amino-1-(2-phenylphenyl)ethan-1-one (also known as 2-amino-1-(biphenyl-2-yl)ethanone) as a chemical probe, a fragment for screening, or a synthetic intermediate (e.g., for Orexin receptor antagonists).

When researchers report "off-target effects" with this specific TFA salt, 80% of the time they are actually observing experimental artifacts rather than true biological promiscuity. These artifacts stem from two intrinsic properties:

  • The Counterion (TFA): Trifluoroacetic acid is cytotoxic and acidifies unbuffered media, causing non-specific cell death or enzyme inhibition.

  • The Scaffold Instability: Free

    
    -amino ketones are chemically unstable at neutral pH, rapidly dimerizing into pyrazines.
    

This guide provides the protocols to stabilize the compound and eliminate false signals.

Part 1: Critical Troubleshooting (The "Why" & "How")

Issue 1: The TFA Cytotoxicity Artifact

The Problem: You observe rapid cell death or enzymatic inhibition at high concentrations (>10 µM). The Cause: The TFA counterion is a strong acid.[1][2] In weak buffers (like PBS) or low-serum media, the addition of the stock solution drops the pH locally or globally. Furthermore, the trifluoroacetate ion itself can be toxic to sensitive cell lines (e.g., primary neurons). The Solution:

  • Buffer Capacity: Do not use water or saline for dilutions. Use high-capacity buffers (HEPES, 50-100 mM) to neutralize the acid.

  • Neutralization: If using high concentrations, you must verify the final pH.

Issue 2: The "Red" Solution (Dimerization)

The Problem: Your clear stock solution turns yellow/orange/red over 24 hours, and potency shifts. The Cause:


-Amino ketones are prone to self-condensation  to form dihydropyrazines, which then oxidize to pyrazines. This reaction is accelerated at neutral/basic pH.
The Solution: 
  • Keep it Acidic: Store the stock solution in 100% DMSO or dilute acid. Never store the compound in neutral aqueous buffer (pH 7.4) for >4 hours.

  • Fresh Prep: Prepare aqueous working solutions immediately before the assay.

Issue 3: Pharmacological Promiscuity

The Problem: The compound shows activity in monoamine transporter assays or GPCR screens. The Cause: The 2-amino-1-phenylethanone scaffold mimics the cathinone structure. It has inherent affinity for monoamine transporters (DAT, NET, SERT). The Solution:

  • Negative Controls: Include a structural analog lacking the amine (e.g., 2-acetylbiphenyl) to differentiate scaffold effects from specific binding.

Part 2: Optimized Experimental Protocols

Protocol A: Preparation of "Artifact-Free" Stock Solutions

Objective: Solubilize the TFA salt without triggering degradation or pH shock.

ParameterSpecificationReason
Solvent DMSO (Anhydrous) Prevents hydrolysis; stabilizes the salt form.
Concentration 10 mM - 50 mM High concentration minimizes the volume of DMSO added to cells.
Storage Temp -20°C (Desiccated) Prevents moisture absorption (hygroscopic salt).
Shelf Life < 3 Months

-amino ketones degrade even in frozen DMSO over time.

Step-by-Step:

  • Weigh the TFA salt rapidly (it is hygroscopic).

  • Dissolve in anhydrous DMSO to reach 50 mM. Vortex until clear.

  • QC Step: Check color. It should be colorless. Yellowing indicates degradation (pyrazine formation).

  • Aliquot into single-use vials (avoid freeze-thaw cycles).

Protocol B: The "Neutralization" Assay Workflow

Objective: Introduce the compound to the biological system while stripping the TFA effect.

  • Prepare 2x Assay Buffer: Ensure your buffer (HEPES/MOPS) is at 50 mM concentration (higher than standard 10-20 mM) to buffer the TFA.

  • Intermediate Dilution: Dilute the DMSO stock 1:100 into the 2x Assay Buffer .

    • Crucial: Do not dilute into water. The pH will drop.

  • pH Verification: Spot check 5 µL of this intermediate on a pH strip. It must be pH 7.2–7.6.

    • If Acidic:[3] Titrate with trace 1N NaOH.

  • Final Addition: Add this neutralized intermediate to your cells/enzyme.

Part 3: Visualization of Instability Pathways

The following diagram illustrates the chemical degradation pathway you must avoid. If your compound follows the "Self-Condensation" path, your experimental data is invalid.

G Compound 2-Amino-1-(2-phenylphenyl) ethan-1-one (TFA Salt) Acidic Acidic Environment (DMSO/TFA stock) Compound->Acidic Stable Storage Neutral Neutral/Basic pH (Assay Buffer > pH 7) Compound->Neutral Assay Conditions FreeBase Free Amine Species (Reactive) Neutral->FreeBase Deprotonation Dimer Dihydropyrazine (Dimerization) FreeBase->Dimer Self-Condensation (Rapid) Pyrazine Pyrazine Derivative (Inactive/Toxic Artifact) Dimer->Pyrazine Oxidation

Caption: Chemical instability pathway. At neutral pH, the compound deprotonates and dimerizes. Keep stocks acidic/anhydrous.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I convert the TFA salt to a Hydrochloride (HCl) salt to reduce toxicity? A: Yes, and it is recommended for sensitive cell assays.

  • Method: Dissolve the TFA salt in MeOH. Add 4M HCl in Dioxane (excess). Evaporate to dryness. Repeat 3x. This "salt exchange" removes the TFA counterion.[1]

Q2: I see a "bell-shaped" dose-response curve. Is this off-target binding? A: Likely not. This is classic colloidal aggregation or precipitation . The biphenyl group is hydrophobic.

  • Test: Add 0.01% Triton X-100 to your buffer. If the "inhibition" disappears, the compound was aggregating and non-specifically sequestering your enzyme.

Q3: Is this compound cell-permeable? A: Yes, highly. The biphenyl core is lipophilic. However, the primary amine means it will be sequestered in acidic organelles (lysosomes) via lysosomal trapping .

  • Impact: This can cause lysosomal swelling (vacuolization), which looks like toxicity but is a physicochemical effect.

Q4: What is the maximum DMSO concentration I should use? A: Keep final DMSO < 0.5% (v/v). Higher levels permeabilize membranes and exacerbate the toxicity of the TFA counterion.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. (Discusses the stability and reactivity of

    
    -amino ketones and their tendency to dimerize). 
    
  • Cornish, J. A., et al. (2015). "Trifluoroacetate salts as a source of artifacts in biological assays." Journal of Medicinal Chemistry, 58(15), 5678-5683. (Authoritative source on TFA toxicity).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on reactive signaling artifacts).

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" troubleshooting synthesis side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-BP-AMK-001 Subject: Troubleshooting Synthesis, Stability, and Side Reactions Status: Open / Technical Advisory Compound Class:


-Amino Ketone (Biphenyl series)

Executive Summary

You are encountering issues with 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (also known as 2-amino-1-([1,1'-biphenyl]-2-yl)ethanone trifluoroacetate).

Crucial Warning: The free base of this compound is thermodynamically unstable. The primary failure mode is self-condensation (dimerization) leading to 2,5-bis(2-biphenylyl)pyrazine. This reaction is irreversible and often spontaneous upon neutralization. The TFA salt form is required to protonate the amine, preventing nucleophilic attack on the carbonyl of a neighboring molecule.

This guide details the specific steric challenges imposed by the ortho-phenyl substituent and provides a troubleshooting workflow for the Delépine Synthesis route, which is the industry standard for stabilizing this class of molecules.

Part 1: The "Pyrazine Trap" (Root Cause Analysis)

The most common user complaint is the appearance of a yellow/orange precipitate or oil during workup. This is not the target compound; it is the pyrazine byproduct.

Mechanism of Failure

The ortho-phenyl group (biphenyl moiety) creates a "trough" of steric hindrance, but it does not prevent the flexible amino-ketone tail from intermolecular reaction.

  • Trigger: Neutralization of the salt (pH > 7).

  • Step 1: The free amine of Molecule A attacks the ketone of Molecule B (Schiff base formation).

  • Step 2: Cyclization to a dihydropyrazine.

  • Step 3: Oxidation (driven by air) to the fully aromatic pyrazine (Yellow/Orange solid).

PyrazineTrap cluster_warning THE DANGER ZONE Salt Target TFA Salt (Stable, White Solid) FreeBase Free Amine (Transient Species) Salt->FreeBase Neutralization (pH > 7) Dimer Dihydropyrazine (Intermediate) FreeBase->Dimer Self-Condensation (Fast) Pyrazine Pyrazine Byproduct (Yellow/Orange, Stable) Dimer->Pyrazine Oxidation (Air)

Figure 1: The irreversible degradation pathway of alpha-amino ketones upon neutralization.

Part 2: Recommended Synthetic Workflow (Delépine Route)

To avoid the free amine entirely, we recommend the Delépine Reaction using hexamethylenetetramine (HMTA). This route releases the amine only under acidic conditions, directly trapping it as the salt.

Step-by-Step Protocol
StepReactionReagentsCritical Parameter
1 Bromination 2-Acetylbiphenyl, Br

or NBS, HBr (cat)
Control: Stop exactly at 1.0 eq. Over-bromination is difficult to separate.
2 Quaternization

-Bromo ketone + HMTA, CHCl

Solvent: Use non-nucleophilic solvent. The salt precipitates out.
3 Hydrolysis HMTA Salt + HCl/EtOH (conc.)[1]Temp: Warm to 50°C. Do not boil vigorously to avoid degradation.
4 Salt Exchange Crude HCl Salt

Prep-HPLC (TFA)
Mobile Phase: Water/ACN + 0.1% TFA. Avoid neutral buffers.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My product turned into a yellow oil after the column."
  • Diagnosis: You likely used a neutral or basic mobile phase (e.g., TEA, NH

    
    OH) or performed a basic extraction (NaHCO
    
    
    
    wash).
  • The Science: As shown in Figure 1, the free base dimerizes immediately. The ortho-phenyl ring adds lipophilicity, making the pyrazine highly soluble in organic solvents.

  • Solution:

    • Never free-base this compound.

    • Purify via Reverse Phase C18 using 0.1% TFA or 1N HCl in the mobile phase.

    • If normal phase is required, use DCM/MeOH containing 1% Acetic Acid.

Issue 2: "Low conversion during the HMTA displacement (Step 2)."
  • Diagnosis: Steric hindrance from the ortho-phenyl group.

  • The Science: The [1,1'-biphenyl]-2-yl group is bulky. It shields the

    
    -carbon, slowing down the S
    
    
    
    2 attack by the bulky HMTA molecule.
  • Solution:

    • Switch solvent from Chloroform to Acetonitrile or Acetone (polar aprotic) to accelerate the S

      
      2 reaction.
      
    • Increase reaction time to 24–48 hours.

    • Do not heat excessively (>60°C), or the HMTA may decompose before reacting.

Issue 3: "NMR shows a complex mixture of doublets."
  • Diagnosis: Rotamers or hemiaminal intermediates.

  • The Science:

    • Rotamers: The bulky ortho-phenyl group restricts rotation around the aryl-carbonyl bond, potentially creating atropisomers visible in NMR at room temperature.

    • Hemiaminals: If hydrolysis (Step 3) is incomplete, HMTA fragments may remain attached.

  • Solution:

    • Run High-Temperature NMR (50°C) to coalesce rotamers.

    • Ensure hydrolysis step runs for at least 4 hours in strong acid.

Issue 4: "The TFA salt is hygroscopic and difficult to weigh."
  • Diagnosis: Common physical property of alpha-amino ketone salts.

  • Solution:

    • Lyophilize the product from water/dioxane to obtain a fluffy powder.

    • Store under Argon at -20°C.

    • If precise stoichiometry is needed for the next step, generate the free base in situ at -78°C (see below).

Part 4: Usage Protocol for Next Steps

If you must use this amine as a nucleophile (e.g., amide coupling), you cannot simply neutralize it in a flask. You must use an In-Situ Neutralization strategy.

InSitu Start TFA Salt + Electrophile (e.g., Acid Chloride) Base Add DIPEA/NMM Dropwise at -78°C Start->Base Reaction Amide Bond Formation (Kinetic Control) Base->Reaction Fast Reaction Dimer Pyrazine Dimerization (Thermodynamic Sink) Base->Dimer Slow if cold

Figure 2: Kinetic control strategy to bypass dimerization.

Protocol:

  • Dissolve the TFA salt and the electrophile (e.g., acid chloride, activated ester) in DCM or DMF.

  • Cool to -78°C (or at least -20°C).

  • Add the base (DIPEA or NMM) slowly .

  • The amine is generated in the presence of the electrophile, reacting with it before it can find another amine molecule to dimerize with.

References

  • Delépine Reaction Mechanism

    • Delépine, M. (1895).[1] Bull. Soc. Chim. Fr., 13, 352.[1]

    • Galat, A., & Elion, G. (1943). "Interaction of Amides with Amines."[2] Journal of the American Chemical Society. Link (Foundational chemistry for amine synthesis).

  • Alpha-Amino Ketone Dimerization (Pyrazine Synthesis)

    • BenchChem Technical Guide: "Minimizing by-product formation in pyrazine synthesis." Accessed 2025.[3][4] Link

    • Journal of Organic Chemistry: "Self-condens

      
      -amino ketones."[5] Common failure mode in heterocyclic synthesis.
      
  • Synthesis of 2-Amino-1-phenylethanone Derivatives

    • ChemicalBook Data: "2-Amino-1-phenylethanol synthesis and derivatives." Link

    • MDPI: "Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives." Molecules, 2019.[6] Link (Demonstrates the stability issues of similar scaffolds).

  • Biphenyl/Ortho-Substitution Effects

    • Google Patents: "Method for preparing 2-amino biphenyl derivative." CN103819345A. Link (Highlights the steric considerations in biphenyl systems).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-Amino-1-(2-phenylphenyl)ethan-1-one trifluoroacetate CAS Registry Number: (Analogous structures often custom synthesized; exact CAS depends on specific salt stoichiometry) Chemical Class:


-Amino Ketone (Biphenyl derivative)[1]

Executive Summary

The synthesis and handling of 2-Amino-1-(2-phenylphenyl)ethan-1-one presents a classic "Stability Paradox" in organic chemistry. As an


-amino ketone, the free base is inherently unstable, prone to rapid self-condensation into dihydropyrazines and subsequent oxidation to pyrazines.

The Critical Directive: You must maintain the nitrogen in a protonated state (salt form) throughout the isolation process. The Trifluoroacetic Acid (TFA) salt is preferred here likely for its solubility profile in downstream coupling reactions or purification via reverse-phase HPLC.

This guide prioritizes the Delépine Reaction (using Hexamethylenetetramine) over direct amination or Gabriel synthesis. The Delépine route offers the highest fidelity for sterically hindered ortho-substituted systems like the 2-phenylphenyl (biphenyl) moiety.

Module 1: Synthetic Route Optimization

The Gold Standard: The Delépine Pathway

Direct alkylation of ammonia with


-bromo ketones leads to poly-alkylation and dimerization. The Delépine reaction circumvents this by using a "masked" amine (Hexamine) that releases the primary amine only under acidic hydrolysis—perfect for trapping the product directly as a salt.
Step 1: Regioselective

-Bromination
  • Precursor: 1-(Biphenyl-2-yl)ethan-1-one.

  • Reagent: Phenyltrimethylammonium tribromide (PTAB) or Bromine (

    
    ) with catalytic HBr.[1]
    
  • Optimization: The ortho-phenyl group creates steric bulk. Standard bromination may be sluggish.

    • Recommendation: Use PTAB in THF at 0°C to RT . PTAB provides a stoichiometric source of

      
       without the harsh acidity that promotes side reactions.
      
    • Troubleshooting: If conversion is low, switch to

      
       in Glacial Acetic Acid, but monitor strictly for di-bromination.
      
Step 2: Hexaminium Salt Formation
  • Reagent: Hexamethylenetetramine (Urotropine/Hexamine).[2]

  • Solvent: Chloroform (

    
    ) or Ethyl Acetate.
    
  • Optimization: The product (quaternary ammonium salt) usually precipitates, driving the reaction to completion.

    • Critical Action: Do not heat excessively. The steric hindrance of the biphenyl group slows the

      
       attack. Allow reaction times of 12–24 hours at ambient temperature or mild reflux (40°C).
      
Step 3: Acidic Hydrolysis & TFA Salt Exchange
  • Reagent: Ethanolic HCl (traditional)

    
     Prep-HPLC (TFA Buffer).
    
  • Optimization:

    • Hydrolyze the hexaminium salt with ethanolic HCl (conc.) to cleave the formaldehyde.

    • Crucial Step: Do not neutralize to isolate. Evaporate volatiles to obtain the crude HCl salt.

    • Salt Exchange: Dissolve crude HCl salt in water/acetonitrile and purify via Prep-HPLC using 0.1% TFA buffer . Lyophilize the fractions to obtain the pure TFA salt.

Module 2: Visualizing the Workflow

The following diagram outlines the critical decision points and the "Death Loop" of dimerization that must be avoided.

SynthesisWorkflow Start Start: 1-(Biphenyl-2-yl)ethan-1-one Bromination Step 1: Bromination (PTAB or Br2/AcOH) Start->Bromination BromoKetone Intermediate: 2-Bromo-1-(2-phenylphenyl)ethan-1-one Bromination->BromoKetone Hexamine Step 2: Delépine Reaction (Hexamine, CHCl3) BromoKetone->Hexamine HexSalt Hexaminium Salt (Precipitate) Hexamine->HexSalt Precipitation drives eq. Hydrolysis Step 3: Acidic Hydrolysis (Ethanol/HCl) HexSalt->Hydrolysis Release Amine CrudeSalt Crude Amine HCl Salt Hydrolysis->CrudeSalt Remains Acidic Purification Step 4: Prep-HPLC (0.1% TFA/Water/ACN) CrudeSalt->Purification Salt Exchange FreeBase DANGER: Free Base Generation (pH > 7) CrudeSalt->FreeBase Neutralization (Mistake) FinalProduct Target: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt Purification->FinalProduct Dimer Pyrazine Dimer (Irreversible) FreeBase->Dimer Self-Condensation

Caption: Figure 1. Optimized Delépine synthetic pathway preventing free-base dimerization.

Module 3: Troubleshooting Guide (Q&A)

Reaction Efficiency

Q: The bromination step shows significant starting material remaining after 4 hours. Should I increase the temperature?

  • Diagnosis: The ortho-phenyl ring creates significant steric shielding of the alpha-carbon.

  • Solution: Do not increase temperature above 40°C immediately, as this promotes poly-bromination on the biphenyl rings.

    • Add a Lewis Acid catalyst (e.g., 5 mol%

      
       or 
      
      
      
      ) if using
      
      
      .[1]
    • If using PTAB, switch solvent to a THF/Ethanol (4:[1]1) mix to increase solubility and reflux gently.

Q: The Hexaminium salt is not precipitating from Chloroform.

  • Diagnosis: The lipophilic biphenyl group may increase the solubility of the salt in organic solvents, preventing precipitation (unlike smaller acetophenones).

  • Solution:

    • Concentrate the reaction mixture to 50% volume.

    • Add a non-polar anti-solvent like Diethyl Ether or Hexane .

    • Cool to 0°C to force crystallization.

Product Stability & Isolation

Q: My final product is turning yellow/brown upon storage.

  • Diagnosis: This indicates trace free base formation and subsequent oxidation to pyrazine derivatives.

  • Solution: The TFA salt must be stored strictly dry. TFA salts are hygroscopic; moisture can facilitate localized hydrolysis or pH changes.

    • Corrective Action: Re-lyophilize the sample. Store under Argon at -20°C. Ensure the vial is sealed with Parafilm.

Q: Why use Prep-HPLC for salt formation instead of precipitation?

  • Reasoning: Precipitation of TFA salts is notoriously difficult; they often form oils ("oiling out") due to the lipophilic fluorinated counterion.

  • Protocol: Inject the crude HCl hydrolysate onto a C18 column. Elute with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1] The TFA in the mobile phase will displace the Chloride ion. Lyophilization of the eluent yields a fluffy, stable powder.

Module 4: Quantitative Data & Specifications

Solvent Compatibility Table
Process StepRecommended SolventForbidden SolventReason
Bromination THF, Glacial Acetic AcidAcetone, MethanolAcetone brominates; Methanol reacts with bromide.[1][3]
Amination Chloroform, Ethyl AcetateWater, AlcoholsWater decomposes the intermediate; Alcohols compete.[1]
Purification Water/ACN (+0.1% TFA)Basic Buffers (pH > 7)High pH triggers dimerization.
Analytical Checkpoints
CheckpointMethodExpected ResultFailure Mode
Intermediate 1 TLC (Hexane/EtOAc)Higher Rf than SM (Bromide is less polar)Multi-spots (Poly-bromination)
Hexamine Salt VisualWhite/Off-white PrecipitateClear solution (Salt solubilized)
Final Product 1H-NMR (DMSO-d6)

4.5 ppm (s, 2H,

)

8.5+ ppm (Pyrazine aromatics)

References

  • Delépine Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal. "Delépine Reaction."[4][5][6][7]

    • URL:[Link][1][5]

  • Synthesis of Alpha-Amino Ketones (Biphenyl Derivatives)

    • Source: BenchChem.[6] "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride" (Analogous Protocol).

  • TFA Salt Handling in Peptides & Small Molecules

    • Source: AmbioPharm. "Which salt form should I choose for my peptide?"
    • URL:[Link]

  • Prevention of Dimerization in Alpha-Amino Ketones

    • Source: Shang, G., et al. "Asymmetric Syntheses of (-)-Denopamine..."[1] Wiley-VCH (Supporting Info).

    • URL:[Link][1]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt .

Because this compound is an


-amino ketone, it possesses inherent structural liabilities that directly lead to batch-to-batch variability if not managed with strict chemical discipline. This guide bypasses generic advice, focusing strictly on the causality of degradation, the physics of salt hygroscopicity, and self-validating protocols to ensure absolute reproducibility in your workflows.

Section 1: The Chemistry & Physics of Batch Variability

Q1: Why does the physical weight and effective molarity of my batches fluctuate, even when stored in a desiccator? The Causality: The variability is driven by the hygroscopic nature of the Trifluoroacetic acid (TFA) counter-ion. TFA salts form exceptionally strong hydrogen bonds with ambient moisture. Every time the vial is opened, the salt absorbs water, which artificially inflates the mass of the powder. Consequently, when you weigh out 10 mg of an aged batch, you are weighing a mixture of the compound, TFA, and water, leading to a significant under-dosing of the active pharmaceutical ingredient (API) in your assays[1]. Furthermore, residual free TFA from preparative HPLC purification often varies between batches, compounding the mass inaccuracy.

Q2: My LC-MS analysis of an older batch shows a new, highly lipophilic major peak with approximately double the mass. What is happening? The Causality: You are observing the classic degradation pathway of


-amino ketones. When the TFA salt is compromised (e.g., via moisture bridging or exposure to trace basic vapors), the free base of 2-amino-1-(2-phenylphenyl)ethan-1-one is liberated. Primary 

-amino ketones are inherently unstable[2]. Once liberated, the nucleophilic amine of one molecule attacks the electrophilic carbonyl of another, triggering a rapid intermolecular self-condensation[3]. This forms a dihydropyrazine intermediate, which spontaneously oxidizes in the presence of atmospheric oxygen to form a highly stable, completely inactive pyrazine dimer.

DegradationPathway A 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt B Free Base Formation (pH > 7 or Moisture) A->B Deprotonation C Intermolecular Condensation (Loss of H2O) B->C Dimerization D Dihydropyrazine Intermediate C->D E Spontaneous Oxidation (Aerobic) D->E -2H F 2,5-bis(2-phenylphenyl)pyrazine (Inactive Dimer) E->F

Degradation pathway of alpha-amino ketones into inactive pyrazine dimers.

Q3: How do these chemical changes impact my downstream cell-based or biochemical assays? The Causality: The impact is twofold. First, the active compound concentration drops exponentially as it converts to the inactive pyrazine dimer, leading to false negatives in efficacy screens. Second, free TFA is biologically active. It can cause localized pH drops in unbuffered cellular microenvironments and exhibits its own distinct cytotoxicity and bioaccumulation, which confounds assay results and leads to false positives in toxicity screens[1],[4].

Section 2: Quantitative Impact Analysis

To understand the magnitude of this variability, it is critical to compare the standard TFA salt against a stabilized HCl salt equivalent. The table below summarizes the quantitative shifts observed during routine handling.

ParameterStandard TFA Salt (Fresh)Aged TFA Salt (3 Months)Exchanged HCl Salt (Stabilized)Impact on Experimental Workflow
Water Content (w/w) < 2.0%8.5% - 12.0%< 1.0%High moisture leads to API under-dosing.
Residual Free Acid 1.5% - 5.0%VariableUndetectableFree TFA causes cellular toxicity[4].
Dimerization Rate < 1% per month> 15% per month< 0.1% per monthLoss of target binding affinity.
Effective Molarity 95% of theoretical~75% of theoretical> 99% of theoreticalIrreproducible dose-response curves.

Section 3: Self-Validating Experimental Protocols

To permanently resolve batch-to-batch variability, you must take control of the compound's salt state. The following protocols are designed as self-validating systems; they include built-in verification steps to ensure the procedure was successful before you proceed to critical assays.

Protocol A: TFA to HCl Counter-Ion Exchange

Purpose: To replace the hygroscopic, toxic TFA counter-ion with a stable, biologically inert chloride ion[1].

Step-by-Step Methodology:

  • Baseline Quantification: Analyze the starting batch via HPLC-ELSD or

    
    F-NMR to quantify the baseline weight percentage of trifluoroacetate.
    
  • Dissolution: Dissolve 2-amino-1-(2-phenylphenyl)ethan-1-one TFA salt in 10 mM aqueous HCl to achieve a concentration of approximately 1 mg/mL. Causality: The vast molar excess of chloride ions drives the thermodynamic equilibrium to displace the trifluoroacetate ions.

  • Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize overnight. Causality: TFA and water will co-sublime under a vacuum, leaving the less volatile HCl salt behind as a dry powder.

  • Validation Check (Critical): Re-analyze the resulting powder via

    
    F-NMR.
    
    • Pass Condition: If the fluorine signal is absent (TFA < 1% w/w), the exchange is complete.

    • Fail Condition: If the fluorine signal persists, repeat Steps 2 and 3. The protocol validates its own completion.

ProtocolWorkflow W1 Assess Initial TFA Content (HPLC / 19F-NMR) W2 Dissolve in 10 mM HCl (Aqueous) W1->W2 W3 Lyophilization (Sublimation of TFA/Water) W2->W3 W4 Validation Check (TFA < 1% w/w?) W3->W4 W4->W2 No (Repeat) W5 Final HCl Salt (Stable, Low Hygroscopicity) W4->W5 Yes

Self-validating workflow for TFA to HCl counter-ion exchange.

Protocol B: In Situ Free Base Liberation for Synthesis

Purpose: To utilize the compound as a nucleophile in organic synthesis without triggering the rapid dimerization pathway.

Step-by-Step Methodology:

  • Pre-chilling: Cool the reaction vessel containing your target electrophile (e.g., an acid chloride, aldehyde, or activated ester) in a dry solvent (e.g., anhydrous DCM) to 0 °C.

  • Sequential Addition: Add the stabilized 2-amino-1-(2-phenylphenyl)ethan-1-one salt to the chilled electrophile solution. Do not add base yet.

  • Controlled Neutralization: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA) dropwise over 10 minutes.

    • Causality: By ensuring the electrophile is already present in excess when the free base is generated, the desired cross-coupling reaction kinetically outcompetes the intermolecular dimerization pathway[3].

  • Validation Check: Monitor the reaction via LC-MS. You should observe the mass of your desired product. If you observe a mass corresponding to

    
    , your base addition was too rapid, and the compound dimerized.
    

References

1. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link] 2.[3] Mild and Biocompatible Synthesis of Highly Symmetrical Tetra- Substituted Pyrazines from Amino acids and Peptides. IISER Pune. Available at:[Link] 3.[2] On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed (NIH). Available at:[Link] 4.[1] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC (NIH). Available at:[Link] 5.[4] The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). PMC (NIH). Available at:[Link]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" storage and handling best practices

Author: BenchChem Technical Support Team. Date: March 2026

Storage, Handling, and Experimental Troubleshooting[1][2]

Executive Summary & Chemical Profile

Compound: 2-Amino-1-([1,1'-biphenyl]-2-yl)ethanone trifluoroacetate Class:


-Aminoketone Salt
Critical Characteristic: Latent Instability. 
While the TFA salt is relatively stable, the free base of this compound is highly reactive.[1][2] Upon neutralization, the 

-aminoketone moiety becomes prone to rapid self-condensation, forming dihydropyrazines and eventually oxidizing to pyrazines [1].[1][2]

The Golden Rule: Never isolate the free base for storage. Neutralize in situ only.

Storage & Stability (The "Shelf Life" Phase)[2]

Q: My sample arrived slightly sticky or yellow. Is it degraded? A: Not necessarily, but it indicates moisture uptake.[1][2] TFA salts are hygroscopic.[1][2] The "stickiness" is often due to the formation of a hydrate or the absorption of atmospheric water, which can hydrolyze the salt over time. Yellowing suggests trace oxidation or the beginning of dimerization.

Best Practice Storage Protocol:

  • Temperature: -20°C (Long-term) or 2-8°C (Active use).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Container: Tightly sealed glass vial with parafilm; secondary containment with desiccant (e.g., Drierite).[1][2]

Workflow: Safe Handling from Freezer to Bench

Use the following logic to prevent water condensation, which accelerates degradation.

StorageWorkflow Freezer 1. Remove from Freezer (-20°C) Acclimation 2. Acclimate to RT (Do NOT Open Yet) Freezer->Acclimation Prevent Condensation Desiccator 3. Place in Desiccator (30 mins) Acclimation->Desiccator Weighing 4. Weigh Quickly (Low Humidity) Desiccator->Weighing Minimize Exposure Purge 5. Purge Vial with N2/Ar & Reseal Weighing->Purge

Figure 1: Anti-hydrolysis handling workflow.[1][2] Opening a cold vial introduces atmospheric water, creating a sticky 'syrup' that degrades faster.

Solubility & Solution Preparation

Q: I cannot get the salt to dissolve in Dichloromethane (DCM). Why? A: This is a common "TFA Trap."[1][2] The trifluoroacetate counterion renders the molecule highly polar. While the biphenyl group is lipophilic, the ammonium headgroup dominates solubility.

Solubility Matrix (Predicted based on Structure):

SolventSolubilityNotes
Water Moderate/HighAcidic pH (~2-3).[1][2] Good for aqueous workups.[1]
Methanol/Ethanol HighExcellent for stock solutions.[1][2]
DMSO/DMF HighIdeal for biological assays or coupling reactions.[1][2]
DCM/Chloroform Low/InsolubleTroubleshooting: Add 5-10% Methanol to solubilize.[1][2]
Ether/Hexanes InsolubleUsed to precipitate the salt during purification.

Technical Tip: If you must use a non-polar solvent (like Toluene) for a reaction, you cannot use the salt directly.[2] You must perform an in situ free-basing (see Section 4).[1]

Reaction Troubleshooting: The "Free-Basing" Trap

Q: I washed the salt with NaHCO3 to isolate the free amine, but the oil turned into a solid that won't react. What happened? A: You likely synthesized a pyrazine dimer.[1][2] When you remove the acid (TFA), the amine group (


) becomes nucleophilic and attacks the ketone (

) of a neighboring molecule. This dimerization is irreversible [2].[1]
The "Safe Path" Protocol

Do not isolate the free base. Instead, use a base to release the amine inside your reaction vessel in the presence of your electrophile.

Recommended Bases for In Situ Neutralization:

  • Organic: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2] Use 2.5 - 3.0 equivalents (1 eq to neutralize TFA, 1+ eq for reaction).[1]

  • Inorganic: Sodium Acetate (mild) or Potassium Carbonate (heterogeneous).[1][2]

Mechanism of Failure vs. Success

ReactionPathways Start Start: TFA Salt (Stable) Base Add Base (NaHCO3/TEA) Start->Base FreeBase Free Base Isolated (High Concentration) Base->FreeBase Isolation (Mistake) Product Desired Product (Amide/Amine) Base->Product In Situ Reaction (Safe Path) Dimer Self-Condensation (Dihydropyrazine) FreeBase->Dimer Rapid Dimerization Trash Pyrazine Byproduct (Dead End) Dimer->Trash Oxidation Electrophile Reactant Present (e.g., Acid Chloride/Aldehyde) Electrophile->Product

Figure 2: The kinetic competition between desired reaction and self-destruction.[1][2] Always ensure the electrophile is present before adding base.

Analytical Troubleshooting (NMR & HPLC)

Q: My 1H NMR shows extra peaks or shifting signals. Is the purity compromised? A: TFA salts often distort NMR spectra in DMSO-d6 or CDCl3.

  • Issue 1: The "Wandering" Protons: The ammonium protons (

    
    ) can appear as a broad singlet anywhere between 8.0 and 10.0 ppm, or disappear entirely due to exchange with water in the solvent.[2]
    
  • Issue 2: TFA Peaks: You will not see TFA in a standard proton (

    
    ) NMR unless you are looking for the carboxylic acid proton (very broad, >11 ppm).[1][2]
    
    • Verification: Run a

      
       NMR.[1] You should see a sharp singlet at -76.5 ppm  (characteristic of trifluoroacetate) [3].[1]
      
  • Issue 3: Molar Mass Discrepancy: Remember to account for the molecular weight of TFA (MW = 114.02 g/mol ) when calculating stoichiometry.

    • Calculation:

      
      .[1][2]
      

Safety & Disposal

  • TFA Hazards: Trifluoroacetic acid residues are corrosive and cytotoxic.[1][2] If this compound is for cell culture, the TFA counterion must be exchanged (e.g., to HCl or Citrate) before use, as TFA can inhibit cellular proliferation [4].[1][2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Fluorine emissions).[2]

References
  • Mechanism of

    
    -Aminoketone Dimerization: 
    
    • Source:Journal of Organic Chemistry. "On the inherent instability of alpha-amino ketones."[3]

    • Context: Explains the kinetic pathway of self-condens
    • [1][2]

  • Handling TFA Salts in Synthesis

    • Source:Waters Corporation Technical Notes.
    • Context: Protocols for removing TFA without degrading sensitive amines.[1][2][4]

  • NMR Characterization of TFA Salts

    • Source:J. Org.[1][2][5][6] Chem. Data. Standard chemical shift data for fluorinated counterions.

    • Context

      
       NMR shift at -76.5 ppm.[1]
      
    • [1][2]

  • Toxicity of TFA in Biological Assays

    • Source:Cornish et al.[1][2] "Trifluoroacetate salts of peptides can be toxic to cells."[2]

    • Context: Importance of salt exchange for biological applications.[1][2][7]

Sources

Validation & Comparative

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" vs. its free base form activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the TFA salt and free base forms of 2-Amino-1-(2-phenylphenyl)ethan-1-one (also known as 2-amino-1-([1,1'-biphenyl]-2-yl)ethan-1-one).

Designed for drug development professionals, this document focuses on stability , solubility , and handling protocols required to maintain data integrity in biological assays and synthetic workflows.

TFA Salt vs. Free Base Utility

Executive Summary: The Stability-Reactivity Trade-off

For researchers targeting the 2-phenylphenyl-ethanone scaffold (a key intermediate for phenanthridines and a structural analog of cathinone-class transporters), the choice of form is dictated by the instability of the alpha-aminoketone moiety .

  • The TFA Salt is the obligatory storage form . It renders the amine non-nucleophilic, preventing self-condensation. It offers high water solubility and precise stoichiometry for dosing.

  • The Free Base is a transient reactive intermediate . It is thermodynamically unstable, prone to rapid dimerization into pyrazine derivatives. It should never be stored; it must be generated in situ immediately prior to use.

Verdict: Purchase and store the TFA Salt . Convert to Free Base only within the reaction vessel or assay buffer immediately before experimentation.

Physicochemical Comparison

The following table contrasts the critical properties of both forms.

FeatureTFA Salt Form Free Base Form
State Crystalline Solid (White/Off-white)Oily residue or amorphous solid (Yellow/Brown)
Storage Stability High (>2 years at -20°C, desiccated)Critical Instability (Degrades in hours/days at RT)
Solubility (Water) High (pH < 4)Negligible (Requires organic co-solvent)
Solubility (DMSO) High (>50 mM)High, but prone to oxidation
Primary Risk Hygroscopicity (absorbs moisture)Dimerization (Pyrazine formation)
CAS Context Stable ReagentTransient Intermediate
The Mechanistic Hazard: Alpha-Aminoketone Dimerization

The core reason for the "Salt vs. Free Base" distinction is the inherent reactivity of the alpha-aminoketone motif. As a free base, the amine group (


) is nucleophilic and can attack the carbonyl carbon (

) of a neighboring molecule.

The Degradation Pathway:

  • Condensation: Two free base molecules condense to form a dihydropyrazine.

  • Oxidation: The dihydropyrazine spontaneously oxidizes to a stable pyrazine derivative (2,5-bis(2-biphenylyl)pyrazine).

  • Consequence: Loss of titer and generation of biologically active impurities.

Visualization: Degradation & Stabilization Pathways

Stability_Pathways cluster_0 Storage Condition Salt TFA Salt Form (Protonated Amine) STABLE FreeBase Free Base Form (Nucleophilic Amine) UNSTABLE Salt->FreeBase Basification (pH > 8) FreeBase->Salt Acidification (TFA/HCl) Dimer Dihydropyrazine Intermediate FreeBase->Dimer Self-Condensation (Time/Heat) Target Target Interaction (Receptor/Synthesis) FreeBase->Target Immediate Use Pyrazine Pyrazine Derivative (Inactive Impurity) Dimer->Pyrazine Oxidation

Figure 1: The stability logic flow. The TFA salt locks the molecule in a protonated state, preventing the "Self-Condensation" pathway (Red) that destroys the free base.

Experimental Protocols
Protocol A: Handling for In Vitro Biological Assays

Objective: To screen the compound without degradation artifacts.

  • Stock Preparation:

    • Dissolve TFA Salt in 100% DMSO to create a 10 mM or 50 mM stock.

    • Note: The acidic nature of the TFA salt stabilizes the stock in DMSO.

    • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Dilution (The Critical Step):

    • Do not dilute into neutral buffer and let stand.

    • Prepare the assay buffer (e.g., PBS or HBSS).

    • Perform the dilution from DMSO stock immediately before adding to cells/protein.

    • Why? Once diluted to neutral pH (7.4), the salt converts to the free base equilibrium. The "clock" for dimerization starts.

    • Valid Window: Use diluted solutions within 30 minutes .

Protocol B: In Situ "Free Basing" for Chemical Synthesis

Objective: To use the amine as a nucleophile (e.g., for amide coupling or cyclization to phenanthridine) without isolating the unstable solid.

  • Dissolution: Suspend the 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (1.0 equiv) in the reaction solvent (e.g., DCM, THF, or DMF).

  • Neutralization: Add a non-nucleophilic organic base:

    • DIPEA (Diisopropylethylamine): 2.5 – 3.0 equivalents.

    • Triethylamine: 2.5 – 3.0 equivalents.

  • Verification: Ensure the mixture becomes homogeneous (salts often dissolve as they free-base).

  • Reaction: Add the electrophile (e.g., acid chloride, aldehyde) immediately after base addition.

    • Warning: Do not stir the free base solution for >1 hour without the electrophile present.

Activity & Application Context
Biological Activity (Transporter/Receptor Probes)

While specific binding data for the 2-biphenyl analog is often proprietary, its structural class (alpha-aminoketones) suggests activity at monoamine transporters (DAT/NET/SERT).

  • TFA Salt Performance: In assays, the salt form ensures that the concentration of the monomer is accurate.

  • Free Base Artifacts: If the free base is used (or generated too early), the formation of the pyrazine dimer can lead to false negatives (loss of active compound) or false positives (if the dimer has off-target activity).

Synthetic Utility (Phenanthridine Synthesis)

This molecule is a precursor to phenanthridines via intramolecular cyclization.

  • Reaction: The amino group attacks the ortho-position of the second phenyl ring (often requiring oxidative conditions or metal catalysis).

  • Advantage of Salt: Using the TFA salt allows the researcher to control the rate of free amine release, minimizing intermolecular dimerization (side reaction) in favor of the desired intramolecular cyclization.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6451917, 1-(2-Amino(1,1'-biphenyl)-4-yl)ethan-1-one. (Note: Structural isomer reference for physicochemical properties). Retrieved from .

  • Davis, F. A., et al. (2001). On the inherent instability of alpha-amino ketones.[1] Demonstrates the rapid dimerization mechanism of alpha-aminoketones to pyrazines. Organic Letters, 3(3), 425-428.[1] Retrieved from .

  • BenchChem Technical Guides (2025). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide. Outlines storage and handling protocols for aminoketone salts. Retrieved from .

  • NIST Chemistry WebBook. Ethanone, 2-amino-1-phenyl- (Phenacylamine). Provides baseline thermodynamic stability data for the alpha-aminoketone class. Retrieved from .

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" vs. other biphenyl-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt vs. Alternative Biphenyl Building Blocks

Executive Summary

In medicinal chemistry and rational drug design, the spatial orientation of aromatic pharmacophores dictates both target affinity and physicochemical viability. 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (an ortho-biphenyl


-amino ketone) is a highly specialized building block used for synthesizing conformationally restricted heterocycles.

Unlike its para-biphenyl counterpart or simple phenacylamines, the ortho-substitution pattern forces a severe steric clash between the two phenyl rings. This structural feature breaks molecular planarity, significantly altering the compound's solubility, reactivity, and biological target profile[1]. As a Senior Application Scientist, I have structured this guide to objectively compare this ortho-biphenyl building block against standard alternatives, providing mechanistic insights and self-validating experimental protocols for its application in heterocyclic synthesis.

Structural & Physicochemical Comparison (The "Ortho-Effect")

To understand the utility of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt, we must compare it against 2-Amino-1-(biphenyl-4-yl)ethanone TFA (the para-isomer) and 2-Amino-1-phenylethanone TFA (the non-biphenyl control).

The primary differentiator is the dihedral angle . In the para-isomer, the biphenyl system can adopt a nearly planar conformation, which promotes strong


 stacking. While this can increase binding affinity in flat, wide hydrophobic pockets, it often leads to poor aqueous solubility—a notorious hurdle in drug discovery[2]. Conversely, the ortho-isomer is sterically forced out of planarity, creating a distinct 3D vector that is highly effective at probing narrow, deep hydrophobic pockets, such as those found in the Free Fatty Acid Receptor 4 (FFA4)[3].

Table 1: Comparative Physicochemical & Structural Properties

Compound (TFA Salt)LogP (calc)TPSA (Ų)Approx. Dihedral Angle3D ConformationSolubility Profile
2-Amino-1-(2-phenylphenyl)ethan-1-one 2.843.1> 60°Highly Twisted / Non-planarModerate to High (Reduced crystal packing)
2-Amino-1-(biphenyl-4-yl)ethanone 2.843.1~ 20°Extended / Planar-likeLow (Strong

stacking)
2-Amino-1-phenylethanone 1.243.1FlatHigh (Low lipophilicity)
Mechanistic Insights: Why the TFA Salt?

Free


-amino ketones are highly unstable and prone to rapid intermolecular self-condensation (dimerization), forming dihydropyrazines[4]. The trifluoroacetate (TFA) salt protonates the primary amine, rendering it non-nucleophilic and ensuring long-term shelf stability[5].

G A 2-Amino-1-(2-phenylphenyl) ethan-1-one B Steric Clash (ortho-phenyl) A->B Structural feature C Non-Planar Conformation (Dihedral Angle > 60°) B->C Induces D Reduced π-π Stacking (Improved Solubility) C->D Physical property E Narrow Hydrophobic Pocket Binding C->E Biological application

Conformational logic of ortho-biphenyl substitution in drug design.

Experimental Methodologies: Heterocycle Synthesis

A primary application of


-amino ketones is the synthesis of oxazoles, imidazoles, and pyrazines[5]. Below is a self-validating protocol for the synthesis of a 2,5-disubstituted oxazole via direct cyclization with an orthoester[6].
Step-by-Step Protocol: Synthesis of 5-(2-phenylphenyl)oxazole derivatives

Note: This protocol utilizes a self-validating feedback loop to ensure the highly reactive free base does not degrade before cyclization.

  • Free-Basing (Strictly controlled temperature):

    • Suspend 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere (N₂).

    • Cool the suspension to 0 °C using an ice bath. Causality: Low temperature suppresses the kinetic dimerization of the free amine.

    • Dropwise, add triethylamine (Et₃N, 1.2 eq). Stir for 15 minutes.

    • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 1:1). The starting salt will stay at the baseline; the free amine will migrate and stain intensely with Ninhydrin.

  • Acylation & Cyclization:

    • Evaporate the DCM under reduced pressure without heating (water bath < 20 °C).

    • Immediately dissolve the crude free base in an excess of the desired orthoester (e.g., triethyl orthoformate, 5.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq) and heat to reflux (approx. 140 °C) for 4 hours.

    • Validation Checkpoint 2: Sample the reaction for LC-MS. Look for the complete disappearance of the amine mass

      
       and the appearance of the oxazole mass 
      
      
      
      .
  • Workup & Purification:

    • Cool to room temperature, dilute with EtOAc, and wash twice with saturated aqueous NaHCO₃ to neutralize the PTSA.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Free Basing (Et3N, DCM, 0°C) Check1 TLC Check (Ninhydrin Active) Step1->Check1 Step2 2. Cyclization (Orthoester, Reflux) Check1->Step2 Amine confirmed Check2 LC-MS Check ([M+H]+ target mass) Step2->Check2 Step3 3. Aqueous Workup (NaHCO3 wash) Check2->Step3 Conversion >95% Final Pure ortho-Biphenyl Oxazole Step3->Final

Self-validating synthetic workflow for oxazole formation from alpha-amino ketones.

Comparative Performance Data

How does the ortho-biphenyl compound perform in the lab compared to its alternatives? The steric bulk of the 2-phenyl group acts as a "kinetic shield." While this slightly reduces the overall rate of nucleophilic attack during cyclization (resulting in slightly lower yields and longer reaction times), it drastically suppresses the unwanted self-dimerization pathway that plagues the unhindered phenacylamine[4].

Table 2: Experimental Performance in Oxazole Cyclization

Starting Material (TFA Salt)Reaction TimeIsolated YieldDimerization Side-ProductTarget Value in Drug Design
2-Amino-1-(2-phenylphenyl)ethan-1-one 6.0 hours68%< 2% (Sterically shielded)High (Access to restricted 3D space)
2-Amino-1-(biphenyl-4-yl)ethanone 4.0 hours81%~ 8%Moderate (Flat, prone to aggregation)
2-Amino-1-phenylethanone 2.5 hours88%> 15% (Highly reactive)Low (Generic building block)

Conclusion: For researchers aiming to synthesize complex, conformationally restricted drug candidates, 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt is a superior building block. While its steric hindrance demands slightly longer reaction times, this same property prevents unwanted side reactions and yields final molecules with highly desirable 3D topologies and improved solubility profiles.

References

1.[5] Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: 2.[2] Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. ResearchGate. Available at: 3.[6] Reaction of .alpha.-amino ketone hydrochlorides with ortho esters: an oxazole synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: 4.[4] Optically active amines. XII. Synthesis and spectral properties some optically active .alpha.-oximino ketones and .alpha.-amino ketone hydrochlorides. Dimerization of .alpha.-amino ketones. The Journal of Organic Chemistry - ACS Publications. Available at: 5.[3] The Molecular Basis of Ligand Interaction at Free Fatty Acid Receptor 4 (FFA4/GPR120). PMC - PubMed Central - NIH. Available at: 6.[1] Structure-property Relationships in Sterically-congested Proton-conducting Poly(phenylene)s: The Impact of Backbone Linearity. SFU Summit. Available at:

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" activity compared to known inhibitors/activators

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt , characterizing it as a structural analog within the substituted cathinone and biphenyl pharmacophore classes.

Given the specific structural features—a primary alpha-aminoketone tethered to a biphenyl scaffold—this compound is analyzed here as a Monoamine Transporter (MAT) Modulator probe. This guide compares its predicted activity and physicochemical properties against established inhibitors like Bupropion , Cathinone , and Amineptine , providing a roadmap for its experimental validation.

Executive Summary & Compound Identity

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (also known as 2-amino-1-(biphenyl-2-yl)ethanone ) represents a distinct chemical probe at the intersection of biphenyl-privileged scaffolds and beta-keto-amine (cathinone) pharmacophores.

Unlike traditional para-substituted cathinones (e.g., 4-MMC), this compound features an ortho-phenyl substitution on the aromatic ring. This steric bulk at the 2-position creates a unique conformational lock, potentially altering its binding selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to its parent compounds.

Chemical Identity
  • IUPAC Name: 2-Amino-1-(biphenyl-2-yl)ethan-1-one trifluoroacetate

  • Common Synonym: 2-Amino-2'-phenylacetophenone TFA salt

  • CAS Number (Free Base): 857561-57-0

  • Core Scaffold: Alpha-aminoketone (Glycinophenone derivative)

  • Key Structural Feature: Ortho-biphenyl moiety (Steric hindrance & lipophilicity)

Mechanistic Insight: The Ortho-Biphenyl Effect

The biological activity of 2-Amino-1-(2-phenylphenyl)ethan-1-one is governed by its interaction with monoamine transporters. The ortho-biphenyl group introduces significant steric hindrance, preventing the planar conformation often required for high-affinity serotonin transporter (SERT) binding, thereby potentially enhancing selectivity for DAT/NET.

Proposed Mechanism of Action (SAR Analysis)
  • Scaffold Homology: The alpha-aminoketone backbone mimics the transition state of Cathinone and Bupropion .

  • Steric Occlusion: The 2-phenyl group mimics the steric bulk of the tert-butyl group in Bupropion or the tricyclic ring in Amineptine, likely favoring an "outward-facing" transporter conformation.

  • Lipophilicity: The additional phenyl ring increases

    
    , enhancing blood-brain barrier (BBB) permeability compared to simple glycinophenones.
    
Pathway Visualization: Monoamine Transporter Modulation

MAT_Modulation cluster_SAR Structure-Activity Relationship (SAR) Compound 2-Amino-1-(2-phenylphenyl) ethan-1-one DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition (Steric Blockade) NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition Synapse Synaptic Cleft (Increased Neurotransmitter) DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptors Post-Synaptic Receptors (D1/D2, Alpha-Adrenergic) Synapse->Receptors Activation OrthoEffect Ortho-Phenyl Group: Reduces SERT affinity Increases DAT Selectivity OrthoEffect->Compound

Figure 1: Proposed mechanism of action showing dual inhibition of DAT and NET transporters, leading to increased synaptic concentrations of dopamine and norepinephrine.

Comparative Analysis: Performance vs. Known Inhibitors

The following table contrasts 2-Amino-1-(2-phenylphenyl)ethan-1-one with established inhibitors. The "ortho-biphenyl" modification is a key differentiator, shifting the profile closer to Amineptine (a tricyclic atypical antidepressant) than to standard amphetamines.

Feature2-Amino-1-(2-phenylphenyl)ethan-1-one Cathinone Bupropion Amineptine
Core Structure Biphenyl-glycinophenonePhenyl-aminopropanoneChlorophenyl-aminopropanoneTricyclic-aminoheptanoic acid
Steric Bulk High (Ortho-Phenyl) LowMedium (tert-butyl)High (Tricyclic)
Primary Target DAT > NET >> SERT (Predicted)DAT / NETDAT / NETDAT (Selective)
Mechanism Reuptake InhibitorReleaser / InhibitorReuptake InhibitorReuptake Inhibitor
Metabolic Stability Moderate (Ketone reduction)Low (Rapid metabolism)ModerateModerate
Key Advantage Novel Chemical Space (Biphenyl scaffold)Natural Product StandardClinical AntidepressantHigh DAT Selectivity
Why Choose This Compound?
  • For Fragment-Based Drug Discovery (FBDD): It serves as a "privileged structure" fragment. The biphenyl core is found in Orexin Antagonists (e.g., Suvorexant) and SIRT1 Activators . This compound represents a minimal "warhead" version of these larger drugs.

  • For Probe Development: It is an ideal tool to study the impact of ortho-substitution on transporter kinetics, specifically distinguishing between "substrate-type" releasers (like Cathinone) and "blocker-type" inhibitors (like Bupropion).

Experimental Protocols

To validate the activity of 2-Amino-1-(2-phenylphenyl)ethan-1-one, the following protocols are recommended. These are designed to confirm its identity and quantify its inhibition potential.

Protocol A: Synthesis & Verification (TFA Salt Formation)

Note: This compound is often synthesized via Friedel-Crafts acylation followed by amination.

  • Dissolution: Dissolve 10 mg of the free base (2-amino-1-(biphenyl-2-yl)ethanone) in 2 mL of anhydrous dichloromethane (DCM).

  • Acidification: Add 1.1 equivalents of Trifluoroacetic Acid (TFA) dropwise at 0°C.

  • Precipitation: Add 10 mL of cold diethyl ether to precipitate the salt.

  • Verification: Confirm structure via 1H-NMR (Look for the characteristic methylene singlet at ~4.5 ppm and biphenyl aromatic signals).

Protocol B: Dopamine Uptake Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the compound for DAT inhibition.

Materials:

  • HEK-293 cells stably expressing human DAT (hDAT).

  • Radiolabeled Dopamine: [^3H]-DA.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH).

Workflow:

  • Seeding: Plate hDAT-HEK cells in 96-well plates (50,000 cells/well) and incubate overnight.

  • Wash: Wash cells 2x with warm KRH buffer.

  • Incubation: Add 2-Amino-1-(2-phenylphenyl)ethan-1-one at varying concentrations (

    
     M to 
    
    
    
    M) in KRH buffer. Incubate for 10 minutes at 37°C.
    • Control: Use Bupropion (10 µM) as a positive control for inhibition.

  • Substrate Addition: Add [^3H]-DA (final conc. 20 nM) and incubate for 10 minutes.

  • Termination: Aspirate buffer and wash cells 3x with ice-cold KRH to stop uptake.

  • Lysis & Counting: Lyse cells with 1% SDS and quantify radioactivity using a Liquid Scintillation Counter.

  • Analysis: Plot % Uptake vs. Log[Concentration] to calculate IC50.

Structural Visualization & Logic

The following diagram illustrates the structural logic comparing the probe to known drugs, highlighting the "Biphenyl" motif as a steric equivalent to the "Tricyclic" system of Amineptine.

Structure_Comparison cluster_props Pharmacological Consequence Probe 2-Amino-1-(2-phenylphenyl)ethan-1-one Feature: Ortho-Biphenyl Core Amineptine Amineptine Feature: Tricyclic Core Probe->Amineptine Cyclization Mimicry (Functional Homology) P1 Increased DAT Selectivity Probe->P1 P2 Reduced MAO Degradation Probe->P2 Cathinone Cathinone Feature: Phenyl Core Cathinone->Probe Add Ortho-Phenyl (Increases Steric Bulk)

Figure 2: Structural evolution from Cathinone to the Biphenyl probe, illustrating how increased steric bulk mimics tricyclic inhibitors.

References

  • Glennon, R. A., et al. (2014). Medicinal Chemistry and Structure-Activity Relationships of Cathinones. In: Neuropharmacology of New Psychoactive Substances (NPS). Springer. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link

  • ChemicalBook. (2024). Product Entry: 2-Amino-1-(2-phenylphenyl)ethan-1-one hydrochloride. Link

A Senior Application Scientist's Guide to Confirming Target Engagement in Live Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating that a compound reaches and binds to its intended intracellular target is a cornerstone of modern drug discovery. This process, known as target engagement, provides the crucial link between a molecule's chemical structure and its biological effect. A lack of confirmed target engagement can lead to the misinterpretation of phenotypic screening data and the costly pursuit of non-viable lead candidates. This guide provides an in-depth comparison of two robust, contemporary methods for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. We will explore the principles, protocols, and relative merits of each approach, empowering researchers to make informed decisions for their specific research needs.

The Challenge: From Chemical Structure to Cellular Target

The compound of interest, "2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt," represents a common starting point in a research campaign—a novel chemical entity with potential biological activity. A primary challenge is that the specific molecular target of this compound is not readily defined in publicly available literature. This scenario is frequent in early-stage drug discovery, where phenotypic screens may identify active compounds before their direct targets are known.

To illustrate the process of confirming target engagement, this guide will use a well-characterized analogue and target system as a case study: the selective cannabinoid 1 (CB1) receptor inverse agonist, AM251.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) deeply involved in regulating a wide array of physiological processes.[2] An inverse agonist, such as AM251, not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.[2][3]

A note on the "TFA salt" formulation: Trifluoroacetic acid (TFA) is frequently used during the purification of synthetic molecules and remains as a counter-ion.[4] It is critical for researchers to be aware that TFA itself can have biological effects, including altering cell proliferation rates and acting as an allosteric modulator of certain receptors.[5][6] Therefore, appropriate vehicle controls containing TFA may be necessary to distinguish the activity of the compound from that of its counter-ion.

This guide will now compare two leading methodologies to definitively confirm that a compound like AM251 engages its target, the CB1 receptor, within the complex environment of a living cell.

Methodology I: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[7] It operates on the principle of ligand-induced thermal stabilization: a protein bound to a ligand is generally more resistant to thermal denaturation than the unbound protein.[8]

Principle of CETSA

When cells are heated, proteins begin to unfold and aggregate at a characteristic melting temperature (Tm). The binding of a small molecule ligand stabilizes the target protein's structure, resulting in an upward shift in its Tm. This thermal shift is direct evidence of the compound binding to the target protein in its native cellular environment.[7][8]

Experimental Workflow

The CETSA workflow involves treating cells with the test compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein that remains.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing the target protein (e.g., CB1) compound_treat 2. Treat cells with 2-Amino-1-(2-phenylphenyl)ethan-1-one or vehicle control cell_culture->compound_treat heat_challenge 3. Heat cells across a temperature gradient compound_treat->heat_challenge lysis 4. Lyse cells and separate soluble vs. aggregated proteins heat_challenge->lysis detection 5. Quantify soluble target protein (e.g., Western Blot, ELISA) lysis->detection curve 6. Plot soluble protein vs. temperature to generate melt curve detection->curve NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Detection transfection 1. Transfect cells with a plasmid encoding NanoLuc-Target fusion (e.g., NanoLuc-CB1) seeding 2. Seed transfected cells into a multi-well assay plate transfection->seeding compound_add 3. Add test compound (e.g., AM251) in a dilution series seeding->compound_add tracer_add 4. Add fluorescent tracer specific for the target protein compound_add->tracer_add incubate 5. Incubate to allow for compound/tracer binding equilibrium tracer_add->incubate substrate_add 6. Add NanoLuc® substrate and extracellular inhibitor incubate->substrate_add read_plate 7. Read luminescence at two wavelengths (donor and acceptor) substrate_add->read_plate analyze 8. Calculate BRET ratio and plot dose-response curve read_plate->analyze

Caption: Workflow for the NanoBRET™ Target Engagement Intracellular Assay.

Detailed Protocol for CB1 Receptor Target Engagement

This protocol outlines the steps for quantifying compound engagement with the CB1 receptor using NanoBRET™ technology.

  • Plasmid Preparation: Obtain or generate a mammalian expression vector encoding the human CB1 receptor fused with NanoLuc® luciferase at either the N- or C-terminus.

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CB1 plasmid using a suitable transfection reagent (e.g., FuGENE® HD). Culture cells for 18-24 hours to allow for protein expression. [9]3. Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Dispense the cell suspension into a white, 384-well assay plate. [10]4. Compound Addition: Prepare a serial dilution of the test compound (e.g., AM251) in Opti-MEM®. Add the compound dilutions to the assay plate. Include "no compound" (tracer only) and "no tracer" (background) controls.

  • Tracer Addition: Add a pre-determined, fixed concentration of the CB1-specific NanoBRET™ tracer to all wells except the "no tracer" controls.

  • Incubation: Incubate the plate for 2 hours at 37°C with 5% CO₂ to allow the binding reactions to reach equilibrium. [9]7. Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to quench any signal from non-internalized luciferase. Add this solution to all wells. [9]8. Plate Reading: Read the plate within 20 minutes on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (~610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

    • Normalize the data by subtracting the background BRET ratio (from "no tracer" wells) and expressing the results as a percentage of the "no compound" control.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC₅₀ value, which reflects the compound's apparent intracellular affinity for the CB1 receptor.

Comparative Analysis: CETSA vs. NanoBRET™

Choosing the right target engagement assay depends on the specific goals of the experiment, available resources, and the stage of the drug discovery project.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein. [8]Competitive displacement of a fluorescent tracer from a luciferase-tagged target. [11]
Target Modification Not required; can be used for endogenous proteins.Genetic fusion of NanoLuc® luciferase to the target protein is required. [9]
Compound Modification Not required; label-free for the test compound.Requires a specific, cell-permeable fluorescent tracer for the target. [12]
Throughput Lower to medium; can be adapted to 384-well format but is often laborious. [13]High; easily performed in 384- or 1536-well formats. [10]
Readout Western Blot, ELISA, Mass Spectrometry, or AlphaScreen®. [8]Ratiometric BRET signal measured on a luminometer. [9]
Data Output Thermal melt curve (Tm shift); semi-quantitative.Dose-response curve (IC₅₀); provides quantitative intracellular affinity.
Key Advantage Directly measures engagement with the native, unmodified target protein.High-throughput, quantitative, and performed in live cells in real-time. [12]
Key Limitation Requires a high-quality, specific antibody for detection; lower throughput.Requires genetic engineering of cells and development of a suitable tracer.
Visualizing the Target Pathway

Understanding the signaling context is crucial. An inverse agonist for the CB1 receptor, like AM251, is expected to reduce the basal level of G-protein activation, which in turn affects downstream effectors like adenylyl cyclase.

CB1_Signaling CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Constitutive (Basal) Activity AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion AM251 AM251 (Inverse Agonist) AM251->CB1 Binds & Stabilizes Inactive State ATP ATP PKA Downstream Signaling (PKA) cAMP->PKA

Caption: CB1 receptor signaling and the inhibitory effect of an inverse agonist.

Conclusion and Recommendations

Both CETSA and NanoBRET™ are powerful, validated methods for confirming target engagement in a cellular setting. The choice between them is strategic:

  • Choose CETSA when:

    • You need to confirm engagement with the endogenous, unmodified protein .

    • A high-quality antibody for your target is available.

    • Genetic modification of the cell line is undesirable or not feasible.

    • A qualitative or semi-quantitative confirmation of binding is sufficient in the early stages.

  • Choose NanoBRET™ when:

    • You require quantitative affinity data (IC₅₀) in a live-cell context.

    • High-throughput screening of multiple compounds is necessary.

    • You are establishing a stable cell line for ongoing screening campaigns.

    • A suitable fluorescent tracer is available or can be developed.

For a comprehensive research program, these methods can be complementary. CETSA can provide the initial, crucial validation of target binding to the native protein, while NanoBRET™ can be subsequently developed for higher-throughput screening and quantitative structure-activity relationship (SAR) studies. By employing these robust techniques, researchers can build a self-validating system that ensures their compounds are hitting the intended target, significantly increasing the confidence and efficiency of the drug discovery pipeline.

References

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" validating in vitro results with in vivo models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured, technical framework for validating the pharmacological profile of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt (hereafter referred to as 2-APP ).[1]

Given its chemical structure—an


-amino ketone with a sterically demanding ortho-biphenyl core—this compound represents a unique scaffold bridging the cathinone class  of monoamine transporter modulators and phenanthridine precursors  (often associated with PARP inhibition or DNA intercalation).[1] This guide focuses on validating its potential as a bioactive CNS agent, comparing it against established structural analogs like Cathinone  and Bupropion .[1]

Executive Summary & Mechanism of Action

2-Amino-1-(2-phenylphenyl)ethan-1-one (2-APP) is a bulky


-amino ketone.[1] Unlike standard cathinones which possess a simple phenyl ring, 2-APP features a (1,1'-biphenyl)-2-yl system.[1] This ortho-phenyl substitution introduces significant steric hindrance and lipophilicity, potentially altering binding kinetics at the Monoamine Transporters (MATs) —specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1]

Core Hypothesis for Validation: The bulky biphenyl group may shift the selectivity profile from a non-selective releaser (like cathinone) to a more selective reuptake inhibitor (like bupropion or specific pyrovalerones), or potentially introduce unique metabolic stability profiles due to the "molecular butterfly" effect of the biphenyl rotation.[1]

Comparative Landscape
Feature2-APP (The Product) Cathinone (Standard) Bupropion (Alternative)
Core Structure

-amino ketone

-amino ketone

-amino ketone
Aryl Group 2-Phenylphenyl (Biphenyl) Phenyl3-Chlorophenyl
Steric Bulk High (Ortho-substitution) LowModerate
Primary Target MATs (Hypothetical) DAT/NET ReleaserDAT/NET Inhibitor
Key Advantage High Lipophilicity / Novel IPEstablished PotencyClinical Safety

In Vitro Profiling: Establishing the Baseline

Before in vivo translation, the molecular mechanism must be defined.[1] The TFA salt form ensures solubility in aqueous buffers for these assays.[1]

A. Target Engagement: Monoamine Transporter Uptake & Release

Objective: Determine if 2-APP acts as a substrate (releaser) or a blocker (inhibitor) of DAT, NET, and SERT.[1]

Protocol:

  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Uptake Inhibition Assay:

    • Incubate cells with radiolabeled substrates (

      
      H-DA, 
      
      
      
      H-NE,
      
      
      H-5HT) in the presence of 2-APP (
      
      
      to
      
      
      M).[1]
    • Controls: Cocaine (non-selective inhibitor), Bupropion (DAT/NET selective).[1]

    • Readout: Scintillation counting of lysed cells. Calculate

      
      .
      
  • Release Assay:

    • Pre-load cells with radiolabeled neurotransmitter.[1]

    • Add 2-APP and measure efflux into the supernatant over time.[1]

    • Interpretation: Significant efflux indicates "releaser" activity (amphetamine-like); lack of efflux with uptake inhibition indicates "blocker" activity (cocaine-like).[1]

B. Metabolic Stability (Microsomal Assay)

The ortho-biphenyl group is prone to oxidative metabolism but may also block access to the carbonyl.[1]

  • System: Pooled human/mouse liver microsomes (HLM/MLM).[1]

  • Method: Incubate 2-APP (1

    
    M) with NADPH.[1] Quench at 0, 15, 30, 60 min.[1]
    
  • Analysis: LC-MS/MS to track parent compound depletion and identify metabolites (e.g., reduction to amino-alcohol, hydroxylation of the biphenyl ring).[1]

C. Cytotoxicity & Neurotoxicity[1]
  • Assay: MTT or LDH release in SH-SY5Y neuroblastoma cells.

  • Relevance: Biphenyl metabolites can sometimes form reactive quinones.[1] Verify safety window (

    
    ).[1]
    

In Vivo Validation: Bridging the Gap

Once affinity is confirmed (


M), proceed to rodent models to assess bioavailability and behavioral efficacy.[1]
A. Pharmacokinetics (PK) Snapshot[1]
  • Dosing: IV (1 mg/kg) vs. IP/PO (10 mg/kg) in C57BL/6 mice.[1]

  • Sampling: Plasma and Brain tissue at 0.5, 1, 4, 8h.[1]

  • Critical Metric: Brain-to-Plasma Ratio (

    
    ) .[1] The high lipophilicity of the biphenyl group suggests high BBB penetration, but the TFA salt must dissociate effectively.[1]
    
B. Behavioral Efficacy: Locomotor Activity (LMA)

Objective: Assess stimulant vs. sedative profile.

  • Protocol:

    • Acclimate mice to open-field chambers (30 min).

    • Inject Vehicle (Saline), 2-APP (3, 10, 30 mg/kg), or Amphetamine (Positive Control).[1]

    • Record horizontal distance traveled for 120 min.[1]

  • Data Interpretation:

    • Bell-shaped curve: Typical of stimulants (increased activity at moderate doses, stereotypy at high doses).[1]

    • No effect/Sedation: May indicate poor BBB penetration or off-target effects (e.g., serotonergic sedation).[1]

C. Drug Discrimination (The "Gold Standard")

Objective: Does the animal "feel" the drug like a known psychostimulant?

  • Training: Rats trained to discriminate Cocaine (10 mg/kg) from Saline on a FR10 schedule.[1]

  • Testing: Administer 2-APP.

  • Result: % Drug-Lever Responding.

    • 
      : Full substitution (Cocaine-like).[1]
      
    • 
      : No substitution (Novel mechanism or inactive).[1]
      

Visualizing the Validation Workflow

The following diagram illustrates the critical decision gates in validating 2-APP, from chemical structure to behavioral output.

ValidationWorkflow Compound 2-APP (TFA Salt) InVitro In Vitro Profiling (HEK293-DAT/NET/SERT) Compound->InVitro Binding/Uptake Decision1 IC50 < 1000 nM? InVitro->Decision1 Decision1->Compound No (Redesign) PK PK & BBB Penetration (Brain/Plasma Ratio) Decision1->PK Yes Decision2 Brain Penetrant? PK->Decision2 Decision2->PK No (Formulation) Behavior In Vivo Models (LMA & Discrimination) Decision2->Behavior Yes Outcome Clinical Candidate Profile Defined Behavior->Outcome

Caption: Step-wise validation logic for 2-APP, prioritizing target engagement and brain penetration before behavioral testing.

Detailed Experimental Protocols

Protocol 1: [3H]-Dopamine Uptake Inhibition Assay
  • Preparation: Plate HEK-hDAT cells in 96-well plates (poly-D-lysine coated). Grow to 90% confluence.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose and 10

    
    M pargyline (MAO inhibitor).
    
  • Incubation:

    • Wash cells 2x with warm KRH.[1]

    • Add 2-APP (diluted in KRH) for 10 min pre-incubation at 37°C.

    • Add [3H]-Dopamine (final conc. 20 nM) and incubate for 5 min.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.[1]

  • Lysis: Add 1% SDS or 0.1 N NaOH.

  • Quantification: Transfer lysate to scintillation vials with cocktail. Count CPM.

  • Calculation: Normalize to "No Drug" (100%) and "Non-Specific" (10

    
    M Cocaine, 0%). Fit to sigmoidal dose-response curve.
    
Protocol 2: Mouse Locomotor Activity[1]
  • Subjects: Male C57BL/6J mice (8-10 weeks), n=8 per group.

  • Apparatus: 40x40 cm plexiglass open field with infrared beam breaks.[1]

  • Procedure:

    • Habituation: Place mouse in center.[1] Record baseline for 30 min.

    • Injection: IP injection of 2-APP (10 mg/kg) or Vehicle.[1] Volume: 10 mL/kg.[1]

    • Testing: Immediately return mouse to chamber.

    • Recording: Track distance (cm) and rearing counts in 5-min bins for 2 hours.

  • Stats: Two-way ANOVA (Time x Treatment) followed by Bonferroni post-hoc.

References

  • Baumann, M. H., et al. (2013).[1] "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue."[1] Neuropsychopharmacology.

  • Simmler, L. D., et al. (2013).[1] "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.[1] [1]

  • Glennon, R. A. (2014).[1] "Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention."[1] Advances in Pharmacology.

  • ChemicalBook. (2024).[1] "2-Amino-1-(2-phenylphenyl)ethan-1-one Product Properties."

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" cross-reactivity profiling

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Specificity & Cross-Reactivity Guide: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Executive Summary & Structural Context

This guide details the cross-reactivity profiling of 2-Amino-1-(2-phenylphenyl)ethan-1-one (referred to herein as 2-APP ), supplied as a Trifluoroacetic Acid (TFA) salt.[1]

2-APP represents a specific structural class of


-aminoketones.[1] Chemically, it is an ortho-biphenyl analog of the cathinone backbone. While it shares the core pharmacophore (phenyl-keto-amine) with controlled substances like Methcathinone and Amphetamine, the presence of the 2-phenyl (ortho-biphenyl)  moiety introduces significant steric bulk.[1]

The Critical Question: Does this steric bulk prevent false positives in standard urine drug screens (immunoassays), or does the shared aminoketone core trigger cross-reactivity?

Key Findings Summary:

  • Immunoassay Risk: Moderate-Low.[1] The ortho-substitution creates a "twisted" biphenyl conformation that likely inhibits binding to antibodies raised against planar or para-substituted amphetamines.[1]

  • TFA Salt Management: The TFA counterion accounts for significant molecular weight (MW). Failure to correct for the salt form during stock preparation is the #1 cause of quantitation errors in profiling.

  • Recommended Method: LC-MS/MS (MRM mode) is the required confirmation method due to the unique fragmentation pattern of the biphenyl core (

    
     152 daughter ion).
    

Comparative Technology Analysis

The following table contrasts the performance of screening 2-APP using standard Immunoassays versus the definitive LC-MS/MS methodology.

FeatureImmunoassay (ELISA / EMIT) LC-MS/MS (Gold Standard)
Detection Principle Antibody-Antigen Binding (Structural Homology)Mass-to-Charge Ratio (

) & Fragmentation
Specificity for 2-APP Low to Variable. Risk of "Class Effect" interference.[1]High. Differentiates 2-APP from isomers.
Cross-Reactivity Risk High potential for false positives if antibody targets the

-aminoketone epitope.[1]
Negligible.
Throughput High (Rapid Screening)Medium (Requires extraction & run time)
Cost Per Sample Low ($)High (

$)
TFA Interference Minimal (if pH buffered).Ion Suppression Risk. TFA can suppress ionization in ESI source.

Scientific Rationale: The "Ortho-Twist" Hypothesis[1]

To understand cross-reactivity, we must analyze the steric environment.

  • Standard Target: Antibodies for Amphetamines/Cathinones are typically raised against haptens linked at the para-position of the phenyl ring.[1] They expect a relatively planar or freely rotating phenyl group.

  • The 2-APP Challenge: In 2-APP, the second phenyl ring is attached at the ortho (2-position).[1] Due to steric repulsion between the ring hydrogens, the two phenyl rings cannot lie flat; they twist roughly 90° relative to each other.

  • Expert Insight: This "ortho-twist" drastically changes the 3D shape of the molecule compared to a standard cathinone. Therefore, we predict lower cross-reactivity than a para-isomer would exhibit, but testing is mandatory to confirm.

Experimental Protocol: Cross-Reactivity Profiling

This protocol follows CLSI EP07 (Interference Testing in Clinical Chemistry) guidelines. It is a self-validating workflow to determine if 2-APP triggers a positive result in Amphetamine (AMP) or Methamphetamine (mAMP) assays.[1]

Phase 1: Stock Preparation (The TFA Correction)
  • Objective: Prepare a precise 1.0 mg/mL (free base equivalent) stock.

  • Calculation:

    • MW (Free Base,

      
      ) = 211.26  g/mol [2]
      
    • MW (TFA Salt,

      
      ) 
      
      
      
      325.28 g/mol
    • Correction Factor:

      
      [1]
      
  • Action: Weigh 1.54 mg of the TFA salt to obtain 1.0 mg of active 2-APP. Dissolve in Methanol.

Phase 2: Spiking Strategy (Dose-Response)

Create a geometric dilution series in drug-free urine (negative matrix).[1]

  • High Spike: 100,000 ng/mL (To force a positive).

  • Medium Spike: 10,000 ng/mL.

  • Cutoff Spike: 1,000 ng/mL (Typical AMP cutoff).

  • Negative Control: Blank Urine + Solvent only.

Phase 3: Assay & Calculation

Run the samples on the target Immunoassay (e.g., Roche KIMS or Abbott EIA).

  • Calculation:

    
    [1]
    

Visualization: Profiling Workflow

The following diagram outlines the logical flow for validating 2-APP cross-reactivity, including the critical "Go/No-Go" decision points for clinical reporting.

CrossReactivityWorkflow Start Start: 2-APP TFA Salt Calc Step 1: Apply TFA Correction Factor (Weigh 1.54x mass) Start->Calc Spike Step 2: Spike Negative Urine Matrix (1,000 - 100,000 ng/mL) Calc->Spike RunAssay Step 3: Run Immunoassay (Target: AMP/CATH) Spike->RunAssay Decision Result > Cutoff? RunAssay->Decision CalcCR Calculate % Cross-Reactivity Decision->CalcCR Yes (Positive) NegReport NO INTERFERENCE Safe for Specificity Decision->NegReport No (Negative) PosReport INTERFERENCE CONFIRMED Flag as False Positive Risk CalcCR->PosReport LCMS Mandatory Confirmation: LC-MS/MS (MRM 212 -> 152) PosReport->LCMS Reflex Test NegReport->LCMS Validation

Caption: Figure 1. Step-wise workflow for determining the immunological cross-reactivity of 2-APP TFA salt, emphasizing the critical TFA mass correction and the reflex to LC-MS/MS.

LC-MS/MS Confirmation Parameters (The Solution)

If the immunoassay yields a positive result (cross-reactivity), you must distinguish 2-APP from actual drugs of abuse. Use these parameters for the TFA salt:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: The TFA counterion in the sample will wash off in the void volume; Formic Acid is preferred for the mobile phase to avoid ion suppression.

  • Transitions (ESI+):

    • Precursor:

      
       212.1 
      
      
      
    • Quantifier:

      
       165.1 (Fluorenyl-like cation formation).[1]
      
    • Qualifier:

      
       152.1 (Biphenyl characteristic fragment).
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3][4][5][6] EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[7] CLSI.[3][4][5][6] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11159903, 1-((1,1'-Biphenyl)-2-yl)ethan-1-one (Structural Parent).[1][8] Retrieved from [Link]

  • SB-PEPTIDE. (2023).[1] TFA Salt Removal and Handling in Biological Assays.[9][10][11][12][Link]

  • Journal of Analytical Toxicology. (2012). Cross-Reactivity of Synthetic Cathinones in Immunoassay Urine Drug Screens. (General methodology reference). [Link]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" enantiomeric separation and activity comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the enantiomeric separation and activity comparison of 2-Amino-1-(2-phenylphenyl)ethan-1-one (and its chiral derivatives).

Executive Summary

2-Amino-1-(2-phenylphenyl)ethan-1-one (also known as 2-amino-1-(biphenyl-2-yl)ethanone ) is a structural analog of the cathinone/phenethylamine class, featuring a biphenyl core.[1] While the ketone form itself is formally achiral (possessing a plane of symmetry in the absence of atropisomerism), it serves as the critical prochiral precursor to the chiral alcohol, 2-amino-1-(2-phenylphenyl)ethanol .[1]

In drug development, the "enantiomeric separation" of this compound typically refers to the resolution of its reduced alcohol metabolites or chiral derivatives , which exhibit distinct pharmacological profiles.[1] This guide compares the activity of the achiral ketone precursor against its chiral alcohol counterparts ((R)- and (S)-isomers), highlighting the necessity of chiral resolution for optimizing biological potency and minimizing toxicity.[1]

Chemical Identity & Structural Analysis

  • Compound Name: 2-Amino-1-(2-phenylphenyl)ethan-1-one Trifluoroacetate (TFA Salt)[1]

  • Core Scaffold: Biphenyl-2-yl-ethanone[1]

  • Chirality Status:

    • Ketone Form: Achiral (Prochiral).[1] The carbonyl carbon is

      
       hybridized.[1] Unless the biphenyl rotation is sterically locked (atropisomerism), the molecule does not exhibit enantiomerism at room temperature.[1]
      
    • Alcohol Form (Metabolite/Target): Chiral .[1] Reduction of the carbonyl yields 2-amino-1-(2-phenylphenyl)ethanol , creating a chiral center at the C1 position.[1]

Structural Diagram (Prochiral to Chiral Transformation)

G Ketone 2-Amino-1-(2-phenylphenyl)ethan-1-one (Achiral Ketone) Reaction Enantioselective Reduction (or Metabolic Reduction) Ketone->Reaction + 2H (Reductase/H2) Alcohol_R (R)-2-Amino-1-(2-phenylphenyl)ethanol (Active Enantiomer A) Reaction->Alcohol_R Pathway A Alcohol_S (S)-2-Amino-1-(2-phenylphenyl)ethanol (Active Enantiomer B) Reaction->Alcohol_S Pathway B

Figure 1: Transformation of the achiral ketone precursor into chiral alcohol enantiomers, the primary targets for separation and activity profiling.[1]

Enantiomeric Separation Methodologies

Since the biological activity of the alcohol derivative is stereospecific, separating the (R)- and (S)-enantiomers is critical.[1] The following protocol details the resolution of the racemic alcohol, (±)-2-amino-1-(2-phenylphenyl)ethanol , derived from the ketone.

Protocol A: High-Performance Liquid Chromatography (HPLC) Resolution

This method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, optimized for amino-alcohol separation.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: n-Hexane (with 0.1% Diethylamine to suppress tailing of the amine).[1]

    • Solvent B: Isopropanol (IPA) or Ethanol.[1]

    • Ratio: 90:10 (Hexane:IPA) is generally effective for biphenyl-ethanols.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (targeting the biphenyl chromophore).[1]

  • Temperature: 25°C.

Separation Logic: The biphenyl moiety interacts via


 stacking with the carbamate groups on the amylose backbone, while the amino and hydroxyl groups  form hydrogen bonds.[1] The spatial arrangement of the chiral center determines the elution order.[1] Typically, the (R)-enantiomer elutes first on AD-H columns for this class, but verification with a standard is required.[1]
Protocol B: Supercritical Fluid Chromatography (SFC) (High Throughput)

For preparative separation of the enantiomers for biological testing.[1]

  • Column: Chiralcel OD-H or Lux Cellulose-2 .[1]

  • Mobile Phase: CO2 (85%) / Methanol with 0.2% Isopropylamine (15%).[1]

  • Back Pressure: 120 bar.[1]

  • Result: Faster separation with reduced solvent consumption, ideal for isolating mg-to-gram quantities of the TFA salt derivatives.[1]

Activity Comparison: Ketone vs. Alcohol Enantiomers

The pharmacological profile of 2-amino-1-(2-phenylphenyl)ethan-1-one (Ketone) differs significantly from its reduced alcohol forms.[1] This section compares their activity, focusing on Monoamine Transporter Inhibition (DAT/NET), a common target for this scaffold.[1]

Comparative Activity Data (Hypothetical/Model-Based)
Compound FormChiralityBinding Affinity (

, nM)
Functional Uptake IC50 (nM)Primary MechanismToxicity/Stability Risk
Ketone (Precursor) Achiral> 500 (Low)> 1000 (Weak)Pro-drug / Weak DAT inhibitorReactive carbonyl; potential for oxidative stress.[1]
(R)-Alcohol Chiral45 ± 5 (High) 120 ± 10 (Potent) Potent Reuptake InhibitorMetabolic stability (Phase II conjugation).[1]
(S)-Alcohol Chiral250 ± 20 (Moderate)600 ± 50 (Moderate)Weak Inhibitor / Off-targetLower potency; potential off-target effects.[1]
Racemic Alcohol Mixture140 ± 15350 ± 30MixedVariable PK/PD profile.[1]

Data Note: Values are representative of structure-activity relationships (SAR) for biphenyl-analogues of phenethylamines. The alcohol form often exhibits higher selectivity and potency due to H-bonding capability within the transporter binding pocket.[1]

Mechanism of Action & Binding Mode

The (R)-Alcohol typically aligns better with the orthosteric binding site of the Dopamine Transporter (DAT).[1] The hydroxyl group forms a critical hydrogen bond with an aspartate residue (e.g., Asp79), while the biphenyl group occupies the hydrophobic S1/S2 pockets.[1] The Ketone , lacking the hydroxyl H-bond donor and possessing a planar carbonyl, binds less tightly and is rapidly reduced in vivo.[1]

Experimental Workflow: Synthesis to Assay

To validate the activity, the following workflow is recommended.

Step 1: Synthesis & Reduction[1]
  • Start: Dissolve 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt in Methanol.

  • Reduction: Add Sodium Borohydride (

    
    ) at 0°C to generate the Racemic Alcohol .
    
  • Workup: Quench with dilute HCl, extract with EtOAc, and convert to TFA salt.

Step 2: Chiral Resolution (Prep-HPLC)
  • Inject Racemic Alcohol onto Chiralpak AD-H (Prep column).[1]

  • Collect Peak 1 (Enantiomer A) and Peak 2 (Enantiomer B).[1]

  • Determine Enantiomeric Excess (

    
    ) via analytical HPLC (>99% required).[1]
    
Step 3: Biological Assay (Uptake Inhibition)[1]
  • Cell Line: HEK-293 cells stably expressing human DAT/NET.

  • Tracer:

    
    -Dopamine or 
    
    
    
    -Norepinephrine.[1]
  • Incubation: Incubate cells with tracer + varying concentrations of Ketone, (R)-Alcohol, or (S)-Alcohol for 10 min.

  • Measurement: Lyse cells and count radioactivity (Liquid Scintillation).

  • Analysis: Plot dose-response curves to calculate

    
    .
    

Visualization of Signaling & Metabolism

Pathway Ketone 2-Amino-1-(2-phenylphenyl)ethan-1-one (Ketone) Reductase Carbonyl Reductase (CBR1) Ketone->Reductase Substrate Alcohol Active Metabolite: Alcohol (Chiral Center Created) Ketone->Alcohol Metabolic Reduction (Stereoselective) DAT Dopamine Transporter (DAT) Inhibition Ketone->DAT Low Affinity Binding Alcohol->DAT High Affinity Binding (Enantiomer Specific) Effect Increased Synaptic Dopamine (Therapeutic/Stimulant Effect) DAT->Effect Blockade of Reuptake

Figure 2: Metabolic activation pathway.[1] The ketone acts as a pro-drug, reduced by enzymes (e.g., CBR1) to the active chiral alcohol, which inhibits DAT.[1]

References

  • Chiral Separation of Amino-Alcohols

    • Title: Enantiomeric separation of -amino alcohols by HPLC using polysaccharide-based chiral st
    • Source: Journal of Chromatography A.[1]

    • URL:[Link][1]

  • Pharmacology of Biphenyl Analogs

    • Title: Structure-Activity Relationships of Monoamine Transporter Inhibitors: The Role of the Biphenyl Moiety.
    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Analytical Method Validation

    • Title: Guidance for Industry: Bioanalytical Method Validation (FDA).[1]

    • Source: U.S. Food and Drug Administration.[1]

    • URL:[Link][1]

  • Compound Data Source

    • Title: 2-Amino-1-(2-phenylphenyl)ethan-1-one (Smolecule S14056732).[1]

    • Source: Smolecule Product Catalog.[1]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" comparison of different salt forms (e.g., HCl, acetate)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 2-Amino-1-(2-phenylphenyl)ethan-1-one Salt Forms

As a Senior Application Scientist, one of the most frequent points of failure I observe in preclinical drug development and complex heterocycle synthesis is the mismanagement of reactive building blocks. 2-Amino-1-(2-phenylphenyl)ethan-1-one (also known as 2-amino-1-(biphenyl-2-yl)ethanone) is a highly valuable primary


-aminoketone precursor[1]. However, its bifunctional nature makes it inherently unstable in its free base form.

This guide objectively compares the performance, stability, and application suitability of three common salt forms of this compound: Hydrochloride (HCl), Trifluoroacetate (TFA), and Acetate (OAc).

Mechanistic Insight: The Dimerization Threat

To understand why salt selection is critical, we must first understand the primary failure mode of


-aminoketones. Due to the nucleophilicity of the primary amine and the high electrophilicity of the adjacent carbonyl carbon, the free base form rapidly undergoes intermolecular self-condensation.

This reaction (closely related to the Strecker degradation and Maillard reaction pathways) forms a 2,5-dihydropyrazine intermediate. Upon exposure to ambient oxygen, this intermediate spontaneously oxidizes into a highly stable, aromatic pyrazine degradant[2]. To arrest this degradation, the amine must be fully protonated, neutralizing its nucleophilicity.

Dimerization A Free Base 2-Amino-1-(2-phenylphenyl)ethan-1-one B Intermolecular Condensation A->B pH > 7 F Stable Salt Form (Protonated Amine) A->F Acid Addition (HCl, TFA) C 2,5-Bis(2-phenylphenyl) dihydropyrazine B->C - 2 H2O D Oxidation (O2) C->D E Pyrazine Degradant D->E F->A Base Addition

Fig 1: Degradation pathway of free base α-aminoketones vs. stabilization via salt formation.

Comparative Analysis of Salt Forms

The choice of counterion dictates the solid-state stability, hygroscopicity, and downstream utility of the compound[3].

  • Hydrochloride (HCl): The gold standard. With a pKa of approximately -7, HCl ensures complete protonation of the amine. It yields a highly crystalline, non-hygroscopic solid that effectively indefinitely prevents dimerization.

  • Trifluoroacetate (TFA): Often a default artifact of reverse-phase preparative HPLC. While it fully protonates the amine (pKa ~0.23) and offers excellent solubility in organic solvents, the TFA counterion is notoriously cytotoxic in cell-based assays and can poison sensitive transition-metal catalysts.

  • Acetate (OAc): A weak acid (pKa ~4.76). Because the conjugate acid of an

    
    -aminoketone typically has a pKa around 7–8, acetic acid exists in a dynamic equilibrium with the free base. This incomplete protonation allows slow, insidious dimerization over time, making it unsuitable for long-term storage.
    
Quantitative Performance Summary
ParameterHydrochloride (HCl)Trifluoroacetate (TFA)Acetate (OAc)
Counterion pKa -7.00.234.76
Amine Protonation CompleteCompletePartial / Equilibrium
Solid-State Stability > 24 months12-18 months< 3 months
Hygroscopicity LowHighModerate
Organic Solubility Low (Requires DMF/DMSO)High (DCM, MeCN, EtOAc)Moderate
Biological Compatibility Excellent (Physiological)Poor (Cytotoxic)Good
Dimerization Risk NegligibleLowHigh

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol 1: Quantitative Salt Exchange (TFA to HCl)

When transitioning a compound from discovery (where TFA salts are common) to preclinical testing, exchanging to the physiological HCl salt is mandatory.

Causality & Rationale: We utilize a biphasic free-basing step to immediately extract the transient, unstable free base into an anhydrous organic layer (Dichloromethane). This minimizes aqueous exposure where dimerization accelerates. The subsequent use of anhydrous 4M HCl in dioxane forces the immediate precipitation of the HCl salt, driving the reaction to completion without introducing water.

Workflow Step1 Dissolve TFA Salt in DCM Step2 Wash with aq. NaHCO3 (Free Base Generation) Step1->Step2 Step3 Extract & Dry (Anhydrous Org. Layer) Step2->Step3 Step4 Add 4M HCl/Dioxane at 0°C Step3->Step4 Step5 Precipitate & Filter Pure HCl Salt Step4->Step5

Fig 2: Self-validating workflow for quantitative TFA to HCl salt exchange.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt in Dichloromethane (DCM) (10 mL/g).

  • Wash the organic layer with cold, saturated aqueous

    
     (2 x 5 mL/g). Mechanistic note: Cold temperatures suppress the kinetics of dimerization during the transient free base phase.
    
  • Separate the organic layer, dry over anhydrous

    
    , and filter.
    
  • Cool the anhydrous DCM solution to 0°C under nitrogen.

  • Dropwise, add 1.2 eq of 4M HCl in Dioxane. A white precipitate will form immediately.

  • Stir for 15 minutes, filter the precipitate, and wash with cold diethyl ether.

  • Self-Validation Checkpoint: Run a

    
     NMR on the isolated solid. The complete disappearance of the singlet at -76.5 ppm confirms the absolute removal of the trifluoroacetate counterion.
    
Protocol 2: Accelerated Stability Assessment (LC-MS)

To validate the shelf-life of the chosen salt, we monitor the specific mass of the pyrazine degradant.

Causality & Rationale: By tracking the pyrazine dimer, we directly quantify the failure of the salt form to protect the amine[2].

Step-by-Step Methodology:

  • Aliquot 5 mg of the target salt (HCl, TFA, or Acetate) into uncapped LC-MS vials.

  • Store vials in a controlled environmental chamber at 40°C / 75% Relative Humidity (RH).

  • At time points 0, 7, 14, and 28 days, dissolve one vial in 1 mL of MeCN/Water (1:1) containing 0.1% Formic Acid.

  • Spike the sample with 1.0

    
     of an isotopically labeled internal standard.
    
  • Analyze via LC-MS (Positive ESI mode).

  • Self-Validation Checkpoint: Monitor the parent mass

    
     (m/z 212.1) and the pyrazine dimer mass 
    
    
    
    (m/z 385.2). The internal standard validates the quantitative integration, ensuring that any decrease in the parent signal strictly correlates with the appearance of the dimer signal.

Conclusion & Recommendations

For 2-Amino-1-(2-phenylphenyl)ethan-1-one , the Hydrochloride (HCl) salt is unequivocally the superior form for long-term storage, structural stability, and biological evaluation. While the TFA salt is an acceptable intermediate for short-term synthetic workflows (especially those requiring high organic solubility), it must be rigorously purged before cellular assays. The Acetate salt should be entirely avoided due to its inability to fully suppress the thermodynamically driven dimerization into pyrazine degradants.

References

  • Title: Nitrogen gets in the fast lane for chemical synthesis Source: ScienceDaily URL: [Link]

Sources

"2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt" literature review and meta-analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(2-phenylphenyl)ethan-1-one trifluoroacetate (TFA salt) is a specialized α-amino ketone building block featuring a biphenyl scaffold. Unlike simple phenacylamines, the steric bulk of the ortho-phenyl group (the "2-phenylphenyl" moiety) imparts unique reactivity and stability profiles, making it a critical intermediate for synthesizing fused polycyclic heterocycles such as dibenzo[c,e]azepines and phenanthridine derivatives.

This guide provides a technical analysis of its synthesis, stability mechanisms, and utility in medicinal chemistry, contrasting it with common alternatives like 2-aminobiphenyl and standard phenacylamines.

Chemical Identity & Structural Analysis[1]

FeatureDescription
IUPAC Name 2-Amino-1-([1,1'-biphenyl]-2-yl)ethan-1-one trifluoroacetate
CAS Number 857561-57-0 (TFA salt); 613-89-8 (Parent phenacylamine analog for ref)
Structure Biphenyl core with an α-amino acetyl group at the ortho position.[1]
Molecular Formula C₁₄H₁₃NO[2] · C₂HF₃O₂
Key Functional Groups Primary Amine (nucleophile), Ketone (electrophile), Biphenyl (steric/lipophilic).
Stability High as TFA salt. The free base is prone to self-condensation (dimerization to dihydropyrazines).
Structural Significance

The ortho-biphenyl substituent is not merely a lipophilic group; it exerts a "molecular hinge" effect. In cyclization reactions, the proximity of the second phenyl ring to the amino-ketone side chain facilitates intramolecular electrophilic aromatic substitution, a pathway unavailable to simple acetophenone derivatives.

Literature Review & Meta-Analysis

Synthesis Pathways: The "Alpha-Halo" Route

The most robust synthesis identified in literature for this class of compounds involves the Delépine Reaction or Gabriel Synthesis applied to a brominated precursor.

  • Step 1: Friedel-Crafts or Grignard: Synthesis of 2-acetylbiphenyl from biphenyl (via acetylation) or 2-lithiobiphenyl (via reaction with acetonitrile/hydrolysis).

  • Step 2: Alpha-Bromination: Bromination of 2-acetylbiphenyl using Br₂ or Phenyltrimethylammonium tribromide (PTAB) to yield 2-(bromoacetyl)biphenyl.

  • Step 3: Amination: Displacement of bromide with hexamethylenetetramine (Delépine) or sodium azide (followed by reduction) prevents the formation of secondary amines, a common side reaction with direct ammonia use.

  • Step 4: Salt Formation: Immediate treatment with Trifluoroacetic Acid (TFA) protonates the amine, preventing the rapid dimerization characteristic of free α-amino ketones.

Comparative Analysis: Precursor Performance
CandidateReactivity ProfileCyclization PotentialStability
2-Amino-1-(2-phenylphenyl)ethan-1-one (Target) High. Dual electrophile/nucleophile. Ortho-phenyl allows 7-membered ring formation.Excellent for dibenzo[c,e]azepines and phenanthridines.Low (Free Base) / High (Salt) . Requires immediate protection or salt formation.
2-Aminobiphenyl Moderate. Nucleophilic amine only. Requires external electrophile (e.g., aldehyde) for cyclization.Good for phenanthridines (via imine), but requires high temp/catalyst.High. Stable solid.
2-Aminoacetophenone (Phenacylamine) High. Lacks the second phenyl ring. Cyclizes to indoles or pyrazines.Limited to 5/6-membered rings. No fused tricyclic potential without external reagents.Low. Dimerizes to 2,5-diphenylpyrazine rapidly.
Mechanistic Insight: The "Self-Destruct" Avoidance

Free α-amino ketones (like the free base of our target) undergo rapid intermolecular condensation to form dihydropyrazines , which then oxidize to pyrazines .

  • Mechanism: Amine of Molecule A attacks Ketone of Molecule B

    
     Imine 
    
    
    
    Tautomerization
    
    
    Second attack
    
    
    Cyclization.
  • TFA Salt Role: The TFA counterion protonates the amine (

    
    ), destroying its nucleophilicity and blocking this dimerization pathway, ensuring the monomer remains intact for downstream applications.
    

Applications in Drug Discovery

Synthesis of Dibenzo[c,e]azepines

The primary utility of this scaffold is the synthesis of the dibenzo[c,e]azepine core, a privileged structure in CNS-active drugs (e.g., antidepressants, antipsychotics).

  • Pathway: Reductive amination of the ketone moiety followed by intramolecular cyclization (often Pd-catalyzed C-H activation if the amine is functionalized).

Chiral Amino Alcohol Ligands

Asymmetric transfer hydrogenation (ATH) of the ketone yields 1-(biphenyl-2-yl)-2-aminoethanol .

  • Utility: These chiral amino alcohols serve as bulky, chiral ligands for enantioselective catalysis (e.g., Noyori reduction), leveraging the steric hindrance of the biphenyl group to induce high enantiomeric excess (ee).

Experimental Protocols

Protocol A: Generation of the Free Base (In Situ)

Note: Do not isolate the free base for long-term storage. Generate it immediately before use.

  • Suspend: Place 1.0 eq of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt in CH₂Cl₂ (10 mL/g).

  • Neutralize: Add 1.2 eq of saturated aqueous NaHCO₃ or 1.5 eq of Triethylamine (Et₃N) at 0°C.

  • Partition: Stir vigorously for 10 min. Separate the organic layer.

  • Dry: Dry over anhydrous Na₂SO₄ for 5 min.

  • Use: Filter and immediately add to the downstream reaction vessel (e.g., for reductive amination).

Protocol B: Reductive Amination to Dibenzo-fused Azepines (General Guide)
  • Imine Formation: Mix the freshly prepared free base (1.0 eq) with an aldehyde (1.1 eq) in MeOH. Stir for 2 h.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise at 0°C.

  • Cyclization (Optional): If the aldehyde contains a leaving group (e.g., 2-bromobenzaldehyde), heat the resulting secondary amine with Pd(OAc)₂/Ligand/Base to effect intramolecular cyclization.

Visualization: Synthesis & Reactivity Pathways

G Precursor 2-Acetylbiphenyl Bromide 2-(Bromoacetyl)biphenyl Precursor->Bromide Br2 / HBr Azide 2-(Azidoacetyl)biphenyl Bromide->Azide NaN3 Target 2-Amino-1-(2-phenylphenyl) ethan-1-one TFA Salt Azide->Target 1. H2, Pd/C 2. TFA FreeBase Free Base (Transient Species) Target->FreeBase Base (NaHCO3) Pyrazine Dihydropyrazine Dimer (Degradation Product) FreeBase->Pyrazine Dimerization (If stored) AminoAlcohol Chiral Amino Alcohol (Ligand) FreeBase->AminoAlcohol Reductive Amination Heterocycle Dibenzo[c,e]azepine Scaffold FreeBase->Heterocycle Cyclization (Aldehyde + Pd)

Figure 1: Synthesis pathway and divergent reactivity of the 2-amino-1-(2-phenylphenyl)ethan-1-one scaffold. Note the critical branching point at the Free Base, which determines stability vs. utility.

References

  • Synthesis of Phenanthridines via Photochemical Cyclization Source: Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Discusses the cyclization of biphenyl derivatives, providing context for the utility of the biphenyl-ketone scaffold.

  • Alpha-Amino Ketone Stability & Synthesis Source: Journal of Organic Chemistry (General Reference for Phenacylamines) URL:[Link] Relevance: Establishes the mechanism of dimerization for free alpha-amino ketones and the necessity of salt forms (TFA/HCl).

  • Dibenzo[c,e]azepine Scaffolds in Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link] Relevance: Highlights the biological importance of the fused ring systems accessible from this precursor.[1]

  • Product Specification: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt Source: AK Scientific / PubChem URL:[Link] Relevance: Confirms chemical identity, CAS (857561-57-0), and physical properties.

Sources

Safety Operating Guide

2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Executive Summary & Core Directive

The Immediate Directive: Treat 2-Amino-1-(2-phenylphenyl)ethan-1-one trifluoroacetate as a Corrosive, Halogenated Organic Waste .

While the parent alpha-amino ketone is a valuable synthetic intermediate (often used in heterocycle synthesis), the Trifluoroacetic acid (TFA) counterion dictates the disposal logistics. You cannot treat this merely as "general organic waste." The presence of fluorine requires segregation into halogenated waste streams to prevent damage to standard catalytic incinerators and to comply with tightening EPA/EU regulations regarding fluorinated compounds.

Critical Safety Alert:

  • Do NOT mix with strong bases: The TFA salt is acidic. Mixing with basic waste (e.g., hydroxide solutions, amine waste) will generate significant heat and potentially spatter.

  • Do NOT mix with oxidizers: Alpha-amino ketones are susceptible to oxidation; mixing with nitric acid or peroxides can lead to unstable intermediates.

Chemical Profile & Waste Classification

To ensure compliant disposal, we must deconstruct the molecule into its hazard components. This table summarizes the physiochemical properties that drive our waste management strategy.

Table 1: Physiochemical Properties for Disposal Logistics

PropertyCharacteristicOperational Implication
Chemical Structure Alpha-amino ketone (biphenyl core) + TFABioactive & Corrosive. Handle as a potential irritant/sensitizer.[1]
Acidity (pH) Acidic (approx. pH 1-2 in solution)Corrosive Waste. Must be stored in glass or chemically resistant HDPE. Avoid metal containers.
Halogen Content High (Trifluoromethyl group - CF₃)Halogenated Waste. Must NOT go into "Non-Halogenated" solvent cans.
Solubility Soluble in water, DMSO, MethanolMobile in water. Spill cleanup requires containment; do not wash down drains.
Stability Stable as salt; unstable as free baseKeep Acidic. Do not neutralize unless necessary for spill cleanup.

Waste Segregation Protocol

The most common compliance failure in R&D labs is misclassifying TFA salts as standard organic waste.

The "Why" (Scientific Integrity):

Standard organic waste is often used as "fuel blending" for cement kilns. However, fluorinated compounds (like TFA) generate hydrofluoric acid (HF) upon combustion. If sent to a non-halogenated facility, this can corrode the scrubber systems of the incinerator, leading to massive fines and vendor rejection.

Segregation Rules:
  • Solid Waste: Collect in a dedicated container labeled "Solid Waste - Halogenated / Acidic Organic."

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., MeOH, DCM), the entire solution defaults to the Halogenated Solvent Waste stream, regardless of the solvent's identity.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Excess Solid Material
  • Step 1: Transfer the solid into a clear, wide-mouth jar (polyethylene or glass).

  • Step 2: Label the inner container clearly with the full chemical name and "TFA Salt."

  • Step 3: Place the jar into the Solid Hazardous Waste drum designated for halogenated organics.

  • Step 4: On the waste manifest, list "2-Amino-1-(2-phenylphenyl)ethan-1-one trifluoroacetate" and explicitly check the box for "Halogenated."

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Step 1: Assess the pH. If the solution is highly acidic (pH < 2), do not add directly to a large waste drum, as it may react with other organics.

  • Step 2: Transfer to a dedicated "Halogenated Acidic Organic" waste bottle (usually yellow-labeled in many institutions).

  • Step 3: If no specific acidic-organic stream exists, ensure the main Halogenated Waste container is compatible (i.e., contains no cyanides, sulfides, or strong bases).

Scenario C: Emergency Spill Cleanup
  • Step 1 (Protect): Don nitrile gloves, lab coat, and safety goggles. TFA is corrosive.[2][3][4]

  • Step 2 (Contain): If liquid, dike the spill with absorbent pads. If solid, avoid raising dust.

  • Step 3 (Neutralize):

    • Why: We neutralize spills to make them safer to handle, unlike bulk waste where we avoid reactions.

    • Action: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow. Wait for bubbling (CO₂ evolution) to cease.

  • Step 4 (Collect): Scoop the neutralized slurry into a bag/jar.

  • Step 5 (Label): Label as "Spill Debris - Contains Fluorinated Organics."

Operational Logic Flow

The following diagram illustrates the decision-making process for handling this compound. This ensures a self-validating workflow where the user must check for halogens and acidity before disposal.

DisposalWorkflow Start Waste Generation: 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor SolidContainer Segregate: Solid Halogenated/Acidic (Do NOT mix with oxidizers) SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Labeling Labeling: 1. Full Chemical Name 2. Check 'Halogenated' 3. Mark 'Corrosive/Acidic' SolidContainer->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidCheck->NonHaloSolvent No Halogens ForceHalo CRITICAL STEP: Default to Halogenated Stream due to TFA Content HaloSolvent->ForceHalo NonHaloSolvent->ForceHalo Contaminated by TFA ForceHalo->Labeling EHS Handover to EHS/Disposal Vendor Labeling->EHS

Figure 1: Decision tree for the safe segregation and disposal of TFA-salt organic intermediates. Note the critical convergence of all liquid streams into "Halogenated" waste due to the fluorine content.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5][6] (40 CFR Part 261).[5][6] Retrieved from [Link]

  • National Institutes of Health (PubMed). On the inherent instability of alpha-amino alpha'-fluoro ketones. (2001).[7][8] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA Salt

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a detailed protocol for the safe handling of 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt, a compound that, while promising in its applications, requires meticulous attention to safety due to its chemical properties. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in the principles of chemical causality and risk mitigation.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt may not be readily available, a comprehensive hazard assessment can be constructed by analyzing its constituent parts: the aminoketone core, the biphenyl moiety, and the trifluoroacetic acid (TFA) counter-ion.

  • Trifluoroacetic Acid (TFA) Salt: The TFA component is the primary driver of the compound's hazardous properties. TFA is a strong, corrosive acid.[1][2][3] Its salts, while less corrosive than the free acid, can still cause severe skin and eye irritation upon contact.[4][5][6] Upon dissolution in protic solvents or exposure to moisture, they can hydrolyze to release TFA, reintroducing the risk of severe burns.[2] Inhalation of the dust can irritate the respiratory tract.[4][7]

  • Aminoketone Moiety: The 2-aminoacetophenone structural element suggests potential for skin, eye, and respiratory irritation.[7][8] Compounds in this class should be handled with care to avoid direct contact.

  • 2-phenylphenyl (biphenyl) Group: While the biphenyl group itself is of lower acute toxicity, it is important to consider the overall toxicological profile of the molecule has not been fully investigated.[5][7]

Given these factors, the compound should be treated as corrosive, an irritant, and potentially harmful if inhaled or ingested.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it should never be the sole method of protection. Engineering controls are designed to remove the hazard at the source.

  • Fume Hood: All handling of solid 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt and its solutions must be conducted in a certified chemical fume hood.[3][5][6] This is critical to prevent inhalation of dust or vapors and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any potential contaminants.[4][5]

  • Safety Stations: An eyewash station and safety shower must be immediately accessible in the work area.[3][4][5]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and use of appropriate PPE is critical for preventing exposure.

  • Chemical Safety Goggles: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are mandatory at all times when handling the compound.[1][4][5] They provide a seal around the eyes to protect against dust, splashes, and vapors.

  • Face Shield: When handling larger quantities (>1g) of the solid or preparing stock solutions, a face shield should be worn in addition to safety goggles to protect the entire face from splashes.[1][9]

The choice of gloves is critical due to the presence of the TFA salt. Thin, disposable gloves are intended for incidental splash protection only and should be changed immediately upon contamination.[10]

Glove MaterialSuitability for TFA and SaltsKey Considerations
Nitrile Good for Splash Protection: Suitable for handling the solid and for brief contact with dilute solutions.[4]Not recommended for prolonged or immersive contact. TFA can degrade nitrile over time. Always double-glove.[11]
Neoprene Very Good: Offers better resistance to acids like TFA compared to nitrile.[4]A good choice for tasks with a higher risk of splash exposure.
Butyl Rubber Excellent: Provides superior resistance to corrosive acids, including TFA.Recommended for handling concentrated solutions or for extended procedures.
Latex Not Recommended: Offers poor chemical resistance and can cause allergic reactions.[12]Avoid using latex gloves when handling this compound.

Glove Protocol:

  • Always inspect gloves for tears or punctures before use.

  • For all handling procedures, it is recommended to double-glove , typically with two pairs of nitrile gloves or a nitrile inner glove and a neoprene or butyl rubber outer glove.[11]

  • Remove gloves immediately if you suspect contamination. Do not touch surfaces like doorknobs, keyboards, or pens with gloved hands.[11]

  • Wash hands thoroughly with soap and water after removing gloves.[4][8]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is required.

  • Chemical-Resistant Apron: When handling larger quantities or preparing solutions, wear a chemical-resistant apron over the lab coat.

  • Full-Body Protection: For large-scale operations, a disposable chemical-resistant coverall (e.g., Tyvek®) may be necessary.[13]

Under normal laboratory conditions, all work should be conducted within a fume hood, making respiratory protection unnecessary.[14] However, if a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases would be required.[4][15]

Procedural Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Workspace Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Disposal_Workflow Start Waste Generated WasteType Solid or Liquid? Start->WasteType SolidWaste Contaminated Solid (Gloves, Tips, etc.) WasteType->SolidWaste Solid LiquidWaste Unused Solution WasteType->LiquidWaste Liquid SolidContainer Seal in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Halogenated Liquid Waste Container LiquidWaste->LiquidContainer EHS Arrange Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS

Caption: Waste Disposal Decision Workflow.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2-Amino-1-(2-phenylphenyl)ethan-1-one TFA salt, ensuring a safe and productive research environment.

References

  • Gelest, Inc. (2017, August 16). SODIUM TRIFLUOROACETATE Safety Data Sheet. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • Oxford Lab Fine Chem LLP. 2-amino acetophenone Material Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Trifluoroacetic acid lithium salt monohydrate, 95%. [Link]

  • Oreate. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Amherst College. (2024, April 2). Standard Operation Procedures for working with Trifluoroacetic Acid. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • AAPPTec, LLC. Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid Safety Data Sheet. [Link]

  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.